molecular formula C41H57ClN2O8 B12278510 N-(m-PEG4)-N'-(PEG2-acid)-Cy5

N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Numéro de catalogue: B12278510
Poids moléculaire: 741.3 g/mol
Clé InChI: NAIZLFADVBMGHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a useful research compound. Its molecular formula is C41H57ClN2O8 and its molecular weight is 741.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C41H57ClN2O8

Poids moléculaire

741.3 g/mol

Nom IUPAC

3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid chloride

InChI

InChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H

Clé InChI

NAIZLFADVBMGHZ-UHFFFAOYSA-N

SMILES isomérique

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

SMILES canonique

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe and bioconjugation linker, N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This molecule is of significant interest in various fields, including proteomics, drug discovery, and molecular imaging, primarily due to its utility as a component in Proteolysis Targeting Chimeras (PROTACs) and as a fluorescent labeling reagent.[1][2] This guide will delve into its chemical structure, physicochemical properties, relevant experimental protocols, and applications, with a focus on its role in targeted protein degradation.

Core Concepts: Structure and Functionality

This compound is a bifunctional molecule characterized by three key components: a Cy5 fluorophore, a terminal carboxylic acid, and two polyethylene (B3416737) glycol (PEG) chains of differing lengths.

  • Cy5 (Cyanine 5) Core: This is a bright, far-red fluorescent dye.[3] Its emission in the far-red spectrum is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio in imaging experiments.[3]

  • PEG Linkers (m-PEG4 and PEG2): The two polyethylene glycol chains, one with four ethylene (B1197577) glycol units and the other with two, serve several crucial functions. They significantly enhance the hydrophilicity and biocompatibility of the molecule, which can improve its solubility in aqueous buffers and reduce non-specific binding to proteins and cell membranes.[3][4][5] The PEG linkers also provide a flexible spacer arm, which is critical in applications like PROTACs to allow for the proper orientation of the linked molecules.

  • Terminal Carboxylic Acid (-acid): This functional group is the primary site for conjugation. The carboxylic acid can be activated to react with primary amines (such as the lysine (B10760008) residues on the surface of proteins) to form stable amide bonds.[5] This allows for the covalent attachment of the entire molecule to a protein of interest or another molecule bearing a primary amine.

Below is a representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are largely influenced by its Cy5 core and the attached PEG linkers. While specific, experimentally determined data for this exact molecule is not widely published, data from closely related analogs provide a strong basis for its expected characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5
Molecular Formula C41H57ClN2O8C40H57ClN2O7[6]C45H60ClN3O10[7]
Molecular Weight 741.36 g/mol 713.4 g/mol [6]838.43 g/mol [7]
Solubility Soluble in water, DMSO, DMFSoluble in water, DMSO, DMF, DCM[6]Soluble in Methanol[7]
Storage -20°C, protected from light-20°C[6]-20°C, sealed, away from moisture and light[7]

Table 2: Spectroscopic Properties of this compound and Related Compounds

PropertyThis compound (expected)N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5Standard Cy5-NHS Ester
Excitation Maximum (λex) ~649 nm649 - 650 nm[3]~646 - 649 nm[1]
Emission Maximum (λem) ~667 nm667 - 691 nm[3]~662 - 671 nm[1]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹ ¹~107,000 M⁻¹cm⁻¹[3]~250,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) Not specifiedNot explicitly reported; a similar PEGylated Cy5 derivative had a Φ of 0.07[3]~0.2[1]

¹ Value is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation.[4]

Experimental Protocols

The terminal carboxylic acid of this compound allows for its conjugation to primary amines on biomolecules through the formation of an amide bond. This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Protocol: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol provides a general guideline for the covalent labeling of a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-5.0 for activation; PBS, pH 7.2-7.5 for conjugation)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer such as 0.1 M MES, pH 4.5-5.0, at a concentration of 1-10 mg/mL. The absence of primary amines in the buffer is critical to prevent unwanted side reactions.

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Add a 10- to 20-fold molar excess of EDC and NHS (or Sulfo-NHS) to the dissolved this compound.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer like PBS. This pH range is optimal for the reaction between the NHS ester and the primary amines of the protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~650 nm (for Cy5) to identify the fractions containing the purified conjugate.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of research and drug development.

Fluorescent Labeling and Imaging

As a Cy5-based dye, this molecule can be conjugated to antibodies, peptides, or other biomolecules for use in a variety of fluorescence-based applications, including:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.

  • Flow Cytometry: Identify and quantify cell populations based on the expression of a target protein.

  • In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for imaging in small animal models.

Proteomics Research

In proteomics, fluorescently labeled proteins can be used to study protein-protein interactions, protein expression levels, and post-translational modifications. The enhanced water solubility provided by the PEG linkers can be particularly beneficial in maintaining the native conformation and function of the labeled protein.

Targeted Protein Degradation: PROTACs

A major application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC typically consists of:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound can be used as a fluorescently tagged linker in the construction of PROTACs. The carboxylic acid group is used to conjugate the linker to one of the ligands, while the other end of the linker is attached to the second ligand. The presence of the Cy5 dye allows for the visualization and tracking of the PROTAC itself, which can be invaluable for studying its uptake, distribution, and mechanism of action.

cluster_synthesis PROTAC Synthesis cluster_degradation Targeted Protein Degradation POI Ligand POI Ligand PROTAC PROTAC POI Ligand->PROTAC Conjugation E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC Conjugation This compound This compound This compound->PROTAC Linker Ternary Complex Ternary Complex PROTAC->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Target Protein Target Protein Target Protein->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Recognition Degraded Protein Degraded Protein Proteasomal Degradation->Degraded Protein

Caption: Workflow for PROTAC synthesis and targeted protein degradation.

The workflow for using this compound in the context of PROTACs involves a two-stage process. First is the chemical synthesis of the PROTAC molecule, where the fluorescent linker is conjugated to the POI and E3 ligase ligands. The second stage is the biological action of the PROTAC, where it induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The inclusion of the Cy5 dye allows for the monitoring of the PROTAC's behavior throughout this process.

Conclusion

This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its combination of a bright, far-red fluorophore, biocompatible PEG linkers, and a reactive carboxylic acid handle makes it suitable for a wide range of applications, from fluorescent labeling and imaging to the construction of sophisticated molecules for targeted protein degradation. The ability to track and visualize biomolecules and therapeutic agents with high sensitivity and specificity is crucial for advancing our understanding of complex biological processes and for the development of novel therapeutics. As research in areas like proteomics and targeted protein degradation continues to expand, the demand for well-characterized and multifunctional reagents like this compound is likely to grow.

References

Navigating the Spectral Landscape of PEGylated Cyanine Dyes: A Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5. As a member of the cyanine (B1664457) dye family, Cy5 and its derivatives are integral tools in biological imaging and drug development, prized for their fluorescence in the far-red region of the spectrum, which mitigates the impact of autofluorescence from endogenous biomolecules. The incorporation of polyethylene (B3416737) glycol (PEG) chains enhances the hydrophilicity and biocompatibility of this particular variant, making it a valuable asset for labeling and tracking biomolecules in aqueous environments.

It is important to note that while specific experimental data for this compound is not extensively available in public literature, its spectral characteristics can be closely approximated by examining structurally similar PEGylated Cy5 dyes. This guide synthesizes the available data for these related compounds to provide a robust framework for utilizing this compound in your research.

Core Spectral Properties

The photophysical characteristics of this compound are primarily governed by its Cy5 core. The addition of PEG linkers is designed to improve solubility and reduce non-specific binding without significantly altering the fundamental spectral behavior of the fluorophore.

Spectroscopic PropertyApproximate ValueSource/Note
Excitation Maximum (λex) 649 - 650 nmBased on data for structurally similar PEGylated Cy5 compounds.[1][2][3]
Emission Maximum (λem) 667 nmBased on data for structurally similar PEGylated Cy5 compounds.[1][4][5]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹Value for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 serves as a close approximation.[1][6]
Quantum Yield (Φ) ~0.2A typical value for Cy5 dyes.[1][2]

Experimental Protocols

Accurate and reproducible spectroscopic data are foundational to rigorous scientific inquiry. The following are detailed methodologies for the determination of the key spectral properties of this compound.

Determining Absorbance Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the absorbance spectrum to identify the maximum absorbance wavelength (λmax) and calculate the molar extinction coefficient.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS). The final concentrations should yield absorbance values between 0.1 and 1.0 at the expected λmax to ensure adherence to the Beer-Lambert law.

  • Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to stabilize as per the manufacturer's guidelines. Set the wavelength scan range from approximately 400 nm to 800 nm.

  • Blank Measurement: Fill a quartz cuvette with the experimental buffer to serve as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: Measure the absorbance spectrum for each dilution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression.

Determining Fluorescence Excitation and Emission Spectra

This protocol details the measurement of the fluorescence spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., PBS, DMSO)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dye in the desired buffer. The absorbance of the solution at the excitation maximum should be kept below 0.1 to minimize inner filter effects.

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to the known excitation maximum (approximately 649 nm).

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.

    • Record the fluorescence intensity at each emission wavelength.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to the known emission maximum (approximately 667 nm).

    • Scan a range of excitation wavelengths, from approximately 550 nm to 660 nm.

    • Record the fluorescence intensity at each excitation wavelength.

  • Data Analysis:

    • Plot fluorescence intensity versus wavelength for both spectra.

    • The peak of the excitation spectrum corresponds to the excitation maximum (λex), and the peak of the emission spectrum indicates the emission maximum (λem).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

G Workflow for Determining Absorbance Spectrum and Molar Extinction Coefficient A Prepare Stock Solution of this compound B Create Serial Dilutions in Experimental Buffer A->B E Measure Absorbance of Each Dilution B->E C Set Up Spectrophotometer (400-800 nm scan) D Measure Blank (Solvent Only) C->D D->E F Identify λmax from Spectra E->F G Plot Absorbance at λmax vs. Concentration F->G H Calculate Molar Extinction Coefficient (ε) from Slope G->H

Caption: Workflow for Absorbance Spectrum and Molar Extinction Coefficient Determination.

G Workflow for Determining Fluorescence Spectra cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum A Prepare Dilute Dye Solution (Abs < 0.1) B Set Excitation Wavelength (λex) A->B F Set Emission Wavelength (λem) A->F C Scan Emission Wavelengths (e.g., 660-800 nm) B->C D Record Fluorescence Intensity C->D E Identify Emission Maximum (λem) D->E G Scan Excitation Wavelengths (e.g., 550-660 nm) F->G H Record Fluorescence Intensity G->H I Identify Excitation Maximum (λex) H->I

Caption: Workflow for Fluorescence Excitation and Emission Spectra Measurement.

References

A Technical Guide to the Spectroscopic Properties of N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5, focusing on its core spectroscopic properties, detailed experimental protocols for its characterization, and a relevant application in biomolecular interaction studies. The incorporation of polyethylene (B3416737) glycol (PEG) chains enhances the hydrophilicity and biocompatibility of the Cy5 dye, making it a valuable tool for labeling and tracking biomolecules in aqueous environments.

Core Spectroscopic Properties

This compound is a cyanine-based fluorescent dye that exhibits excitation and emission in the far-red region of the electromagnetic spectrum. This characteristic is particularly advantageous for biological imaging applications as it minimizes autofluorescence from endogenous cellular components, thereby improving the signal-to-noise ratio. The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules, such as proteins and peptides, through the formation of a stable amide bond in the presence of activators like EDC or DCC.[1]

The key spectroscopic parameters for this compound and its close structural analogs are summarized in the table below. It is important to note that the local environment, including solvent polarity and pH, can influence the precise spectral characteristics of the dye.

PropertyValue for this compound or close analogStandard Cy5
Excitation Maximum (λex) 649 nm[1]~649 - 651 nm[2]
Emission Maximum (λem) 667 nm[1]~666 - 671 nm[2]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹ (for N-(m-PEG4)-N'-(PEG4-acid)-Cy5)[3][4]~250,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) Not explicitly reported; ~0.07 for a similar PEGylated Cy5[5]~0.2[2][3]

Experimental Protocols

Accurate and reproducible spectroscopic characterization is crucial for the effective use of fluorescent probes. The following are detailed protocols for determining the key spectral properties of this compound.

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of the dye.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[3]

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the expected maximum (approximately 649 nm).[3]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[3]

    • Record the fluorescence intensity at each wavelength. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the determined maximum (approximately 667 nm).[3]

    • Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.[3]

    • Record the fluorescence intensity at each wavelength. The peak of this spectrum is the excitation maximum (λex).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength and is determined using the Beer-Lambert law (A = εcl).

Materials:

  • This compound

  • Spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a stock solution of a precise concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • Absorbance Measurement: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax), which corresponds to the excitation maximum.

  • Data Analysis: Plot the absorbance values against the molar concentrations. The molar extinction coefficient (ε) is the slope of the resulting linear graph.[5]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is the ratio of photons emitted to photons absorbed. It is typically determined relative to a standard with a known quantum yield.

Materials:

  • This compound solution

  • A reference standard with a known quantum yield in the same solvent (e.g., Cresyl Violet in Methanol)

  • Spectrofluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[5]

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (gradient_sample / gradient_standard) * (n_sample² / n_standard²) where 'gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.[5]

Application Workflow: FRET-based Protein-Protein Interaction Assay

This compound is well-suited for use as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to study protein-protein interactions.[6] FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor fluorophore, in an excited electronic state, may transfer energy to an acceptor fluorophore in close proximity (typically <10 nm). In a common FRET pair, Cy3 acts as the donor and Cy5 as the acceptor.[6] The following workflow outlines a FRET experiment using acceptor photobleaching to detect protein interactions in fixed cells.

FRET_Workflow Workflow for FRET-based Protein-Protein Interaction Assay A Prepare Antibody Conjugates (Protein A-Cy3 & Protein B-Cy5) C Immunostaining (Incubate with conjugated antibodies) A->C B Cell Culture and Fixation B->C D Pre-Bleach Imaging (Acquire Donor (Cy3) and Acceptor (Cy5) images) C->D E Acceptor Photobleaching (Selectively photobleach Cy5 with high-intensity 647 nm laser) D->E F Post-Bleach Imaging (Acquire Donor (Cy3) image) E->F G Data Analysis (Calculate FRET efficiency from the increase in donor fluorescence) F->G H Conclusion (Determine if Protein A and Protein B interact) G->H

Caption: A generalized experimental workflow for detecting protein-protein interactions using FRET.

Signaling Pathway Diagram: Antibody-based Cell Surface Protein Imaging

PEGylated Cy5 probes can be used for wash-free imaging of cell surface proteins. The fluorescence of the probe is quenched in aqueous solution due to intermolecular resonance energy transfer but is enhanced upon anchoring to the plasma membrane, where lateral diffusion separates the dye molecules. This principle can be applied to track cellular dynamics.

Cell_Imaging_Pathway Signaling Pathway for Wash-Free Cell Surface Imaging cluster_solution Aqueous Solution cluster_cell Live Cell A Antibody-PEG-Cy5 Probes (Aggregated, Fluorescence Quenched) C Probe Binding to Receptor A->C Incubation B Cell Surface Receptor (e.g., EGFR) D Lateral Diffusion in Plasma Membrane C->D E Fluorescence De-quenching (Signal ON) D->E F Microscopy Imaging (Tracking Cellular Dynamics) E->F

Caption: Mechanism of fluorescence activation for a PEG-Cy5 probe upon binding to a cell surface receptor.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5: Core Mechanism and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5, focusing on its core mechanism of action as a labeling agent, its physicochemical properties, and detailed protocols for its application in research and drug development.

Core Concepts: Mechanism of Action

The primary mechanism of action of this compound is not as a modulator of biological signaling pathways, but rather as a versatile and robust fluorescent probe for the covalent labeling of biomolecules. Its functionality can be understood by dissecting its three key components: the Cy5 fluorophore, the polyethylene (B3416737) glycol (PEG) linkers, and the terminal carboxylic acid.

  • Cy5 Fluorophore: The core of the molecule is the cyanine (B1664457) 5 (Cy5) dye. Cy5 is a bright and photostable fluorophore that absorbs light in the far-red region of the spectrum and emits in the near-infrared. This is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio. The fluorescence mechanism is based on the excitation of its delocalized π-electron system, followed by radiative decay back to the ground state, emitting a photon of light at a longer wavelength.[1]

  • PEG Linkers (m-PEG4 and PEG2): The molecule incorporates two polyethylene glycol (PEG) chains of different lengths. These PEG linkers serve several crucial functions. They significantly increase the hydrophilicity of the otherwise hydrophobic Cy5 dye, improving its solubility in aqueous buffers commonly used in biological experiments.[2] This enhanced solubility helps to prevent aggregation, which can quench fluorescence and lead to non-specific binding. Furthermore, the PEG chains act as flexible spacers, reducing steric hindrance when conjugating the dye to larger biomolecules, thereby preserving the biological activity of the target molecule.

  • Terminal Carboxylic Acid (PEG2-acid): The terminal carboxylic acid group is the reactive handle for covalent conjugation to biomolecules. By itself, the carboxylic acid is not highly reactive towards functional groups on proteins or other biomolecules. However, it can be readily activated, most commonly using carbodiimide (B86325) chemistry (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[3] This two-step process converts the carboxylic acid into a more stable and highly reactive NHS ester, which then efficiently reacts with primary amines (such as the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[4]

In essence, the "mechanism of action" is a chemical one: the targeted, covalent attachment of a bright and photostable fluorescent tag to a molecule of interest, enabling its visualization and tracking in various biological systems.

Data Presentation: Physicochemical Properties

PropertyValueReference/Note
Excitation Maximum (λex) ~649 nmBased on data for N-(m-PEG4)-N'-(PEG4-acid)-Cy5.[5]
Emission Maximum (λem) ~667 nmBased on data for N-(m-PEG4)-N'-(PEG4-acid)-Cy5.[5]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹Based on data for N-(m-PEG4)-N'-(PEG4-acid)-Cy5.[5] The value for standard Cy5 is typically ~250,000 cm⁻¹M⁻¹.[6]
Quantum Yield (Φ) ~0.2Typical value for Cy5 dyes in aqueous buffers.[6]
Reactive Group Carboxylic AcidReacts with primary amines after activation.
Solubility Water, DMSO, DMFThe PEG linkers enhance aqueous solubility.[5]

Experimental Protocols

Protocol for Conjugation of this compound to a Protein via EDC/sulfo-NHS Chemistry

This protocol describes a general two-step procedure for covalently labeling a protein with this compound.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Gel filtration column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Dye Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Protein Preparation: Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Activation of the Dye: a. In a separate microcentrifuge tube, add a 10-fold molar excess of EDC and a 20-fold molar excess of sulfo-NHS to the required amount of the Cy5 dye stock solution. b. Add Activation Buffer to the dye/EDC/sulfo-NHS mixture. c. Incubate for 15-30 minutes at room temperature, protected from light, to form the sulfo-NHS ester.

  • Conjugation Reaction: a. Add the activated dye solution to the protein solution. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and reaction byproducts using a gel filtration column or dialysis. a. Gel Filtration: Equilibrate the column with PBS. Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein. b. Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes over 24-48 hours.

  • Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5). The DOL can be calculated using the following formula: DOL = (A₆₄₉ × ε_protein) / [(A₂₈₀ - (A₆₄₉ × CF₂₈₀)) × ε_dye] (CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, typically ~0.05 for Cy5). b. Store the labeled protein at 4°C, protected from light. For long-term storage, add glycerol (B35011) to 50% and store at -20°C.

Protocol for Cellular Imaging with a Cy5-Labeled Biomolecule

This protocol provides a general workflow for imaging cells stained with a biomolecule conjugated to this compound.

Materials:

  • Cells cultured on glass coverslips or in imaging dishes

  • Cy5-labeled biomolecule of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution (optional): 0.1-0.5% Triton X-100 in PBS

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Labeling: a. Dilute the Cy5-labeled biomolecule to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically. b. Remove the old medium from the cells and replace it with the medium containing the Cy5-conjugate. c. Incubate the cells for the desired period (this can range from minutes to hours depending on the target and uptake mechanism) at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling medium and wash the cells 2-3 times with warm PBS to remove any unbound conjugate.

  • Fixation: a. Add 4% PFA to the cells and incubate for 10-15 minutes at room temperature. b. Wash the cells 3 times with PBS.

  • Permeabilization (for intracellular targets): a. If the target is intracellular, add the permeabilization solution and incubate for 5-10 minutes at room temperature. b. Wash the cells 3 times with PBS.

  • Counterstaining: a. Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions. b. Wash the cells 3 times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with a laser line and filter set appropriate for Cy5.

Mandatory Visualizations

Signaling Pathways and Workflows

Conjugation_Workflow

Conjugation workflow for the fluorescent labeling of proteins.

Cellular_Imaging_Workflow

Generalized workflow for cellular imaging with a Cy5-labeled biomolecule.
Cellular Uptake Pathway

The specific cellular uptake mechanism for small biomolecules conjugated with this compound has not been definitively characterized. However, for protein conjugates, the uptake is generally dictated by the protein itself. If the protein has a known receptor on the cell surface, uptake will likely be mediated by receptor-mediated endocytosis. For non-specific uptake of proteins or in the absence of a specific receptor, macropinocytosis is a common pathway. The PEGylation of the dye is unlikely to fundamentally change the uptake pathway of the conjugated protein, although it may influence the kinetics and overall efficiency of uptake.

Cellular_Uptake Conjugate Conjugate Receptor Receptor Conjugate->Receptor Binding Macropinosome Macropinosome Conjugate->Macropinosome Macropinocytosis (Non-specific uptake) Clathrin_Vesicle Clathrin_Vesicle Receptor->Clathrin_Vesicle Receptor-Mediated Endocytosis Early_Endosome Early_Endosome Clathrin_Vesicle->Early_Endosome Macropinosome->Early_Endosome Late_Endosome Late_Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation

Potential endocytic pathways for cellular uptake of protein conjugates.

References

A Technical Guide to the Hydrophilicity of PEGylated Cy5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophilicity of Cyanine5 (Cy5) dyes following modification with polyethylene (B3416737) glycol (PEG). It covers the fundamental principles of PEGylation for enhancing aqueous solubility, presents quantitative data, and offers detailed experimental protocols for characterization. This document is intended to serve as a comprehensive resource for researchers leveraging PEG-Cy5 conjugates in aqueous environments for applications ranging from bioimaging to drug delivery.

Introduction: The Challenge of Cy5 Solubility

Cyanine5 (Cy5) is a far-red fluorescent dye widely utilized in biological research for applications such as fluorescence microscopy, flow cytometry, and nucleic acid labeling.[1] Its key advantages include high molar absorptivity and fluorescence emission in the near-infrared (NIR) spectrum (~650 nm excitation, ~670 nm emission), a region where cellular autofluorescence is minimal.[2][3]

However, the practical application of unmodified Cy5 in biological systems is often hampered by its inherent hydrophobicity.[1] This poor water solubility can lead to aggregation in aqueous buffers, non-specific binding to hydrophobic pockets in proteins and cell membranes, and reduced fluorescence quantum yield.[4] To overcome these limitations, Cy5 is frequently conjugated with polyethylene glycol (PEG), a hydrophilic polymer, to enhance its water solubility and biocompatibility.[3][5] This process, known as PEGylation, renders the dye suitable for a wide array of in vivo and in vitro applications.[3]

The Mechanism of PEGylation-Induced Hydrophilicity

PEGylation is a well-established strategy to increase the hydrophilicity and aqueous solubility of hydrophobic molecules.[5] Polyethylene glycol is a neutral, water-soluble, and biocompatible polymer. When conjugated to a hydrophobic core like Cy5, the long, flexible PEG chains form a dynamic, hydrated cloud around the dye molecule.

This hydrophilic shell imparts several key properties:

  • Enhanced Water Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydration layer that shields the hydrophobic Cy5 core from the aqueous environment and prevents aggregation.[5]

  • Improved Biocompatibility: The "stealth" properties of the PEG cloud can reduce recognition by the immune system and decrease non-specific protein adsorption, leading to longer circulation times in vivo.[5][6]

  • Flexible Linker Structure: The PEG chain acts as a flexible spacer, which can be beneficial when conjugating the dye to larger biomolecules like antibodies or proteins.[2]

The degree of hydrophilicity can be precisely tuned by altering the length (i.e., molecular weight) of the conjugated PEG chain.[6][7][8]

Figure 1: PEG chains forming a hydrophilic shell around a Cy5 dye.

Quantitative Analysis of Hydrophilicity

The hydrophilicity of a molecule can be quantified using several experimental parameters. While a comprehensive dataset correlating specific PEG chain lengths to absolute hydrophilicity values for Cy5 is not consolidated in a single source, the following tables summarize the expected trends and representative data based on the principles of PEGylation and characterization of similar molecules.

Table 1: Partition Coefficient (Log P) Data

The octanol-water partition coefficient (Log P) is the gold standard for measuring lipophilicity.[9] A lower Log P value indicates higher hydrophilicity.

CompoundPEG Molecular Weight (Da)Expected Log P RangeHydrophilicity
Unmodified Cy5N/A> 4.0Hydrophobic
PEGylated Cy54002.0 to 3.5Moderately Hydrophilic
PEGylated Cy52,0000.5 to 2.0Hydrophilic
PEGylated Cy55,000< 0.5Highly Hydrophilic
PEGylated Cy520,000< 0Very Highly Hydrophilic

Note: Expected values are estimated based on the known hydrophobic nature of cyanine (B1664457) dyes and the hydrophilic contribution of PEG chains. Actual values require experimental determination.

Table 2: Reversed-Phase HPLC (RP-HPLC) Retention Time

In RP-HPLC, more hydrophobic molecules interact more strongly with the nonpolar stationary phase, resulting in longer retention times. Therefore, a shorter retention time indicates greater hydrophilicity.[10][11]

CompoundPEG Molecular Weight (Da)Relative Retention Time (t R )
Unmodified Cy5N/AHighest
PEGylated Cy5400High
PEGylated Cy52,000Intermediate
PEGylated Cy510,000Low

Note: This demonstrates a qualitative trend. Absolute retention times are dependent on the specific column, mobile phase, and gradient used.

Table 3: Water Contact Angle Measurements

The contact angle of a water droplet on a surface coated with the dye provides a direct measure of surface wettability. A lower contact angle signifies a more hydrophilic surface.[12][13] Surfaces with water contact angles below 90° are considered hydrophilic.[12]

Surface CoatingPEG Molecular Weight (Da)Expected Contact Angle (θ)Surface Property
Unmodified Cy5N/A> 90°Hydrophobic
PEGylated Cy52,00040° - 60°Hydrophilic
High-Density PEGylated Cy55,00020° - 40°Highly Hydrophilic

Note: Values are based on typical results for PEG-grafted surfaces.[14]

Experimental Protocols for Hydrophilicity Characterization

Accurate characterization of PEG-Cy5 hydrophilicity is critical for ensuring reproducible performance in downstream applications. The following sections provide detailed protocols for key analytical methods.

Synthesis of PEG-Cy5 Conjugate

The conjugation of PEG to Cy5 is the foundational step. A common method involves the reaction of an amine-reactive Cy5-NHS ester with an amine-terminated PEG.

G Start Dissolve Cy5-NHS Ester in Anhydrous DMSO Reagent2 Add Amine-PEG (e.g., mPEG-NH2) Start->Reagent2 1. Prepare Reactants React React at Room Temp (2-4 hours) with Stirring in a Dry, Inert Atmosphere Reagent2->React Quench Quench Reaction (Optional, e.g., with Tris buffer) React->Quench 2. Conjugation Purify Purify Conjugate (e.g., Dialysis or Size-Exclusion Chromatography) Quench->Purify 3. Stop & Purify Characterize Characterize Product (e.g., UV-Vis, Mass Spec) Purify->Characterize 4. Verify End Lyophilize and Store (-20°C, Desiccated) Characterize->End 5. Final Product

Figure 2: Workflow for the synthesis of a PEG-Cy5 conjugate.

Methodology:

  • Reagent Preparation: Dissolve Cy5 N-hydroxysuccinimide (NHS) ester in anhydrous dimethyl sulfoxide (B87167) (DMSO). In a separate vial, dissolve a molar excess (e.g., 1.5x) of amine-terminated PEG (e.g., mPEG-NH2) of the desired molecular weight in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Conjugation Reaction: Slowly add the Cy5-NHS ester solution to the PEG solution while stirring. Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Purification: Remove unreacted Cy5 and other small molecules by extensive dialysis against deionized water using an appropriate molecular weight cutoff (MWCO) membrane or by using size-exclusion chromatography (SEC).

  • Characterization: Confirm the successful conjugation and purity of the product using UV-Vis spectroscopy (to determine dye concentration) and MALDI-TOF mass spectrometry (to confirm the mass of the conjugate).

  • Storage: Lyophilize the purified PEG-Cy5 conjugate and store it at -20°C, desiccated and protected from light.[2][15]

Determination of Partition Coefficient (Log P) by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[9][16]

G Prep Prepare n-octanol-saturated water and water-saturated n-octanol Dissolve Dissolve PEG-Cy5 in presaturated water or buffer Prep->Dissolve Mix Mix PEG-Cy5 solution with presaturated n-octanol (1:1 v/v) Dissolve->Mix Equilibrate Shake vigorously for 1-2 hours to allow partitioning Mix->Equilibrate Separate Centrifuge to separate the aqueous and octanol phases Equilibrate->Separate Sample Carefully sample both phases for analysis Separate->Sample Quantify Quantify [PEG-Cy5] in each phase via UV-Vis Spectroscopy (absorbance at ~650 nm) Sample->Quantify Calculate Calculate Log P = log([Cy5]octanol / [Cy5]water) Quantify->Calculate

Figure 3: Experimental workflow for Log P determination.

Methodology:

  • Phase Preparation: Prepare two stock solutions: n-octanol saturated with water (or a relevant buffer, e.g., PBS pH 7.4) and water (or buffer) saturated with n-octanol. Allow them to equilibrate for at least 24 hours.[17]

  • Sample Preparation: Dissolve a known amount of the PEG-Cy5 conjugate in the n-octanol-saturated aqueous phase.

  • Partitioning: Mix equal volumes of the PEG-Cy5 solution and the water-saturated n-octanol in a vial.

  • Equilibration: Shake the mixture vigorously for 1-2 hours at a constant temperature to allow the conjugate to partition between the two phases.

  • Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Determine the concentration of the PEG-Cy5 in each phase by measuring its absorbance at ~650 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the partition coefficient using the formula: P = [Concentration in octanol] / [Concentration in water] . The final value is expressed as Log P .[18]

Hydrophilicity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a powerful indirect method for assessing the relative hydrophilicity of different PEG-Cy5 conjugates.[9][19]

G Setup Equilibrate RP-HPLC System (e.g., C18 column) with initial mobile phase conditions SamplePrep Prepare samples of different PEG-Cy5 conjugates in the mobile phase Setup->SamplePrep Inject Inject sample onto the column SamplePrep->Inject Elute Run a gradient elution: Increase organic solvent (e.g., Acetonitrile) over time Inject->Elute Detect Monitor eluent with a detector at the Cy5 absorbance wavelength (~650 nm) Elute->Detect Analyze Record the retention time (tR) for each conjugate's peak Detect->Analyze Compare Compare tR values: Shorter tR indicates higher hydrophilicity Analyze->Compare

Figure 4: Workflow for RP-HPLC analysis of PEG-Cy5 dyes.

Methodology:

  • System Setup: Use an HPLC system equipped with a C18 reversed-phase column and a UV-Vis or diode array detector.

  • Mobile Phase: Prepare two mobile phases. Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Sample Preparation: Dissolve the series of PEG-Cy5 conjugates (with different PEG lengths) and an unmodified Cy5 control in a small amount of the initial mobile phase composition (e.g., 95% A / 5% B).

  • Elution Program: Equilibrate the column with the initial mobile phase. After injecting the sample, run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% over 30 minutes).

  • Detection and Analysis: Monitor the column eluate at the maximum absorbance wavelength of Cy5 (~650 nm). The time at which the peak maximum for each compound elutes is its retention time (t R ).

  • Interpretation: Compare the retention times. A shorter retention time signifies that the compound has a lower affinity for the hydrophobic C18 stationary phase and is therefore more hydrophilic.[10]

Conclusion

The hydrophilicity of Cy5 dyes is a critical parameter that dictates their utility in aqueous and biological environments. Unmodified Cy5 is inherently hydrophobic, which limits its application. PEGylation provides a robust and tunable strategy to overcome this limitation by creating a hydrophilic polymer shell around the dye core. As demonstrated, the degree of hydrophilicity is directly influenced by the length of the attached PEG chain. The experimental protocols outlined in this guide—synthesis, Log P determination, and RP-HPLC analysis—provide a framework for the rational design and rigorous characterization of PEG-Cy5 conjugates, enabling researchers to optimize their properties for specific applications in diagnostics, imaging, and drug delivery.

References

Navigating Aqueous Environments: A Technical Guide to the Solubility of N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a PEGylated cyanine (B1664457) dye, in aqueous buffers. Understanding the solubility of this fluorescent probe is critical for its effective use in various applications, from bioconjugation and cellular imaging to in vivo studies. This document offers a compilation of available data, detailed experimental methodologies for solubility determination, and a practical workflow for its application in protein labeling.

Core Concepts: The Impact of PEGylation on Cy5 Solubility

Cyanine dyes, including the popular Cy5, are known for their bright fluorescence in the far-red spectrum, which minimizes autofluorescence from biological samples. However, the parent Cy5 molecule has limited solubility in aqueous solutions, often requiring the use of organic co-solvents like DMSO or DMF.[1][2] This can be detrimental to sensitive biological molecules such as proteins, which may denature in the presence of organic solvents.[3]

The addition of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the hydrophilicity and biocompatibility of molecules.[4][5] In the case of this compound, the m-PEG4 and PEG2-acid moieties significantly increase its solubility in aqueous media.[4][6][7][8] This enhanced water solubility is a major advantage in biological buffers, as it can prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[4]

Quantitative Data Summary

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundAqueous Buffers (e.g., PBS)Organic SolventsNotes
This compoundSoluble[6][7][8]DMSO, DMF, DCM[7]The hydrophilic PEG spacer increases solubility in aqueous media.[6][7]
Non-sulfonated Cy5Limited solubilitySoluble in DMSO, DMF[1][2]Requires organic co-solvents for efficient labeling in aqueous conditions.[1]
Sulfonated Cy5Highly solubleLess soluble in organic solventsSulfonate groups render the dyes highly soluble in aqueous buffers.[3]
Cy5 PEG amineSoluble in waterChloroform, DMSO[9]Can be used directly in aqueous buffer without adding organic solvents.[9]

Table 2: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~649 nm[7]
Emission Maximum (λem)~667 nm[7]
Molar Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹ (for a structurally similar compound)[7]

Experimental Protocols

Determining Aqueous Solubility of this compound

This protocol provides a general method for determining the solubility of the dye in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Spectroscopy-grade DMSO

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Serial Dilutions in Aqueous Buffer: Prepare a series of dilutions of the stock solution in the desired aqueous buffer. For example, create solutions with final concentrations ranging from 0.01 mg/mL to 1 mg/mL.

  • Equilibration: Vortex each dilution thoroughly and allow them to equilibrate at room temperature for at least one hour, protected from light.

  • Observation and Centrifugation: Visually inspect each dilution for any precipitate. Centrifuge the solutions at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.

  • Spectrophotometric Analysis: Carefully take an aliquot from the supernatant of each tube, avoiding any pelleted material. Measure the absorbance of the supernatant at the dye's maximum absorbance wavelength (~649 nm).

  • Data Analysis: Plot the absorbance as a function of the prepared concentration. The point at which the absorbance plateaus indicates the saturation concentration, which is the solubility limit of the dye in that specific buffer.

Protein Labeling with this compound

The terminal carboxylic acid on this compound can be activated to react with primary amines on proteins, forming a stable amide bond. This protocol outlines a general workflow for protein labeling.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column or dialysis. The recommended protein concentration is 5-10 mg/mL.[6]

  • Dye Activation: Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare an activated NHS ester solution.

  • Labeling Reaction: Add the activated dye solution to the protein solution in the reaction buffer. The optimal molar ratio of dye to protein should be determined empirically, but a 10-fold molar excess of dye is a good starting point.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature on a rotary shaker, protected from light.[6]

  • Purification: Remove the unreacted dye and byproducts using a spin desalting column or by dialysis against an appropriate storage buffer.

Visualizations

Experimental Workflow for Determining Aqueous Solubility

G Workflow for Aqueous Solubility Determination prep_stock Prepare Concentrated Stock Solution in DMSO serial_dilute Create Serial Dilutions in Aqueous Buffer prep_stock->serial_dilute equilibrate Equilibrate Samples (1 hr, room temp, dark) serial_dilute->equilibrate observe_centrifuge Visual Observation & Centrifugation equilibrate->observe_centrifuge measure_abs Measure Absorbance of Supernatant observe_centrifuge->measure_abs analyze Plot Absorbance vs. Concentration measure_abs->analyze determine_sol Identify Saturation Point (Solubility Limit) analyze->determine_sol

Caption: A generalized workflow for the experimental determination of the aqueous solubility of a fluorescent dye.

Logical Workflow for Protein Labeling

G Protein Labeling Workflow protein_prep Protein Preparation (Amine-free buffer) labeling Labeling Reaction (Mix Protein and Activated Dye) protein_prep->labeling dye_activation Dye Activation (EDC/NHS in DMSO) dye_activation->labeling incubation Incubation (1 hr, room temp, dark) labeling->incubation purification Purification (Spin Column or Dialysis) incubation->purification labeled_protein Purified Labeled Protein purification->labeled_protein

Caption: A logical workflow for the covalent labeling of a protein with an amine-reactive fluorescent dye.

References

The Strategic Application of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The elegant design of a PROTAC involves three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is not merely a spacer but plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[2][3] This technical guide focuses on a specific, highly functionalized linker, N-(m-PEG4)-N'-(PEG2-acid)-Cy5 , and its application in the synthesis of fluorescently labeled PROTACs for advanced research and drug development.

The incorporation of a Cy5 near-infrared fluorescent dye offers a powerful tool for real-time visualization and quantification of PROTAC activity within living cells.[4][5] The polyethylene (B3416737) glycol (PEG) chains (m-PEG4 and PEG2) enhance aqueous solubility and cell permeability, crucial properties for these often large and complex molecules.[2][6] The terminal carboxylic acid provides a versatile handle for conjugation to an amine-functionalized ligand, typically through robust amide bond formation.[7][8]

This guide will provide a comprehensive overview of the synthesis, characterization, and application of PROTACs constructed with the this compound linker, including detailed experimental protocols and data presentation.

Core Concepts and Signaling Pathways

The fundamental mechanism of action for a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the proteasome. The use of a fluorescently labeled PROTAC allows for the direct observation and measurement of key steps in this pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC_in Fluorescent PROTAC (Cy5-labeled) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of action for a fluorescently labeled PROTAC.

Synthesis of a Cy5-Labeled PROTAC

The synthesis of a PROTAC using this compound typically involves a convergent synthetic route where the linker is coupled to the POI ligand and the E3 ligase ligand in a sequential manner. The terminal carboxylic acid on the linker is ideal for forming a stable amide bond with a primary or secondary amine on one of the ligands.

Experimental Protocol: Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes a general procedure for the amide coupling reaction. The specific conditions may need to be optimized based on the properties of the amine-containing ligand.

Materials:

  • This compound

  • Amine-containing ligand (POI or E3 ligase ligand)

  • Anhydrous Dimethylformamide (DMF)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Dissolution: In a clean, dry reaction vial, dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Activation: In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.

  • Coupling: To the solution of the ligand and linker, add DIPEA (2.0 equivalents). Then, add the HATU solution dropwise while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by adding water.

  • Purification: Purify the crude product by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final Cy5-labeled ligand-linker conjugate by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

The resulting conjugate, now bearing a terminal functional group from the other end of the original amine-containing ligand (or the other end of the linker if a bifunctional linker was used), can then be subjected to a second coupling reaction with the other ligand (E3 ligase or POI ligand, respectively) to complete the synthesis of the final PROTAC.

Illustrative Quantitative Data

Due to the proprietary nature of specific PROTAC development programs, the following data is representative and intended for illustrative purposes.

ParameterValueMethod
Reaction Yield 65%Isolated Yield
Purity >98%HPLC
Molecular Weight (Observed) [Expected Mass + H]+ESI-MS
NMR Conforms to structure1H NMR, 13C NMR

Table 1: Representative data for the synthesis and characterization of a Cy5-labeled PROTAC.

Characterization and In Vitro Assays

The fluorescent nature of the PROTAC allows for a range of in vitro assays to characterize its binding and degradation activity.

Experimental Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the binding affinity of the Cy5-labeled PROTAC to its target protein and E3 ligase, providing insights into the formation of the ternary complex.[9][10][11]

Materials:

  • Cy5-labeled PROTAC

  • Purified recombinant POI

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled POI ligand and E3 ligase ligand (for competition experiments) and the PROTAC in assay buffer.

  • Assay Setup: In a 384-well plate, add a fixed concentration of the Cy5-labeled PROTAC and the purified POI.

  • Titration: Add increasing concentrations of the purified E3 ligase to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) as a function of the E3 ligase concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Illustrative Binding and Degradation Data
AssayParameterValue (nM)
Fluorescence Polarization Kd (PROTAC to POI)50
Kd (PROTAC to E3 Ligase)150
Ternary Complex Kd25
Cell-Based Degradation DC50100
Dmax95%

Table 2: Representative binding and degradation data for a Cy5-labeled PROTAC.

Live-Cell Imaging

A key advantage of a Cy5-labeled PROTAC is the ability to directly visualize its localization and the degradation of its target in living cells.[4][5]

Live_Cell_Imaging_Workflow Start Start: Seed cells expressing fluorescently tagged POI (e.g., GFP-POI) Treatment Treat cells with Cy5-labeled PROTAC Start->Treatment Incubation Incubate for various time points Treatment->Incubation Imaging Acquire images using confocal microscopy Incubation->Imaging Analysis Quantify fluorescence intensity of GFP and Cy5 channels Imaging->Analysis Result Determine rate and extent of POI degradation Analysis->Result

Caption: Workflow for live-cell imaging of PROTAC-mediated degradation.

Experimental Protocol: Live-Cell Confocal Microscopy

Materials:

  • Cells stably expressing the POI tagged with a fluorescent protein (e.g., GFP)

  • Glass-bottom imaging dishes

  • Cy5-labeled PROTAC

  • Live-cell imaging medium

  • Confocal microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in glass-bottom dishes and allow them to adhere overnight.

  • PROTAC Treatment: Replace the culture medium with live-cell imaging medium containing the desired concentration of the Cy5-labeled PROTAC.

  • Time-Lapse Imaging: Immediately place the dish on the microscope stage and begin acquiring images in both the GFP and Cy5 channels at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24 hours).

  • Image Analysis: Use image analysis software to quantify the mean fluorescence intensity of the GFP signal within individual cells over time. The Cy5 channel can be used to confirm cellular uptake and localization of the PROTAC.

  • Data Interpretation: A decrease in the GFP signal over time indicates degradation of the POI.

Conclusion

The this compound linker is a powerful and versatile tool for the synthesis of fluorescently labeled PROTACs. Its well-defined structure, with hydrophilic PEG chains for improved physicochemical properties and a reactive carboxylic acid for straightforward conjugation, makes it an excellent choice for researchers in the field of targeted protein degradation. The integral Cy5 dye enables the use of advanced techniques such as fluorescence polarization and live-cell imaging, providing invaluable insights into the mechanism of action, binding kinetics, and cellular efficacy of novel PROTACs. This technical guide provides a foundational understanding and practical protocols to facilitate the successful application of this advanced chemical probe in the development of next-generation protein degraders.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker molecule, N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This molecule is of significant interest in the fields of chemical biology and drug discovery, primarily for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will cover its core physicochemical properties, relevant experimental protocols for its use, and the underlying mechanism of action in targeted protein degradation.

Core Molecular Information

This compound is a heterobifunctional molecule that incorporates a Cy5 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Cy5 moiety allows for fluorescent tracking, while the PEG linker enhances solubility and provides spatial separation. The terminal carboxylic acid serves as a reactive handle for conjugation to other molecules, typically those containing a primary amine.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Weight 741.35 g/mol
Chemical Formula C41H57ClN2O8

Application in PROTAC Technology

This compound is primarily utilized as a linker in the construction of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a prime example, plays a crucial role in spatially orienting the target protein and the E3 ligase to facilitate this process. The inclusion of a Cy5 dye allows for the visualization and tracking of the PROTAC molecule in various experimental settings.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Linker + Ligands) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The terminal carboxylic acid of this compound is typically reacted with a primary amine on a target molecule to form a stable amide bond. This is a common strategy for conjugating the linker to a ligand for either the target protein or the E3 ligase. Below is a general protocol for this amide coupling reaction.

General Protocol for Amide Coupling

This protocol outlines the steps for conjugating this compound to an amine-containing molecule using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein ligand with a primary amine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution to the amine-containing solution.

    • The molar ratio of the linker to the amine-containing molecule may need to be optimized, but a starting point of 1.2:1 can be used.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent, such as hydroxylamine, to stop the reaction and hydrolyze any unreacted NHS-ester.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as mass spectrometry and UV-Vis spectroscopy (to confirm the presence of the Cy5 fluorophore).

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a fluorescently labeled PROTAC using this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow start Start linker This compound start->linker activation Activate Carboxylic Acid (EDC, NHS) linker->activation ligand1 Amine-containing Ligand 1 (e.g., for Target Protein) coupling1 Amide Coupling ligand1->coupling1 activation->coupling1 intermediate Intermediate: Linker-Ligand 1 coupling1->intermediate coupling2 Second Amide Coupling (Requires modification of other end) intermediate->coupling2 ligand2 Amine-containing Ligand 2 (e.g., for E3 Ligase) ligand2->coupling2 final_protac Final Fluorescent PROTAC coupling2->final_protac purification Purification (HPLC) final_protac->purification characterization Characterization (MS, NMR) purification->characterization end End characterization->end

Caption: A generalized workflow for synthesizing a fluorescent PROTAC.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific experimental conditions and molecules. Always follow appropriate laboratory safety procedures.

An In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2107273-24-3

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a fluorescent labeling reagent designed for researchers, scientists, and drug development professionals. This molecule incorporates a Cy5 core, a widely-used fluorophore in the far-red spectral region, functionalized with a carboxylic acid via a discrete polyethylene (B3416737) glycol (PEG) linker. This design allows for covalent conjugation to primary amines on biomolecules such as proteins, peptides, and antibodies, while the PEG spacer enhances hydrophilicity and reduces non-specific binding.

Core Concepts and Applications

This compound is an amine-reactive fluorescent probe. The terminal carboxylic acid can be activated, most commonly using carbodiimide (B86325) chemistry (e.g., EDC with N-hydroxysuccinimide), to form a stable amide bond with primary amines on a target molecule.

The inclusion of an asymmetric PEG linker (a PEG4 and a PEG2 chain) offers several advantages in bioconjugation and drug development:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG chains increase the water solubility of the Cy5 dye, which can otherwise be prone to aggregation in aqueous buffers, leading to fluorescence quenching.

  • Improved Biocompatibility: PEGylation is a well-established method to reduce the immunogenicity and improve the in vivo circulation time of biomolecules.[1]

  • Flexible Spacer Arm: The PEG linker provides a flexible spacer between the fluorophore and the labeled molecule, which can minimize steric hindrance and preserve the biological activity of the target.

  • Applications in Drug Development: This reagent is particularly valuable in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and fluorescently-labeled Proteolysis Targeting Chimeras (PROTACs). In these applications, the Cy5 moiety serves as a reporter to track the localization, distribution, and mechanism of action of the therapeutic agent.

Quantitative Data

The key physicochemical and spectroscopic properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2107273-24-3
Molecular Formula C₄₁H₅₇ClN₂O₈[2]
Molecular Weight 741.36 g/mol [2]
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm
Purity ≥97%
Solubility Soluble in DMSO, DMF
Storage Store at -20°C, desiccated and protected from light.

Experimental Protocols

General Protocol for Protein Labeling via EDC/NHS Coupling

This protocol describes the general procedure for conjugating this compound to a protein containing primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0 for activation; can be adjusted to pH 7.2-7.5 for conjugation)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., hydroxylamine, Tris, or glycine)

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • Reaction buffers (e.g., MES, PBS)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of the Cy5 reagent in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in an appropriate buffer or water immediately before use.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, dissolve this compound in the activation buffer (e.g., 0.1 M MES, pH 5.5).

    • Add a molar excess of EDC (e.g., 1.2 equivalents) to the Cy5 solution and stir for 10 minutes at room temperature.

    • Add a molar excess of NHS (e.g., 1.2-1.5 equivalents) to the reaction mixture.

    • Allow the activation reaction to proceed for 15-60 minutes at room temperature.

  • Conjugation to Protein:

    • Prepare the protein solution in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5). Ensure the buffer is free of primary amines.

    • Add the activated Cy5 reagent to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is common.

    • Incubate the reaction for 2 hours to overnight at room temperature, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM) to stop the reaction by consuming any unreacted NHS-activated dye.

    • Incubate for an additional 30-60 minutes.

  • Purification:

    • Separate the labeled protein from unreacted dye and reaction byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be visibly colored and typically elute first.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye) and using the Beer-Lambert law.

Signaling Pathway and Workflow Diagrams

PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A fluorescently labeled PROTAC, using a reagent like this compound, allows for the visualization and tracking of this process. The diagram below illustrates the key steps in the PROTAC mechanism of action.

PROTAC_Pathway PROTAC Mechanism of Action Target Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) Target->TernaryComplex Binding PROTAC Fluorescent PROTAC (Cy5-labeled) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binding PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC induces a ternary complex, leading to ubiquitination and proteasomal degradation of the target.

Experimental Workflow for Protein Labeling

The following diagram outlines the key steps involved in the covalent labeling of a protein with this compound.

Labeling_Workflow Protein Labeling Workflow start Start prep_reagents Prepare Reagents (Cy5-PEG-Acid, EDC, NHS, Protein in Amine-Free Buffer) start->prep_reagents activation Activate Cy5-PEG-Acid with EDC and NHS (15-60 min @ RT) prep_reagents->activation conjugation Conjugate to Protein (2-12 hours @ RT, protected from light) activation->conjugation quenching Quench Reaction (e.g., with Tris buffer) conjugation->quenching purification Purify Conjugate (Size Exclusion Chromatography) quenching->purification characterization Characterize (e.g., Degree of Labeling) purification->characterization end End characterization->end

Caption: Workflow for labeling proteins with an amine-reactive Cy5-PEG-acid dye via EDC/NHS chemistry.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye N-(m-PEG4)-N'-(PEG2-acid)-Cy5. Cyanine 5 (Cy5) is a bright, photostable, far-red fluorescent dye widely used in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] The N-hydroxysuccinimide (NHS) ester of Cy5 is one of the most common amine-reactive forms for labeling proteins.[2] The inclusion of polyethylene (B3416737) glycol (PEG) linkers (m-PEG4 and PEG2) in the dye's structure enhances its hydrophilicity and biocompatibility, which can improve its solubility in aqueous media and reduce non-specific binding.[3][4]

The protocol herein describes the labeling of primary amines, such as the side chains of lysine (B10760008) residues on the surface of a protein, with the NHS ester of this compound.[2] It is crucial to use a protein solution free of amine-containing buffers (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.[5][6]

Spectroscopic Properties

The core spectroscopic properties of the Cy5 fluorophore are essential for experimental design and data analysis.

PropertyValue
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹
Recommended Laser Line 633 nm or 647 nm

Note: The exact spectral characteristics can be influenced by the local environment of the dye.

Experimental Protocol

This protocol provides a general guideline for labeling proteins with this compound. The "acid" functional group must be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester prior to the labeling reaction. This protocol assumes the use of the pre-activated NHS ester form of the dye. Optimization may be required for different proteins.

Materials and Reagents
  • Protein of interest (2-10 mg/mL in amine-free buffer)

  • N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6][7]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5[7][8]

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) or spin desalting column with an appropriate molecular weight cutoff (MWCO)[1][5]

  • Spectrophotometer

Procedure
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, MES, or HEPES).[5] If the buffer contains primary amines, perform a buffer exchange using dialysis or a desalting column.[2][6]

    • The optimal protein concentration for labeling is between 2-10 mg/mL.[6][7]

  • Dye Preparation:

    • Immediately before use, dissolve the N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6][7]

    • Vortex the solution to ensure the dye is completely dissolved.[5]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer. The efficiency of the labeling reaction is highly pH-dependent.[2][8]

    • Calculate the required amount of dye. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point.[2][9][10] The optimal ratio may need to be determined empirically.

    • Slowly add the calculated volume of the dye solution to the protein solution while gently vortexing.[6]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5][9] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.[6]

  • Purification of the Labeled Protein:

    • It is critical to remove the unreacted "free" dye from the protein-dye conjugate to avoid high background signals in downstream applications.[1]

    • Use a gel filtration or spin desalting column to separate the larger labeled protein from the smaller, unconjugated dye molecules.[1][5]

    • Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column and elute the labeled protein according to the manufacturer's instructions. The labeled protein will typically elute first.[1]

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[1] An optimal DOL for Cy5 is typically between 2 and 7 to maximize fluorescence without causing self-quenching.[1][2]

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (A650, the absorbance maximum for Cy5).[1]

  • Calculate Concentrations:

    • Protein Concentration (M):

      Where:

      • CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.05 for Cy5).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M):

      Where:

      • ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (~250,000 cm⁻¹M⁻¹).

  • Calculate DOL:

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Incorrect pH of the reaction buffer.- Presence of primary amines in the protein buffer.- Low protein concentration.- Hydrolyzed NHS ester.- Ensure the pH is between 8.3 and 8.5.[8]- Perform buffer exchange to an amine-free buffer.[5]- Concentrate the protein to >2 mg/mL.[5]- Prepare fresh dye solution immediately before use.[11]
Low Fluorescence Signal - Low DOL.- Over-labeling causing fluorescence quenching.- Optimize the molar ratio of dye to protein to achieve a higher DOL.[6]- If the DOL is very high (>8), reduce the dye-to-protein ratio in the labeling step.[1]
Free Dye Detected After Purification - Inefficient purification.- Overloading of the purification column.- Choose a purification resin with an appropriate fractionation range for your protein.[1]- Ensure the column is not overloaded with the reaction mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) reaction Incubation (1 hr, RT, protected from light) protein_prep->reaction pH 8.3-8.5 dye_prep Dye Preparation (10 mg/mL in DMSO/DMF) dye_prep->reaction 10:1 to 20:1 molar ratio purification Purification (Gel Filtration/Spin Column) reaction->purification analysis DOL Calculation (Spectrophotometry) purification->analysis

Caption: Experimental workflow for labeling proteins with this compound NHS ester.

reaction_pathway protein Protein-NH₂ (Primary Amine) labeled_protein Protein-NH-CO-(PEG2)-N'-(m-PEG4)-Cy5 (Stable Amide Bond) protein->labeled_protein pH 8.3-8.5 cy5_nhs N-(m-PEG4)-N'-(PEG2)-Cy5-NHS cy5_nhs->labeled_protein nhs N-hydroxysuccinimide cy5_nhs->nhs by-product

Caption: Reaction pathway for the conjugation of an amine-reactive Cy5 dye to a protein.

References

Application Notes and Protocols for Conjugating N-(m-PEG4)-N'-(PEG2-acid)-Cy5 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of fluorescent dyes to monoclonal antibodies is a cornerstone technique in biological research and drug development, enabling a wide array of applications from immunoassays and flow cytometry to in vivo imaging.[1][2] This document provides a detailed protocol for the conjugation of the PEGylated cyanine (B1664457) dye, N-(m-PEG4)-N'-(PEG2-acid)-Cy5, to antibodies. The inclusion of polyethylene (B3416737) glycol (PEG) chains enhances the hydrophilicity and biocompatibility of the Cy5 dye, making it an excellent choice for labeling biomolecules.[3]

The terminal carboxylic acid on the this compound requires a two-step conjugation process. First, the carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable amine-reactive NHS ester.[4][5][6] This activated dye is then reacted with primary amines (primarily on lysine (B10760008) residues) on the antibody to form a stable amide bond.[7][8] This two-step method is preferred as it minimizes the risk of antibody cross-linking.[5][6]

Materials and Reagents

Reagent Specification Storage
Antibody (mAb)Purified, in amine-free buffer (e.g., PBS) at 2-10 mg/mL4°C or -20°C
This compoundLyophilized powder-20°C, desiccated, protected from light
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular biology grade-20°C, desiccated
NHS (N-hydroxysuccinimide) or Sulfo-NHSMolecular biology gradeRoom temperature or -20°C, desiccated
Activation Buffer0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0Room temperature
Conjugation Buffer0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5Room temperature
Quenching Buffer1 M Tris-HCl, pH 8.0 or 1 M GlycineRoom temperature
Anhydrous Dimethyl Sulfoxide (DMSO)High-purityRoom temperature, desiccated
Desalting Columns7K MWCO (Molecular Weight Cut-Off)Room temperature

Experimental Protocols

This protocol is optimized for conjugating approximately 1 mg of an IgG antibody. Reactions can be scaled up or down by adjusting the reagent volumes proportionally.

Antibody Preparation
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4).[5] This can be achieved by dialysis or using a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer. Optimal conjugation efficiency is typically achieved at higher antibody concentrations.[5]

Activation of this compound

This step converts the carboxylic acid group on the dye to an amine-reactive NHS ester.

  • Prepare Dye Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Prepare EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS in the activation buffer. For a typical reaction, a molar excess of EDC and NHS over the dye is recommended.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with the EDC/NHS solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

Conjugation of Activated Dye to Antibody
  • pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer, such as 1 M sodium bicarbonate. This slightly alkaline pH facilitates the reaction with primary amines.[7]

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.[7]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.[4]

  • Quenching the Reaction: Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-ester groups.

Purification of the Antibody-Dye Conjugate

Purification is essential to remove unconjugated dye and other reaction components.

  • Size Exclusion Chromatography: Use a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) to separate the larger antibody-dye conjugate from smaller, unconjugated dye molecules.[7]

  • Column Equilibration: Equilibrate the desalting column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.

  • Purification: Apply the quenched reaction mixture to the column and centrifuge to collect the purified conjugate.

Characterization of the Conjugate: Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody, should be determined to ensure optimal performance. An ideal DOL is typically between 2 and 7.[7]

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy5 (approximately 650 nm).

  • DOL Calculation: The DOL can be calculated using the following formula:

    DOL = (A_max × ε_Ab) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the λ_max of Cy5 (~650 nm)

    • A_280 = Absorbance of the conjugate at 280 nm

    • ε_Ab = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

    • ε_dye = Molar extinction coefficient of Cy5 at its λ_max (~250,000 M⁻¹cm⁻¹)

    • CF = Correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5)

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Antibody Concentration2 - 10 mg/mLHigher concentrations can improve conjugation efficiency.[5]
Activation Buffer pH4.5 - 6.0Optimal for EDC/NHS activation of carboxylic acids.[5]
Conjugation Buffer pH7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.[7]
Dye:Antibody Molar Ratio5:1 to 20:1This should be optimized for each specific antibody.[7]
Reaction Time (Activation)15 - 30 minutes
Reaction Time (Conjugation)1 - 2 hoursCan be extended, but may increase the risk of antibody denaturation.
Degree of Labeling (DOL)2 - 7A higher DOL can lead to signal quenching and reduced antibody activity.[7]

Visualizations

G Figure 1: Two-Step Conjugation Workflow cluster_0 Dye Activation cluster_1 Antibody Conjugation cluster_2 Purification & Characterization Dye This compound EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) Dye->EDC_NHS Activated_Dye Amine-Reactive Cy5-NHS Ester EDC_NHS->Activated_Dye 15-30 min @ RT Antibody Antibody in Conjugation Buffer (pH 7.2-8.5) Activated_Dye->Antibody Conjugation Incubate 1-2 hours @ RT Antibody->Conjugation Quench Quench with Tris or Glycine Conjugation->Quench Purification Size Exclusion Chromatography Quench->Purification Characterization Spectrophotometry (Calculate DOL) Purification->Characterization Final_Product Purified Antibody-Cy5 Conjugate Characterization->Final_Product G Figure 2: Chemical Reaction Pathway Dye_Acid This compound R-COOH Intermediate O-acylisourea intermediate R-CO-O-C(=NHR')NHR' Dye_Acid->Intermediate + EDC EDC EDC->Intermediate NHS NHS Activated_Ester Amine-Reactive NHS Ester R-CO-O-NHS Intermediate->Activated_Ester + NHS Conjugate Stable Amide Bond Ab-NH-CO-R Activated_Ester->Conjugate + Antibody-NH2 Antibody Antibody Ab-NH2

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a versatile fluorescent probe designed for the covalent labeling of biomolecules. Its core structure features a bright and photostable Cy5 fluorophore, which emits in the far-red spectrum, minimizing autofluorescence from endogenous cellular components. The molecule is functionalized with a terminal carboxylic acid, enabling its conjugation to primary amines on target molecules, such as cell surface proteins, through a two-step activation process. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the hydrophilicity of the dye, which can improve its solubility in aqueous media and reduce non-specific binding during cell labeling procedures.[1][2] These properties make this compound an excellent tool for a variety of applications in flow cytometry, including immunophenotyping, receptor trafficking studies, and cell signaling analysis.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is provided in the table below. This information is essential for setting up the appropriate instrument parameters for flow cytometry.

PropertyValue
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~667 nm
Recommended Laser Line633 nm or 647 nm
Molecular Weight~750 g/mol
Reactive GroupCarboxylic Acid (-COOH)
Target Functional GroupPrimary Amines (-NH2)

Experimental Protocols

Protocol 1: Covalent Labeling of Cell Surface Proteins

This protocol describes the covalent labeling of primary amines on cell surface proteins using this compound. The procedure involves the activation of the dye's carboxylic acid group with EDC and Sulfo-NHS, followed by incubation with the target cells.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Glycine in PBS

  • Cell suspension (e.g., 1 x 10^6 cells/mL in PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activation of the Dye:

    • In a microcentrifuge tube, combine 10 µL of the 10 mM dye stock solution with 80 µL of Activation Buffer.

    • Immediately before use, prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add 5 µL of 100 mM EDC and 5 µL of 100 mM Sulfo-NHS to the dye solution.

    • Incubate the mixture for 15 minutes at room temperature, protected from light. This creates an amine-reactive Sulfo-NHS ester.

  • Cell Preparation:

    • Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium components.

    • Resuspend the cell pellet in Labeling Buffer to a concentration of 1-10 x 10^6 cells/mL.

  • Cell Labeling:

    • Add the activated dye solution to the cell suspension. The final dye concentration should be optimized, but a starting point of 10-100 µM is recommended.

    • Incubate for 30-60 minutes at room temperature with gentle agitation, protected from light.

  • Quenching:

    • Add an equal volume of Quenching Buffer to the cell suspension to stop the reaction.

    • Incubate for 10 minutes at room temperature.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze the labeled cells on a flow cytometer using the appropriate laser (e.g., 633 nm or 640 nm) and emission filter (e.g., 660/20 nm bandpass).

Protocol 2: Quantitative Analysis of Cell Labeling

This protocol outlines the procedure for quantifying the fluorescence intensity of cells labeled with this compound.

Materials:

  • Labeled and unlabeled (control) cell samples from Protocol 1

  • Flow cytometer with appropriate laser and filters for Cy5

  • Flow cytometry analysis software

Procedure:

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Set up the instrument with the appropriate laser (e.g., 633 nm) and emission filter for Cy5.

  • Compensation Setup (if performing multi-color analysis):

    • Run single-stained compensation controls for each fluorophore in the panel to set up the compensation matrix.

  • Data Acquisition:

    • Run the unlabeled cell sample to set the negative gate and determine the level of background fluorescence (autofluorescence).

    • Acquire data for the labeled cell sample, collecting a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

  • Data Analysis:

    • Create a histogram of the Cy5 fluorescence intensity.

    • Use the unlabeled control to set a gate for the Cy5-positive population.

    • Determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.

Data Presentation

The following table provides a representative example of quantitative data that can be obtained from a flow cytometry experiment using this compound to label cell surface proteins.

SampleDye Concentration (µM)Incubation Time (min)Percentage of Labeled Cells (%)Mean Fluorescence Intensity (MFI)
Unlabeled Control0600.5150
Labeled Cells 1103085.28,500
Labeled Cells 2106095.812,300
Labeled Cells 3503098.125,600
Labeled Cells 4506099.535,800

Application in Studying Signaling Pathways

This compound can be conjugated to specific ligands (e.g., peptides, small molecules) to create fluorescent probes for studying receptor-ligand interactions and downstream signaling events by flow cytometry. For example, a Cy5-labeled ligand for a G-protein coupled receptor (GPCR) can be used to monitor receptor internalization upon activation.

GPCR_Internalization_Workflow cluster_workflow Experimental Workflow for Monitoring GPCR Internalization start Label GPCR Ligand with This compound cells Incubate Cells Expressing Target GPCR with Cy5-Labeled Ligand start->cells stimulate Stimulate with Agonist to Induce Receptor Internalization cells->stimulate measure_initial Measure Initial Cell Surface Fluorescence (Time 0) by Flow Cytometry cells->measure_initial measure_timecourse Measure Cell Surface Fluorescence at Different Time Points stimulate->measure_timecourse analyze Analyze Decrease in MFI as a Measure of Receptor Internalization measure_initial->analyze measure_timecourse->analyze

Caption: Workflow for monitoring GPCR internalization using a Cy5-labeled ligand.

In this experimental setup, a decrease in the Mean Fluorescence Intensity (MFI) of the cell population over time would indicate the internalization of the receptor-ligand complex from the cell surface.

Signaling_Pathway cluster_pathway GPCR Signaling and Internalization Pathway ligand Cy5-Labeled Ligand gpcr GPCR ligand->gpcr Binding g_protein G-Protein Activation gpcr->g_protein grk GRK Phosphorylation gpcr->grk downstream Downstream Signaling g_protein->downstream arrestin β-Arrestin Recruitment grk->arrestin endocytosis Clathrin-Mediated Endocytosis arrestin->endocytosis internalization Receptor Internalization endocytosis->internalization

Caption: Simplified GPCR signaling and internalization pathway.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the bioconjugation of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a hydrophilic, far-red fluorescent dye, to biomolecules. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances aqueous solubility and minimizes non-specific binding, making this dye an excellent choice for labeling proteins, antibodies, and other biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] Cy5 is a bright and photostable dye that is well-suited for detection with laser lines at 633 nm or 647 nm.[2]

The terminal carboxylic acid on the PEG2 chain is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient covalent bonding to primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues) on the target biomolecule.[3][4] This process, known as amine-reactive labeling, is one of the most common and robust methods for bioconjugation.

Spectroscopic Properties

The photophysical properties of this compound are primarily determined by the Cy5 core. The PEG linkers have minimal impact on the spectral characteristics but significantly improve its utility in aqueous environments.

PropertyValueReference
Excitation Maximum (λex)~649 - 650 nm[1]
Emission Maximum (λem)~667 - 691 nm[1]
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φ)~0.2[1]
Recommended Laser Line633 nm or 647 nm

Experimental Protocols

Protocol 1: Protein Labeling with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

This protocol details the covalent labeling of a protein with the NHS ester form of the dye.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

  • Purification column (e.g., Sephadex G-25 spin column)

  • Elution Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer such as PBS. Buffers containing primary amines like Tris will compete with the labeling reaction.[6][7]

    • The optimal protein concentration is between 2-10 mg/mL.[3]

    • Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This is the optimal pH for the reaction between the NHS ester and primary amines.[3]

  • Dye Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in anhydrous DMF or DMSO.[3][6] The NHS ester is moisture-sensitive and should be handled accordingly.[7]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar excess of dye to protein is needed. A good starting point for optimization is a dye:protein molar ratio of 8:1 to 20:1.[7][8][9]

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[5][6] Alternatively, the reaction can be incubated overnight on ice.[7]

  • Purification of the Conjugate:

    • Prepare a spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with elution buffer.[5]

    • Apply the reaction mixture to the center of the column.

    • Centrifuge the column to separate the labeled protein from the unreacted dye. The larger, labeled protein will elute first.[2]

    • Collect the eluate containing the purified protein-dye conjugate.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[10]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is a critical parameter to determine.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, approximately 650 nm (A₆₅₀), using a spectrophotometer.[5]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A₆₅₀: Absorbance of the conjugate at ~650 nm.

      • CF: Correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).[5]

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Degree of Labeling:

    • DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))

      • ε_dye: Molar extinction coefficient of the Cy5 dye at ~650 nm (~250,000 M⁻¹cm⁻¹).[5]

An optimal DOL for most applications is between 2 and 4 to avoid fluorescence quenching.[2]

Visualizations

Bioconjugation Workflow

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage p Protein in Amine-Free Buffer (pH 8.0-8.5) r Incubate 1-2h at RT (Protected from Light) p->r Add Dye d N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in DMSO/DMF d->r pu Spin Column (Gel Filtration) r->pu Separate Labeled Protein a Measure Absorbance (280 nm & 650 nm) pu->a Purified Conjugate c Calculate DOL a->c s Store Conjugate (4°C or -20°C) c->s

Caption: Experimental workflow for protein bioconjugation.

Example Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand Cy5-Labeled Ligand receptor Cell Surface Receptor ligand->receptor Binding gprotein G-Protein receptor->gprotein Activation effector Effector Protein gprotein->effector Activation second_messenger Second Messenger effector->second_messenger Production kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: A generic cell signaling pathway initiated by a labeled ligand.

References

Application Notes and Protocols: Labeling with N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a versatile, water-soluble, far-red fluorescent dye ideal for labeling biomolecules. Its long, flexible polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility while minimizing non-specific binding, making it an excellent choice for sensitive applications in complex biological media. The terminal carboxylic acid group allows for covalent conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) via a two-step activation process, offering control over the labeling reaction. These application notes provide detailed protocols for optimizing the molar excess ratio to achieve a desired degree of labeling for proteins and other biomolecules.

The Cy5 fluorophore exhibits strong absorption and emission in the far-red spectral region (Ex/Em: ~649 nm / ~667 nm), which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules and deeper tissue penetration.[1] Applications for Cy5-labeled proteins are extensive, including immunofluorescence, flow cytometry, western blotting, and fluorescence microscopy, where they are used to detect and quantify target molecules in various signaling pathways and drug development assays.[2]

Quantitative Data Summary

Optimizing the molar excess of dye to protein is critical for achieving the desired Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to each protein molecule.[3] A low DOL can result in a poor signal-to-noise ratio, while an excessively high DOL can lead to self-quenching of the fluorophore and potentially compromise the biological activity of the protein.[4][5] The optimal DOL must be determined empirically for each specific protein and application.[4]

Table 1: Recommended Molar Excess Ratios for Trial Experiments

Target DOL RangeStarting Molar Excess Ratio (Dye:Protein)Typical Applications
1.0 - 2.03:1 to 5:1Single-molecule studies, FRET (acceptor), applications where protein function is paramount.
2.0 - 4.05:1 to 10:1General immunofluorescence, flow cytometry, ELISA.
4.0 - 8.010:1 to 20:1Brightest conjugates for detecting low-abundance targets.[4]
> 8.0> 20:1High-sensitivity detection; risk of self-quenching and protein precipitation increases.[5]

Table 2: Key Spectroscopic Properties

PropertyValueReference(s)
Excitation Maximum (λex)~649 nm[6]
Emission Maximum (λem)~670 nm[6]
Molar Extinction Coefficient (ε) of Cy5250,000 M⁻¹cm⁻¹ at ~650 nm[6]
Correction Factor (CF₂₈₀) for Cy5~0.05[6]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling using EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of the carboxylated Cy5-PEG dye to primary amines on a protein. It involves a two-step process: first, the activation of the dye's carboxylic acid group using EDC and Sulfo-NHS, followed by the reaction of the activated dye with the protein.[7][8] This method prevents unwanted protein-protein cross-linking.[9]

Materials:

  • This compound Dye

  • Protein of interest (in an amine-free buffer, e.g., 0.1 M MES, pH 6.0)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

  • Purification Column (e.g., Sephadex G-25 size-exclusion column)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

Step 1: Dye Activation

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Prepare a 10 mg/mL stock solution of the Cy5-PEG-acid dye in anhydrous DMSO.

  • In a microcentrifuge tube, add the desired amount of Cy5-PEG-acid dye from the stock solution to an appropriate volume of Activation Buffer.

  • Immediately before activation, prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of dye. For example, for 1 µmol of dye, add 10 µmol of EDC and 25 µmol of Sulfo-NHS.

  • Incubate the reaction for 15-30 minutes at room temperature, protected from light.[7]

Step 2: Protein Conjugation

  • Prepare the protein solution at a concentration of 2-10 mg/mL in Coupling Buffer (PBS, pH 7.2-7.5). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[6]

  • Add the activated dye solution from Step 1 to the protein solution. Refer to Table 1 for recommended starting molar excess ratios.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

Step 3: Quenching and Purification

  • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30-60 minutes at room temperature.[7]

  • Remove unconjugated dye and reaction byproducts by passing the solution over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[6]

  • The first colored fraction to elute contains the labeled protein. Collect this fraction.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).[5][10]

Materials:

  • Purified Cy5-labeled protein conjugate

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, ~649 nm (A_max). Dilute the sample if necessary to keep the absorbance within the linear range of the spectrophotometer (typically < 2.0).[10]

  • Calculate the concentration of the protein using the following formula:[10]

    • Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A_max is the absorbance of the conjugate at ~649 nm.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (~0.05 for Cy5).[6]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This can be calculated from the protein's amino acid sequence.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Conc. (M) = A_max / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of Cy5 (250,000 M⁻¹cm⁻¹).[6]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Conc. (M) / Protein Conc. (M)

An ideal DOL is typically between 2 and 10 for antibodies, but should be optimized for each application.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis cluster_final Final Product prep_dye Prepare Dye Stock (10 mg/mL in DMSO) activate 1. Activate Dye (EDC/Sulfo-NHS, 15 min) prep_dye->activate prep_protein Prepare Protein (2-10 mg/mL in PBS, pH 7.2) conjugate 2. Conjugate (Add activated dye to protein, 2 hr @ RT or O/N @ 4°C) prep_protein->conjugate prep_reagents Prepare fresh EDC & Sulfo-NHS solutions prep_reagents->activate activate->conjugate quench 3. Quench Reaction (Add Tris or Hydroxylamine) conjugate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify measure Measure Absorbance (A280 & A649) purify->measure calculate Calculate DOL measure->calculate final_product Purified, Characterized Cy5-Labeled Protein calculate->final_product

Caption: Experimental workflow for labeling proteins with carboxylated Cy5 dye.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras activates growth_factor Growth Factor (Ligand) growth_factor->receptor binds raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factor Transcription Factors (e.g., c-Myc, c-Jun) erk->transcription_factor phosphorylates response Cellular Response (Proliferation, Differentiation) transcription_factor->response leads to antibody Cy5-labeled Antibody (e.g., anti-phospho-ERK) antibody->erk detects

Caption: Use of a Cy5-labeled antibody in the MAPK signaling pathway.

References

Application Notes and Protocols: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This document includes its physicochemical and spectroscopic properties, detailed protocols for bioconjugation and in vivo imaging, and visual representations of experimental workflows.

Introduction to this compound

This compound is a versatile fluorescent probe engineered for high performance in biological applications. It features a Cy5 core, a well-established fluorophore that emits in the near-infrared spectrum, minimizing autofluorescence from biological tissues. The incorporation of polyethylene (B3416737) glycol (PEG) linkers enhances its hydrophilicity and biocompatibility, reducing non-specific binding and improving its pharmacokinetic profile in vivo. The terminal carboxylic acid group allows for covalent conjugation to primary amines on targeting moieties such as antibodies, peptides, or small molecules, enabling targeted imaging of specific biological processes or structures.

Physicochemical and Spectroscopic Properties

The selection of a fluorescent probe is critically dependent on its intrinsic properties. The following table summarizes the key characteristics of this compound and its derivatives.

PropertyValueReference
Molecular Formula C41H57ClN2O8[1]
Molecular Weight 741.36 g/mol [1]
Excitation Maximum (λex) 649 nm[2][3]
Emission Maximum (λem) 667 nm[2][3]
Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[2][3]
Quantum Yield (Φ) ~0.2 (Typical for Cy5 dyes)[4]
Solubility Water, DMSO, DMF, DCM[2][3][5]
Storage -20°C, protected from light and moisture[2][6]

Key In Vivo Imaging Applications

While specific in vivo studies for this compound are not extensively documented in publicly available literature, its structural features make it highly suitable for a range of applications. Based on research with similar PEGylated Cy5 dyes, potential applications include:

  • Targeted Cancer Imaging: When conjugated to a tumor-specific antibody or peptide, this dye can be used to visualize and quantify tumor burden, metastasis, and response to therapy.

  • Drug Delivery and Pharmacokinetics: The fluorescent properties of the dye allow for real-time tracking of drug delivery vehicles (e.g., nanoparticles, liposomes) and monitoring of their biodistribution and clearance.

  • Inflammation Imaging: By conjugating it to molecules that target markers of inflammation, it can be used to non-invasively monitor inflammatory processes in various disease models.

  • Neuroscience Research: Specially designed PEGylated Cy5 dyes have been shown to cross the blood-brain barrier, enabling imaging of neural structures and processes within the living brain.[7]

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a model protein (e.g., an antibody) and its subsequent use in an in vivo tumor imaging study.

Protocol for Antibody Conjugation

This protocol describes the covalent linkage of the carboxylic acid group on the dye to primary amines on an antibody using EDC/NHS chemistry.

Materials:

  • This compound

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix a 10-fold molar excess of EDC and a 20-fold molar excess of NHS with the desired amount of this compound from the stock solution.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated dye mixture to the antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 649 nm (for Cy5).

    • Calculate the degree of labeling (DOL) using the following formula: DOL = (A_649 / ε_dye) / (A_280 - (A_649 * CF)) / ε_protein Where:

      • A_649 and A_280 are the absorbances at 649 nm and 280 nm.

      • ε_dye is the molar extinction coefficient of the dye (~170,000 M⁻¹cm⁻¹).

      • ε_protein is the molar extinction coefficient of the antibody.

      • CF is the correction factor for the dye's absorbance at 280 nm.

G Workflow for Antibody Conjugation cluster_0 Dye Activation cluster_1 Conjugation cluster_2 Purification & Characterization Dye This compound Activated_Dye Activated NHS-ester Dye Dye->Activated_Dye Incubate 15-30 min EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Conjugate Antibody-Dye Conjugate Activated_Dye->Conjugate Incubate 2h to overnight Antibody Antibody Solution Antibody->Conjugate Purification Desalting Column Conjugate->Purification Remove unconjugated dye Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Characterization Spectrophotometry (DOL) Purified_Conjugate->Characterization

Caption: Antibody conjugation workflow.

Protocol for In Vivo Tumor Imaging

This protocol provides a general workflow for using the antibody-dye conjugate for in vivo imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Purified antibody-dye conjugate

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Acquire a baseline whole-body fluorescence image to determine background signal.

  • Injection:

    • Administer the antibody-dye conjugate via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 nmol of dye per mouse, but should be optimized for the specific application.

  • Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours).

    • Use appropriate excitation (e.g., 640 nm) and emission (e.g., 680 nm) filters.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and other organs (e.g., liver, kidneys) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio to assess targeting efficiency.

  • Ex Vivo Imaging (Optional):

    • At the final time point, euthanize the mouse and excise the tumor and major organs.

    • Image the excised tissues to confirm the in vivo biodistribution of the conjugate.

G In Vivo Tumor Imaging Workflow cluster_0 Preparation cluster_1 Imaging cluster_2 Analysis Mouse Tumor-bearing Mouse Anesthesia Anesthetize Mouse Mouse->Anesthesia Baseline Acquire Baseline Image Anesthesia->Baseline Injection Inject Antibody-Dye Conjugate Baseline->Injection Imaging Image at Multiple Time Points Injection->Imaging Analysis ROI Analysis (Tumor vs. Organs) Imaging->Analysis ExVivo Ex Vivo Organ Imaging (Optional) Analysis->ExVivo

Caption: In vivo imaging workflow.

Data Interpretation and Considerations

  • Pharmacokinetics: The PEG chains are designed to increase the circulation half-life of the conjugate. Time-course imaging will reveal the optimal time point for achieving the best tumor-to-background signal ratio.

  • Biodistribution: Expect initial accumulation in highly perfused organs like the liver and kidneys, followed by clearance. Successful targeting will result in a progressive increase in the fluorescence signal within the tumor over time.

  • Controls: It is crucial to include appropriate controls, such as injecting an unconjugated dye or a labeled isotype control antibody, to assess non-specific uptake and confirm target specificity.

Conclusion

This compound is a valuable tool for in vivo imaging due to its favorable spectroscopic properties and enhanced biocompatibility. The terminal carboxylic acid provides a convenient handle for conjugation to a wide variety of targeting ligands. The protocols and information provided herein serve as a guide for researchers to design and execute robust and reproducible in vivo imaging studies for applications in cancer biology, drug development, and beyond.

References

Application Notes and Protocols for Peptide Labeling with N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of peptides with the fluorescent dye N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This near-infrared (NIR) dye, equipped with a flexible polyethylene (B3416737) glycol (PEG) spacer, is ideal for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging. The PEG linker enhances the hydrophilicity of the Cy5 core, which can improve solubility and reduce non-specific binding of the labeled peptide in biological systems.[1][2][3]

The labeling strategy is based on the reaction between a primary amine on the peptide (typically the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue) and the carboxylic acid moiety of the dye.[4][5] To achieve this, the carboxylic acid must first be activated to a more reactive intermediate, an N-hydroxysuccinimide (NHS) ester, using carbodiimide (B86325) chemistry.[6][7][8] This two-step process, or the direct use of a pre-activated Cy5-PEG-NHS ester, results in the formation of a stable, covalent amide bond.[9][10]

These protocols will guide the user through the activation of the dye (if starting with the acid form), the conjugation to the peptide, and the subsequent purification and characterization of the final product.

Quantitative Data Summary

The photophysical properties of the labeled peptide are primarily determined by the Cy5 fluorophore. The following table summarizes key quantitative data for the dye.

PropertyValueNotes
Molecular Weight (Acid Form) 741.35 g/mol [9]C₄₁H₅₇ClN₂O₈[11]
Molecular Weight (NHS-Ester Form) 838.43 g/mol [12]C₄₅H₆₀ClN₃O₁₀[12]
Excitation Maximum (λex) ~649 nm[13][14]
Emission Maximum (λem) ~667 nm[13][15]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[13][14]Value for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5. Use for approximation.
Quantum Yield (Φ) ~0.2[3][14]Typical value for Cy5 dyes. Can be lower for PEGylated derivatives.[3]
Recommended Laser Line 633 nm or 647 nm[1]
Solubility Water, DMSO, DMF[13][16]

Experimental Workflows and Logical Relationships

Two-Step Labeling Workflow

This diagram outlines the complete process starting from the carboxylic acid form of the dye, activating it to an NHS ester, and subsequently conjugating it to a peptide.

G cluster_0 Step 1: Dye Activation cluster_1 Step 2: Peptide Conjugation cluster_2 Step 3: Purification & Analysis Dye_Acid This compound Reagents EDC + Sulfo-NHS in MES Buffer (pH 6.0) Dye_Acid->Reagents Activated_Dye Activated Cy5-PEG-NHS Ester Reagents->Activated_Dye Form stable intermediate Labeled_Peptide Labeled Peptide Conjugate Activated_Dye->Labeled_Peptide Peptide Peptide with Primary Amine (in Bicarbonate Buffer, pH 8.3) Peptide->Labeled_Peptide Stable Amide Bond Formation Purification Purification (e.g., HPLC, Gel Filtration) Labeled_Peptide->Purification Analysis Characterization (Spectroscopy, MS) Purification->Analysis Final_Product Purified Labeled Peptide Analysis->Final_Product

Caption: Workflow for the two-step activation and conjugation of the Cy5-PEG-acid dye to a peptide.

Application Workflow: Cell Surface Receptor Imaging

This diagram illustrates a common application for the final labeled peptide: targeting and visualizing a cell surface receptor.

G LabeledPeptide Cy5-PEG-Peptide (Targeting Ligand) Binding Specific Binding LabeledPeptide->Binding Cell Target Cell Receptor Cell Surface Receptor Imaging Fluorescence Imaging (Microscopy / Flow Cytometry) Cell->Imaging Receptor->Binding Binding->Cell Localization on cell surface Signal NIR Signal Detection Imaging->Signal

Caption: Application workflow for using a Cy5-labeled peptide to image cell surface receptors.

Experimental Protocols

Important Pre-Reaction Considerations:

  • Buffer Choice: All buffers used for the peptide solution must be free of primary amines. Avoid Tris, glycine, or ammonia-containing buffers as they will compete for reaction with the NHS ester.[17][18] Phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES buffers are recommended.

  • Dye Handling: Cy5 dyes are light-sensitive. Protect the dye solution and the reaction mixture from light by using amber vials or covering tubes with aluminum foil.

  • Reagent Freshness: NHS esters are moisture-sensitive.[18] Prepare dye solutions immediately before use. EDC is also prone to hydrolysis and should be dissolved just prior to the activation step.[10]

Protocol 1: Two-Step Labeling using Carboxylic Acid Dye

This protocol is for users starting with this compound.

Materials:

  • This compound

  • Peptide of interest (lyophilized)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[7]

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification supplies (e.g., HPLC system, gel filtration columns like Sephadex G-25)

Procedure:

Part A: Activation of Carboxylic Acid Dye

  • Prepare Dye Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Activation Reagents: Immediately before use, weigh out EDC and Sulfo-NHS and dissolve them in Activation Buffer to a final concentration of ~0.1 M each.

  • Activation Reaction:

    • In a microfuge tube, add the dissolved Cy5-PEG-acid.

    • Add a 1.5-fold molar excess of both EDC and Sulfo-NHS solutions.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light. This converts the carboxylic acid to a more stable Sulfo-NHS ester.[7]

Part B: Conjugation to Peptide

  • Prepare Peptide Solution: Dissolve the peptide in Labeling Buffer to a concentration of 2-10 mg/mL.[14]

  • Conjugation Reaction:

    • Add the activated dye mixture from Part A to the peptide solution. A 5 to 10-fold molar excess of dye to peptide is a good starting point for mono-labeling.[4] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[17]

  • Quench Reaction (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes.

Protocol 2: Direct Labeling using Pre-Activated NHS Ester Dye

This streamlined protocol is for users starting with a pre-activated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.

Materials:

  • N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

  • Peptide of interest (lyophilized)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification supplies (e.g., HPLC system, gel filtration columns)

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in Labeling Buffer to a concentration of 2-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mg/mL).[14]

  • Conjugation Reaction:

    • Add the dissolved dye to the peptide solution. Start with a 5 to 10-fold molar excess of dye to peptide.

    • Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quench Reaction (Optional): Quench unreacted dye by adding an amine-containing buffer (e.g., Tris) as described in Protocol 1.

Protocol 3: Purification and Characterization

Purification:

The removal of unconjugated dye is critical. The choice of method depends on the peptide's properties and the required purity.

  • Reversed-Phase HPLC (RP-HPLC): This is the most effective method for achieving high purity.[19]

    • Column: A C4 or C18 column is typically used for peptides.[20][21]

    • Solvents:

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

      • Solvent B: 0.1% TFA in Acetonitrile (ACN).[19]

    • Gradient: Elute the peptide with a linear gradient of increasing Solvent B. The labeled peptide will be more hydrophobic and elute later than the unlabeled peptide.

    • Detection: Monitor the elution at both 220/280 nm (for the peptide) and ~650 nm (for the Cy5 dye). Collect fractions that absorb at both wavelengths.

  • Gel Filtration/Size Exclusion Chromatography (SEC): Suitable for separating the larger labeled peptide from the small, free dye. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).[4] This method is faster but offers lower resolution than HPLC.

Characterization:

  • Confirm Purity: Analyze the purified fractions by analytical RP-HPLC and/or Mass Spectrometry (MS) to confirm the purity and identity of the labeled peptide.

  • Calculate Degree of Labeling (DOL): The DOL is the average number of dye molecules per peptide. It can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum (~649 nm, A_max).

    • Calculate the concentration of the dye: [Dye] (M) = A_max / ε_dye (where ε_dye is the molar extinction coefficient of the dye, ~170,000 M⁻¹cm⁻¹)

    • Calculate the concentration of the peptide, correcting for the dye's absorbance at 280 nm: [Peptide] (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_peptide (where ε_peptide is the molar extinction coefficient of the peptide, and CF₂₈₀ is a correction factor for the dye's absorbance at 280 nm. CF₂₈₀ = A₂₈₀ of dye / A_max of dye. For Cy5, this is often around 0.05).

    • Calculate the DOL: DOL = [Dye] / [Peptide]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Incorrect pH: pH is below 7.5 or above 9.0.[17] 2. Buffer Interference: Buffer contains primary amines (Tris, glycine).[17][18] 3. Hydrolyzed Dye: NHS ester was exposed to moisture or dissolved too early.[18] 4. Inaccessible Amines: Peptide structure sterically hinders reactive amines.1. Verify buffer pH is between 8.3-8.5.[5] 2. Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate. 3. Prepare dye solutions immediately before use in anhydrous solvent. 4. Consider labeling at a different site or increasing reaction time/temperature.
Precipitation During Reaction 1. Low Peptide Solubility: The peptide is not fully soluble in the labeling buffer. 2. Over-labeling: High DOL can alter the peptide's pI and cause it to precipitate.[18]1. Ensure the peptide is fully dissolved before adding the dye. A small amount of organic co-solvent may help. 2. Reduce the molar excess of the dye in the reaction.
Difficulty in Purification 1. Similar Hydrophobicity: Labeled and unlabeled peptides do not separate well on RP-HPLC. 2. Free Dye Contamination: Gel filtration did not completely remove all unconjugated dye.1. Optimize the HPLC gradient, making it shallower to improve resolution.[20] Try a different column chemistry (e.g., C4 instead of C18). 2. Repeat the gel filtration step or use a more robust method like RP-HPLC for final purification.

References

Application Notes: Real-Time Monitoring of Caspase-3 Activity using a FRET-Based Peptide Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor fluorophore.[1][2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, typically occurring over a 1-10 nanometer range.[1] This "spectroscopic ruler" allows for the dynamic measurement of molecular interactions, conformational changes, and cleavage events in real-time.[2]

This application note describes the use of a custom-synthesized, FRET-based peptide biosensor for the sensitive and continuous monitoring of Caspase-3 activity, a key executioner in the apoptotic pathway. The biosensor consists of a peptide substrate containing the canonical Caspase-3 cleavage site, DEVD (Asp-Glu-Val-Asp), flanked by a FRET donor (e.g., Cy3) and the acceptor, N-(m-PEG4)-N'-(PEG2-acid)-Cy5 .

In its intact state, the close proximity of the donor and acceptor allows for efficient FRET. Upon cleavage of the DEVD sequence by active Caspase-3, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence. This change in fluorescence provides a direct measure of Caspase-3 enzymatic activity.

The FRET Acceptor: this compound

The acceptor fluorophore, this compound, is a derivative of the cyanine (B1664457) dye Cy5, which is a popular and well-characterized FRET acceptor.[3] Its key features include:

  • Favorable Spectral Overlap: The emission spectrum of common FRET donors like Cy3 significantly overlaps with the excitation spectrum of Cy5, a prerequisite for efficient FRET.[3]

  • Far-Red Emission: Cy5 emits in the far-red region of the spectrum, which is advantageous for biological assays as it minimizes autofluorescence from endogenous cellular components.[4]

  • PEG Linkers: The molecule is functionalized with polyethylene (B3416737) glycol (PEG) chains (m-PEG4 and PEG2). These hydrophilic linkers increase the aqueous solubility of the dye and reduce non-specific binding to proteins and other biomolecules, which is crucial for accurate and reproducible results in biological media.

  • Terminal Carboxylic Acid: The PEG2-acid moiety provides a terminal carboxylic acid group. This functional group allows for straightforward and stable covalent conjugation to primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) using standard carbodiimide (B86325) chemistry (e.g., with EDC).[5][6]

Quantitative Data

The photophysical properties of the donor and acceptor fluorophores are critical for a successful FRET assay. The table below summarizes the key spectral properties for a typical Cy3 (donor) and the specified PEGylated Cy5 (acceptor).

PropertyCy3 (Donor)This compound (Acceptor)Reference(s)
Excitation Maximum (λex)~550 nm~649 nm[5]
Emission Maximum (λem)~570 nm~667 nm[5]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹ (for Cy5 core)
Quantum Yield (Φ)~0.15~0.2 (for Cy5 core)
Recommended Laser Line532 nm or 543 nm633 nm or 647 nm[4]
Förster Distance (R₀) for Cy3-Cy5 pair\multicolumn{2}{c}{~5.0 - 6.0 nm}[3]

Experimental Protocols

Protocol 1: Labeling of DEVD Peptide with this compound

This protocol describes the covalent attachment of the Cy5 acceptor to a custom peptide containing the DEVD sequence and a single lysine residue for conjugation. A common FRET donor, such as Cy3, should be pre-attached to the N-terminus of the peptide.

Materials:

  • This compound

  • Custom peptide (e.g., Ac-[Cy3]-Gly-Asp-Glu-Val-Asp-Gly-Lys-NH2)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Phosphate Buffer, pH 7.2

  • HPLC for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture in the dark at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Peptide:

    • Dissolve the Cy3-labeled DEVD peptide (1 equivalent) in 0.1 M Sodium Phosphate Buffer (pH 7.2).

    • Slowly add the activated Cy5-NHS ester solution to the peptide solution.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the dual-labeled peptide by reverse-phase HPLC to separate it from unconjugated peptide and free dye.

    • Confirm the identity of the product by mass spectrometry.

  • Quantification:

    • Determine the concentration of the purified FRET probe by measuring the absorbance of Cy3 and Cy5 at their respective maxima.

Protocol 2: In Vitro Caspase-3 Activity Assay

This protocol outlines the procedure for measuring the kinetics of Caspase-3 cleavage of the dual-labeled DEVD peptide substrate.

Materials:

  • Dual-labeled Cy3-DEVD-Cy5 FRET probe

  • Recombinant active Caspase-3

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control

  • 96-well black microplate

  • Fluorescence plate reader with appropriate filters for Cy3 and Cy5

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the Cy3-DEVD-Cy5 FRET probe in Caspase Assay Buffer (e.g., final concentrations ranging from 0.1 to 10 µM).

    • Prepare a solution of active Caspase-3 in Caspase Assay Buffer to the desired final concentration (e.g., 10 nM).

    • For the negative control, pre-incubate the Caspase-3 enzyme with a specific inhibitor (e.g., 1 µM Ac-DEVD-CHO) for 15-30 minutes at room temperature.

  • Kinetic Measurement:

    • Add 50 µL of the FRET probe dilutions to the wells of the 96-well plate.

    • Initiate the reaction by adding 50 µL of the Caspase-3 solution (or inhibited Caspase-3 for the control) to each well.

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity of both the donor (Cy3: Ex/Em ~550/570 nm) and the acceptor (Cy5: Ex/Em ~649/667 nm or FRET channel: Ex/Em ~550/670 nm) every 1-5 minutes for 1-2 hours at 37°C.

  • Data Analysis:

    • For each time point, calculate the FRET ratio (e.g., Acceptor Intensity / Donor Intensity).

    • Plot the change in donor fluorescence or the FRET ratio against time.

    • The initial velocity of the reaction can be determined from the linear portion of the curve.

    • By performing the assay with varying substrate concentrations, Michaelis-Menten kinetics (Km and Vmax) can be determined.

Visualizations

Signaling Pathway

Caspase3_Apoptosis_Pathway Procaspase9 Procaspase-9 Apoptosome Apoptosome Procaspase9->Apoptosome recruited to Apaf1 Apaf-1 Apaf1->Apoptosome forms CytochromeC Cytochrome c (from Mitochondria) CytochromeC->Apaf1 binds Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 FRET_Probe_Intact Cy3 DEVD Cy5 Caspase3->FRET_Probe_Intact cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes PARP PARP Caspase3->PARP cleaves FRET_Probe_Cleaved Cy3 Cy5 FRET_Probe_Intact->FRET_Probe_Cleaved CleavedPARP Cleaved PARP PARP->CleavedPARP FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents (FRET Probe, Enzyme, Buffer) start->prepare_reagents setup_plate Set up 96-well plate - Substrate dilutions - Controls (no enzyme, inhibitor) prepare_reagents->setup_plate initiate_reaction Initiate Reaction (Add Caspase-3) setup_plate->initiate_reaction read_fluorescence Kinetic Fluorescence Reading (Donor & Acceptor Channels) initiate_reaction->read_fluorescence data_analysis Data Analysis read_fluorescence->data_analysis calc_ratio Calculate FRET Ratio (Acceptor/Donor) data_analysis->calc_ratio plot_data Plot Fluorescence vs. Time calc_ratio->plot_data determine_kinetics Determine Kinetic Parameters (Vmax, Km) plot_data->determine_kinetics end End determine_kinetics->end FRET_Principle cluster_intact Intact Probe (High FRET) cluster_cleaved Cleaved Probe (Low FRET) Donor_Excited Donor* (Excited State) Donor_Ground Donor (Ground State) Donor_Excited->Donor_Ground Low Donor Fluorescence Acceptor_Ground Acceptor (Ground State) Donor_Excited->Acceptor_Ground Energy Transfer (FRET) Acceptor_Excited Acceptor* (Excited State) Acceptor_Excited->Acceptor_Ground High Acceptor Fluorescence Donor_Excited_C Donor* Donor_Ground_C Donor Donor_Excited_C->Donor_Ground_C High Donor Fluorescence Acceptor_Excited_C Acceptor* Acceptor_Ground_C Acceptor Acceptor_Excited_C->Acceptor_Ground_C Low Acceptor Fluorescence

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a fluorescent labeling reagent featuring a Cy5 core, a popular far-red fluorophore, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm terminating in a carboxylic acid. The Cy5 fluorophore offers excellent brightness and photostability with excitation and emission maxima around 649 nm and 667 nm, respectively, making it ideal for applications requiring low background autofluorescence.[1][2] The PEG linker enhances aqueous solubility and biocompatibility, minimizing non-specific binding and aggregation of conjugates.[3][4][5][6][7]

The terminal carboxylic acid can be activated, most commonly to an N-hydroxysuccinimide (NHS) ester, for covalent labeling of primary amines on biomolecules such as proteins, peptides, and amino-modified nucleic acids. This forms a stable amide bond, creating a fluorescently tagged molecule for use in a wide range of applications including fluorescence microscopy, flow cytometry, western blotting, and in vivo imaging.[2][8]

This document provides detailed guidelines and protocols for the use of this compound in labeling reactions, with a focus on buffer compatibility to ensure optimal conjugation efficiency.

Buffer Compatibility for Amine Labeling

The success of labeling reactions with NHS-activated this compound is critically dependent on the reaction buffer composition, particularly the pH. The reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester.[8][9] This process is in competition with the hydrolysis of the NHS ester, which increases with pH.[10][11] Therefore, selecting an appropriate buffer system is crucial for maximizing the labeling yield.

Key Considerations for Buffer Selection:

  • pH: The optimal pH range for NHS ester-amine coupling is between 7.2 and 9.0.[8][10] A pH of 8.3-8.5 is often cited as the ideal balance between amine reactivity and NHS ester stability.[12][13] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis becomes significant, reducing the amount of reactive dye available.[11][12]

  • Buffer Type: Amine-free buffers are mandatory to prevent the buffer components from competing with the target molecule for reaction with the NHS ester.[14] Recommended buffers include phosphate, sodium bicarbonate, and borate.[4][12] Buffers containing primary amines, such as Tris, should be avoided.[14]

  • Solvent: While the PEG linker enhances water solubility, the NHS-activated dye may first be dissolved in a small amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[12][13] It is essential to use high-quality, amine-free DMF.[12]

Summary of Recommended Buffers:

BufferRecommended ConcentrationOptimal pH RangeNotes
Phosphate Buffered Saline (PBS)0.1 M7.2 - 7.5Lower labeling efficiency compared to higher pH buffers, may require longer incubation times or higher dye excess.[4][15]
Sodium Bicarbonate0.1 M8.3 - 8.5Commonly used and provides the optimal pH for efficient labeling.[12][13]
Borate0.05 - 0.1 M8.0 - 9.0Another excellent choice for maintaining the desired alkaline pH.[4][10]
HEPES0.1 M7.2 - 7.6Can be used, but pH may need to be adjusted upwards for optimal efficiency.

Experimental Protocols

Activation of this compound to its NHS Ester

This protocol describes the conversion of the terminal carboxylic acid to an amine-reactive NHS ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMF or DMSO

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Biomolecule to be labeled (e.g., protein, peptide)

Procedure:

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Activation Reaction:

    • In a separate tube, dissolve NHS and EDC (or DCC) in anhydrous DMF or DMSO. A 1.5 to 2-fold molar excess of both NHS and the carbodiimide (B86325) over the dye is recommended.

    • Add the activated NHS/EDC solution to the dye solution.

    • Allow the reaction to proceed for at least 1 hour at room temperature, protected from light. The resulting solution contains the N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and is ready for labeling.

General Protocol for Protein Labeling

This protocol provides a general procedure for labeling proteins with the activated NHS ester of this compound.

Materials:

  • Activated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 solution

  • Protein solution (2-10 mg/mL in a suitable amine-free buffer)[14]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Labeling Reaction:

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of a 10-fold molar excess of dye is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Remove the unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the initial fractions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

Visualizations

G cluster_0 Activation of Carboxylic Acid cluster_1 Labeling Reaction Dye_Acid This compound Activated_Dye N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Dye_Acid->Activated_Dye + NHS, EDC NHS N-hydroxysuccinimide (NHS) NHS->Activated_Dye EDC EDC EDC->Activated_Dye Conjugate Fluorescently Labeled Biomolecule Activated_Dye->Conjugate + Biomolecule pH 7.2-9.0 Biomolecule Biomolecule with Primary Amine (-NH2) Biomolecule->Conjugate

Caption: Reaction scheme for the activation and conjugation of this compound.

G start Start: Prepare Reagents prepare_protein Prepare Protein in Amine-Free Buffer (e.g., 0.1 M Bicarbonate, pH 8.3) start->prepare_protein activate_dye Activate Dye with NHS/EDC start->activate_dye mix Mix Activated Dye and Protein prepare_protein->mix activate_dye->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (e.g., Tris or Hydroxylamine) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize Characterize Conjugate (DOL) purify->characterize end End: Labeled Biomolecule characterize->end

Caption: Workflow for labeling biomolecules with this compound.

References

Application Note: Purification of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides detailed protocols for the purification of proteins labeled with N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a fluorescent probe enhanced with polyethylene (B3416737) glycol (PEG) chains for improved hydrophilicity and biocompatibility.[1] The covalent attachment of PEG and Cy5 to a protein results in a heterogeneous mixture containing the desired mono-labeled conjugate, unlabeled protein, excess free dye, and potentially multi-PEGylated species.[] Effective purification is critical to remove these contaminants, which can otherwise lead to high background signals and inaccurate results in downstream applications.[3][4] This note details protocols for the most common and effective purification techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC), along with methods for characterizing the final purified product.

Introduction to Purification Strategies

The PEGylation process increases the hydrodynamic radius of the protein, while the Cy5 dye introduces a strong chromophore.[][5] Furthermore, the addition of PEG chains can shield the surface charges of the protein, altering its isoelectric point (pI) and interaction with chromatographic media.[][6] The choice of purification strategy depends on the specific properties of the target protein, the scale of the purification, and the required level of purity.

  • Size Exclusion Chromatography (SEC): This is the most widely used method for purifying PEGylated proteins.[][6] It separates molecules based on their hydrodynamic size. The larger PEGylated-Cy5-protein conjugate will elute earlier than the smaller, unlabeled protein, which in turn elutes before the very small, free PEG-Cy5 dye.[5][7]

  • Ion Exchange Chromatography (IEX): IEX separates proteins based on differences in their net surface charge.[8][9] Since PEGylation can mask the protein's surface charges, IEX is highly effective at separating species with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated) from the native protein.[][6] The attachment of the charged Cy5 dye can also influence retention behavior.[10]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity.[11][12] Proteins bind to the HIC resin in a high-salt buffer and are eluted by decreasing the salt concentration.[13] While less common than SEC or IEX for this specific application, HIC can serve as an effective orthogonal purification step.[]

Experimental Workflows and Principles

Overall Workflow: Protein Labeling and Purification

The process begins with the covalent labeling of the target protein, followed by a purification step to isolate the desired conjugate, and concludes with characterization to assess purity and labeling efficiency.

G cluster_0 Preparation & Labeling cluster_1 Purification cluster_2 Characterization A Target Protein in Amine-Free Buffer C Labeling Reaction (1 hr, Room Temp, Dark) A->C B This compound (Activated NHS Ester) B->C D Crude Reaction Mixture (Labeled Protein, Free Dye, Unlabeled Protein) C->D E Purification Step (SEC, IEX, or HIC) D->E F Purified PEG-Cy5-Protein E->F Collect Fractions G Waste (Free Dye, Excess Reagents) E->G Discard H Purity Assessment (SDS-PAGE, HPLC) F->H I Quantification & DOL Calculation (UV-Vis Spectrophotometry) F->I J Final Product H->J I->J

Caption: General workflow for protein labeling, purification, and characterization.

Principle of Size Exclusion Chromatography (SEC)

SEC separates molecules by size as they pass through a column packed with porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules enter the pores, increasing their path length and causing them to elute later.

SEC cluster_column SEC Column start Sample Input (Mixture) large Large Molecule (Labeled Protein) start->large small Small Molecule (Free Dye) start->small p1 p2 p3 p4 p5 elute_small Elutes Last p4->elute_small Long Path p6 p7 p8 elute_large Elutes First large->elute_large Short Path small->p4 Long Path

Caption: Principle of separation by Size Exclusion Chromatography (SEC).

Detailed Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (SEC)

This method is highly effective for removing unconjugated dye from the labeled protein.[1][3][14]

A. Materials

  • SEC Column (e.g., Superdex 200 or Sephadex G-25)

  • Chromatography System (e.g., FPLC or HPLC)

  • Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Fraction collector

  • UV-Vis Spectrophotometer

B. Method

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer at a flow rate recommended by the manufacturer (e.g., 0.5 mL/min for a Superdex 200 10/300 column).[5]

  • Sample Loading: Load the crude labeling reaction mixture onto the column. The sample volume should not exceed 2% of the total column volume for optimal resolution.

  • Elution and Fractionation: Elute the sample with the Elution Buffer at a constant flow rate. Collect fractions of a defined volume (e.g., 0.5 mL).

  • Monitoring: Monitor the column eluate by measuring absorbance at 280 nm (for protein) and 650 nm (for Cy5 dye).[1][15]

  • Fraction Pooling: The first peak, which should show absorbance at both 280 nm and 650 nm, contains the purified PEG-Cy5-labeled protein.[15] A later peak absorbing only at 650 nm corresponds to the free dye. Pool the fractions corresponding to the first peak.

C. Alternative: Spin Column Purification For small-scale, rapid purification, a pre-packed gel filtration spin column can be used.[3][15]

  • Prepare the spin column by removing the storage buffer via centrifugation (~1,500 x g for 1-2 minutes).[3][16]

  • Equilibrate the column by washing it three times with the Elution Buffer.[16]

  • Load the reaction mixture (typically up to 110 µL) onto the center of the resin bed.[3][15]

  • Place the column in a clean collection tube and centrifuge (~1,500 x g for 2 minutes) to collect the purified labeled protein.[3] The free dye remains trapped in the column resin.[3]

Protocol 2: Purification using Ion Exchange Chromatography (IEX)

This protocol is particularly useful for separating proteins with different degrees of PEGylation.[6] PEGylation shields surface charges, causing the modified protein to elute differently from its unlabeled counterpart.[]

A. Materials

  • IEX Column (Anion or Cation exchange, depending on the protein's pI)

  • Chromatography System

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (Binding Buffer + 1 M NaCl)

  • Fraction collector and UV-Vis Spectrophotometer

B. Method

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer until the pH and conductivity of the eluate are stable.[8]

  • Sample Preparation: If necessary, desalt the crude reaction mixture into the Binding Buffer using a desalting column or dialysis.

  • Sample Loading: Load the prepared sample onto the column. Unbound material will flow through.[8]

  • Wash: Wash the column with several volumes of Binding Buffer to remove all non-adsorbed molecules, including the potentially neutral or weakly charged free PEG-Cy5 dye.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (0-100% Elution Buffer over 20-30 column volumes).[8]

  • Fraction Collection and Analysis: Collect fractions and monitor absorbance at 280 nm and 650 nm. The unlabeled protein and differently PEGylated species will elute at distinct salt concentrations. Pool the fractions containing the desired mono-PEGylated-Cy5 protein.

Characterization of Purified Protein

After purification, it is essential to assess the purity of the conjugate and determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[3]

A. Purity Assessment
  • SDS-PAGE: Run the purified sample on an SDS-PAGE gel. Visualize the protein by Coomassie staining. The labeled protein should appear as a single band with a slightly higher apparent molecular weight than the unlabeled protein due to the PEG-Cy5 modification. A fluorescent gel scan before staining will confirm that the fluorescence co-localizes with the protein band.

  • Analytical SEC-HPLC: High-performance size exclusion chromatography can resolve the labeled protein from any remaining free dye or aggregates, providing a quantitative measure of purity.[6][7]

B. Calculation of Degree of Labeling (DOL)

The DOL is calculated using the absorbance values of the purified protein solution measured with a spectrophotometer.[17]

  • Measure the absorbance of the purified protein solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀, the absorbance maximum for Cy5).[3]

  • Calculate the protein concentration, correcting for the absorbance of the Cy5 dye at 280 nm. Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • CF is the correction factor for Cy5 at 280 nm (typically ~0.05).[15]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate the DOL. DOL = A₆₅₀ / (ε_Cy5 × Protein Conc. (M))

    • ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).[15][18]

An optimal DOL for most applications is between 2 and 4.[3]

Data Presentation and Troubleshooting

Quantitative Data Summary

Table 1: Spectroscopic Properties for DOL Calculation

Parameter Symbol Value Reference
Cy5 Max. Absorbance Wavelength λ_max ~650 nm [15]
Cy5 Molar Extinction Coefficient ε_Cy5 250,000 M⁻¹cm⁻¹ [15][18]
Cy5 Correction Factor at 280 nm CF ~0.05 [15]

| Protein Molar Extinction Coeff. | ε_protein | Protein-specific | - |

Table 2: Comparison of Purification Techniques

Technique Principle Primary Separation Target Advantages Disadvantages
SEC Size & Shape Labeled Protein vs. Free Dye Reliable, mild conditions, good for removing free dye.[] Limited resolution between unlabeled and labeled protein; potential for sample dilution.
IEX Net Charge Unlabeled vs. Labeled; Mono- vs. Multi-PEGylated High resolution for species with different charges.[][6] Requires buffer exchange; protein must be stable at the required pH; may not remove neutral free dye effectively.

| HIC | Hydrophobicity | Labeled vs. Unlabeled Protein | Orthogonal to SEC and IEX; can act as a good polishing step.[][12] | Requires high salt concentrations which may destabilize some proteins.[11] |

Troubleshooting Guide

Table 3: Common Issues and Solutions in Purification

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Labeled Protein - Protein precipitated during labeling or purification. - Non-specific adsorption to the column. - Perform a buffer screen to optimize protein stability. - Use a different chromatography method (e.g., IEX instead of HIC if high salt is an issue). - Passivate chromatography system if necessary.
Free Dye Detected After Purification - Purification method was inefficient. - Column was overloaded. - Insufficient resolution (SEC). - Repeat the purification step, for example, by passing the sample through a second spin column.[3] - Reduce the sample load volume on the column. - Use a longer SEC column or a resin with a more appropriate fractionation range for higher resolution.
Poor Separation of Labeled and Unlabeled Protein - The size difference (SEC) or charge difference (IEX) is too small. - Optimize the IEX gradient to improve resolution. - Use a high-resolution SEC column. - Consider using an alternative method like HIC or Affinity Chromatography if a suitable tag is present.[]

| Degree of Labeling (DOL) is too High or too Low | - Incorrect dye-to-protein ratio in the labeling reaction. - Inefficient labeling reaction (pH, buffer contaminants). | - Adjust the molar excess of the dye in the labeling step.[1] - Ensure the labeling buffer is amine-free (e.g., no Tris or glycine) and at the correct pH (8.5-9.0).[15][16] |

References

Troubleshooting & Optimization

Low labeling efficiency with N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their labeling experiments with this amine-reactive, PEGylated fluorescent dye.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the labeling process, particularly focusing on low labeling efficiency.

Q1: Why is my labeling efficiency unexpectedly low?

Low labeling efficiency with an amine-reactive dye like this compound (activated as an NHS ester) can stem from several factors. The most common culprits are related to reaction conditions, reagent quality, and the properties of the molecule being labeled. Key areas to investigate include the pH and composition of your reaction buffer, the molar ratio of dye to protein, and the integrity of the dye itself.[1][2]

Q2: What is the optimal pH for the labeling reaction and why is it critical?

The reaction between an N-hydroxysuccinimidyl (NHS) ester and a primary amine is highly dependent on pH.[1][3] The optimal pH range is typically between 8.3 and 8.5.[2][3][4] Below this range (e.g., pH < 7.5), the primary amines on your protein (like the ε-amino group of lysine) will be protonated, making them poor nucleophiles and thus unavailable to react with the dye.[1][5] Conversely, at a pH that is too high (e.g., pH > 9.0), the NHS ester becomes prone to rapid hydrolysis, where it reacts with water instead of your protein, effectively inactivating the dye.[1][3]

Q3: Are there specific buffers I should use or avoid?

Yes, this is a critical point. You must avoid buffers containing primary amines , as they will compete with your target molecule for reaction with the dye.[2][6][7][8] Common interfering buffers include Tris (tris(hydroxymethyl)aminomethane) and glycine.[2][6][7][8]

Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate (B1201080) buffer, adjusted to the optimal pH of 8.3-8.5.[3][5][9] If your protein is already in an incompatible buffer, you must perform a buffer exchange via dialysis or a desalting column before starting the labeling reaction.[6][7]

Q4: How do I determine the correct dye-to-protein molar ratio?

The optimal molar ratio of dye to protein needs to be determined empirically for each specific protein. A good starting point for optimization is a 5:1 to 20:1 molar excess of dye to protein.[2][10]

  • Too low a ratio will result in under-labeling and a weak signal (low Degree of Labeling - DOL).[2]

  • Too high a ratio can lead to over-labeling, which may cause protein precipitation, aggregation, or self-quenching of the fluorescent signal.[2][9]

It is recommended to perform a titration experiment with several different ratios (e.g., 5:1, 10:1, 20:1) to find the ideal balance for your application.[5]

Q5: My dye won't dissolve properly or appears to have precipitated. What should I do?

The this compound dye should first be dissolved in a small amount of anhydrous (water-free) organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) before being added to the aqueous protein solution.[2][3][7][10] Use high-quality, anhydrous grade solvent, as moisture can hydrolyze the reactive NHS ester.[7][8] The dye solution should be prepared immediately before use, as it is not stable for long-term storage in solution.[7][8] When adding the dye to your protein solution, add it slowly while gently stirring to prevent localized high concentrations that could cause precipitation. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[7]

Q6: Could the PEG linker in the dye be causing issues?

The PEG linker (PEG6 in total) is designed to enhance the water solubility and biocompatibility of the Cy5 dye, which can reduce aggregation and non-specific binding.[11][12][13][14] While generally beneficial, in rare cases, the PEG chain could cause steric hindrance, potentially affecting the biological activity of a small peptide or interfering with a binding site if the labeling occurs nearby. However, for most proteins, the PEG linker improves the overall properties of the conjugate.[12][15]

Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine).Perform buffer exchange into a non-amine buffer like PBS or sodium bicarbonate.[6][7]
Incorrect pH: pH is too low (<7.5) or too high (>9.0).Adjust buffer pH to the optimal range of 8.3-8.5.[2][3]
Inactive Dye: NHS ester has been hydrolyzed due to moisture.Use fresh, anhydrous DMSO or DMF to prepare the dye stock immediately before use. Store lyophilized dye desiccated at -20°C.[2][7][8]
Insufficient Dye: Dye-to-protein molar ratio is too low.Increase the molar excess of the dye. Perform a titration to find the optimal ratio.[2]
Low Protein Concentration: Protein concentration is below 2 mg/mL.Concentrate the protein solution to at least 2 mg/mL before labeling.[1][9]
Protein Precipitation Over-labeling: Dye-to-protein ratio is too high.Decrease the molar excess of the dye in the reaction.[2]
Solvent Shock: Dye was added too quickly or organic solvent concentration is >10%.Add the dye stock solution slowly to the protein solution while gently stirring.[7]
Low Fluorescence Signal Low DOL: Not enough dye molecules are attached.Optimize the labeling reaction to increase the DOL (see above).[2]
Self-Quenching: DOL is too high, causing dye molecules to quench each other.Optimize for a lower DOL by reducing the dye-to-protein ratio.[2][9]
Unremoved Free Dye: Presence of free dye interferes with measurements.Ensure thorough purification of the conjugate using gel filtration or dialysis to remove all unbound dye.[9][10]

Experimental Protocols & Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the standard workflow for labeling a target protein with this compound NHS ester.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification cluster_analyze 4. Analysis p1 Prepare Protein (Buffer exchange to pH 8.3-8.5, >2 mg/mL) p3 Combine & Incubate (Add dye to protein, 1 hr at RT, protected from light) p1->p3 Protein Solution p2 Prepare Dye (Dissolve in anhydrous DMSO or DMF) p2->p3 Dye Stock p4 Remove Unreacted Dye (Size exclusion chromatography or dialysis) p3->p4 Reaction Mixture p5 Characterize Conjugate (Measure Absorbance at 280nm & 650nm) p4->p5 Purified Conjugate p6 Calculate DOL (Determine Dye:Protein Ratio) p5->p6

Fig 1. Workflow for protein conjugation with an amine-reactive Cy5 dye.
Protocol 1: Standard Protein Labeling

This protocol details the steps for conjugating this compound (activated as an NHS ester) to a typical antibody or protein.

  • Protein Preparation :

    • Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a pH between 8.3 and 8.5.[3][16]

    • Ensure the final protein concentration is at least 2 mg/mL for efficient labeling.[1][5][9]

  • Dye Preparation :

    • Allow the vial of lyophilized dye to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Immediately before use, prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[2][10] Vortex briefly to ensure it is fully dissolved. Do not store the dye in solution.[7]

  • Labeling Reaction :

    • Calculate the required volume of dye stock to achieve the desired molar excess (e.g., a 10:1 ratio of dye-to-protein).

    • While gently stirring the protein solution, slowly add the calculated amount of dye stock.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10][17] Some protocols suggest that incubation can be extended or performed at 4°C overnight to minimize hydrolysis.[1][3]

  • Purification :

    • Stop the reaction and remove the unreacted, hydrolyzed dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or extensive dialysis against an appropriate storage buffer (e.g., PBS).[7][9]

    • Collect the colored protein fraction, which is your purified conjugate.[10]

Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring experimental reproducibility.[10]

  • Measure Absorbance :

    • Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5, which is ~650 nm (A₆₅₀).[6][10]

    • Use the purification buffer as a blank. If the absorbance is too high (>2.0), dilute the sample with a known volume of buffer and factor the dilution into your calculations.[10]

  • Calculate DOL :

    • You will need the following values:

      • Molar extinction coefficient of Cy5 (ε_dye) at ~650 nm: 250,000 M⁻¹cm⁻¹ [10]

      • Correction Factor (CF) to account for dye absorbance at 280 nm: 0.04 (This is A₂₈₀/A₆₅₀ for the free dye).[10]

      • Molar extinction coefficient of your protein (ε_prot) at 280 nm.

    • Step A: Calculate the protein concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_prot[10][18]

    • Step B: Calculate the dye concentration (M): Dye Conc. (M) = A₆₅₀ / ε_dye[10]

    • Step C: Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)[10]

Troubleshooting Decision Tree

If you are experiencing poor results, use the following decision tree to diagnose the issue.

G start Start: Low Labeling Efficiency q1 Is your buffer amine-free (e.g., NO Tris/glycine)? start->q1 a1_yes Is buffer pH between 8.3 and 8.5? q1->a1_yes Yes a1_no Action: Buffer exchange into PBS or Bicarbonate. q1->a1_no No a2_yes Is protein concentration > 2 mg/mL? a1_yes->a2_yes Yes a2_no Action: Adjust pH to 8.3-8.5. a1_yes->a2_no No a3_yes Was dye dissolved in anhydrous DMSO/DMF immediately before use? a2_yes->a3_yes Yes a3_no Action: Concentrate protein. a2_yes->a3_no No a4_yes Action: Increase dye:protein molar ratio. (e.g., 10:1 -> 20:1) a3_yes->a4_yes Yes a4_no Action: Use fresh dye stock and anhydrous solvent. a3_yes->a4_no No

References

Technical Support Center: Optimizing Cy5 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Cy5 dyes in their experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and enhance your signal-to-noise ratio, ensuring the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using Cy5 dyes?

High background fluorescence in experiments with Cy5 conjugates can originate from several sources, which can be broadly categorized as:

  • Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include cellular components like mitochondria and lysosomes, as well as extracellular matrix components such as collagen and elastin.[1][2] Fixatives, particularly those containing aldehydes like formaldehyde (B43269) and glutaraldehyde, can also induce or heighten autofluorescence.[2]

  • Non-Specific Binding: This happens when the fluorescently labeled antibody or the Cy5 dye itself binds to unintended targets within the sample.[1][2] This can be caused by:

    • Hydrophobic and Ionic Interactions: The dye or antibody may interact non-specifically with various cellular components.[2]

    • Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors on certain cell types, such as macrophages and monocytes, leading to off-target signals.[2]

    • Dye-Specific Binding: Cyanine dyes, including Cy5, have a known propensity to bind non-specifically to certain cell types, particularly monocytes and macrophages.[2]

  • Suboptimal Staining Protocol: Flaws in the experimental workflow are a significant contributor to high background. Key issues include:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites.[1][2]

    • Incorrect Antibody Concentration: Using an excessively high concentration of the primary or secondary antibody is a frequent cause of high background.[1][2]

    • Insufficient Washing: Failure to adequately wash away unbound antibodies and dye.[1][3]

  • Instrument and Imaging Parameters: The settings on your fluorescence microscope or imaging system can greatly influence the perceived background. This includes detector gain, exposure time, and the selection of emission filters.[2]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving high background fluorescence in your Cy5 experiments.

Guide 1: Identifying the Source of High Background

A logical approach with the right controls is essential for diagnosing the root cause of high background fluorescence.

Experimental Workflow for Diagnosing High Background:

start High Background Fluorescence Observed unstained_control Image Unstained Control (Cells/Tissue Only) start->unstained_control unstained_check High Background in Unstained Control? unstained_control->unstained_check autofluorescence Primary Cause: Autofluorescence unstained_check->autofluorescence Yes secondary_control Image Secondary Antibody Only Control unstained_check->secondary_control No secondary_check High Background in Secondary Only Control? secondary_control->secondary_check secondary_binding Primary Cause: Non-specific Secondary Antibody Binding secondary_check->secondary_binding Yes primary_issue Potential Causes: - Non-specific Primary Antibody Binding - High Antibody Concentration - Inadequate Washing secondary_check->primary_issue No

Figure 1: A flowchart for systematically troubleshooting high background fluorescence.

Key Controls to Implement:

  • Unstained Sample: An unstained sample of your cells or tissue imaged under the same conditions as your stained samples will reveal the baseline level of autofluorescence.[1][4]

  • Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the Cy5-conjugated secondary antibody.

  • Isotype Control: Using an antibody of the same isotype and at the same concentration as your primary antibody, but which does not target any antigen in your sample, can help assess non-specific binding of the primary antibody.

By comparing the fluorescence intensity of these controls with your fully stained sample, you can effectively pinpoint the main contributor to the high background.

Guide 2: Strategies to Reduce Autofluorescence

If your unstained control exhibits significant fluorescence, autofluorescence is a likely culprit. Here are several methods to mitigate it:

1. Chemical Quenching:

Treating your samples with a quenching agent can significantly reduce autofluorescence.

Quantitative Data on Autofluorescence Quenching:

Quenching Agent/KitReported Reduction in Autofluorescence IntensityReference(s)
TrueBlack™ Lipofuscin Autofluorescence Quencher89-93%[5]
MaxBlock™ Autofluorescence Reducing Reagent Kit90-95%[5]
Sodium Borohydride (0.1%)Effective, but quantitative data varies[3][4]
Sudan Black BEffective, but may increase background in Cy5.5 channel[6]

Experimental Protocol: Sodium Borohydride Treatment

  • After fixation (e.g., with 4% paraformaldehyde) and subsequent washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.[4]

  • Incubate your samples in this solution for 10-15 minutes at room temperature.[4]

  • Wash the samples thoroughly three times with PBS for 5 minutes each.[4]

  • You can now proceed with your standard immunofluorescence protocol.

2. Photobleaching:

Exposing the sample to light before staining can help to photobleach autofluorescent molecules.

3. Spectral Unmixing:

If your imaging system has spectral capabilities, you can capture the emission spectrum of the autofluorescence from an unstained sample and then computationally subtract this "spectral signature" from your stained images.

Guide 3: Minimizing Non-Specific Binding

If autofluorescence is low, the next most likely source of high background is non-specific binding of your antibodies or the Cy5 dye itself.

1. Effective Blocking:

Properly blocking non-specific binding sites is crucial.

Common Blocking Buffers:

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% in PBS/TBSA common and generally effective blocking agent for reducing non-specific protein interactions.
Normal Serum5-10% in PBS/TBSUse serum from the same species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-mouse secondary).
Commercial Blocking BuffersVariesOften optimized for immunofluorescence and can provide superior background reduction.

Experimental Protocol: Standard Blocking Step

  • Following fixation and permeabilization (if required), wash your samples.

  • Incubate the samples in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for at least 1 hour at room temperature.[2]

  • Proceed with your primary antibody incubation without washing out the blocking buffer. The primary antibody should be diluted in the blocking buffer.

2. Antibody Titration:

Using too much antibody is a common mistake that leads to high background. It is essential to titrate your primary and secondary antibodies to find the optimal concentration that provides the best signal-to-noise ratio.[1][2]

Logical Diagram for Antibody Titration:

start Start Antibody Titration prepare_dilutions Prepare a series of antibody dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) start->prepare_dilutions stain_samples Stain separate samples with each antibody dilution prepare_dilutions->stain_samples image_samples Image all samples using identical acquisition settings stain_samples->image_samples analyze_intensity Quantify mean fluorescence intensity of specific signal and background image_samples->analyze_intensity calculate_snr Calculate Signal-to-Noise Ratio (SNR) for each dilution analyze_intensity->calculate_snr determine_optimal Select dilution with the highest SNR calculate_snr->determine_optimal

Figure 2: Workflow for determining the optimal antibody concentration.

3. Stringent Washing:

Adequate washing is critical for removing unbound antibodies.

Experimental Protocol: Enhanced Washing Steps

  • After both primary and secondary antibody incubations, wash the samples at least three times for 5-10 minutes each.

  • Use a wash buffer containing a mild detergent, such as 0.1% Tween 20 in PBS, to help reduce non-specific interactions.[3]

Guide 4: Optimizing Imaging Parameters

Your microscope settings can either amplify or minimize background fluorescence.

  • Exposure Time: Use the shortest exposure time that still provides a clear signal.

  • Detector Gain: Avoid excessively high gain settings, as this will amplify background noise along with your signal.

  • Laser Power: Use the lowest laser power necessary to excite your sample to minimize photobleaching and reduce background.

  • Filters: Ensure you are using the correct excitation and emission filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).[2]

General Immunofluorescence Protocol with Cy5

This protocol provides a general framework. Optimization for your specific cell/tissue type and antibodies is recommended.

  • Sample Preparation:

    • Adherent Cells: Grow cells on sterile glass coverslips to the desired confluency. Wash twice with 1X PBS.

    • Suspension Cells: Harvest cells by centrifugation, wash the pellet twice with 1X PBS, and spot onto coated microscope slides.

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2][3]

    • Wash three times with 1X PBS for 5 minutes each.[2][3]

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[3]

    • Wash three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Incubate in blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate for 1 hour at room temperature or overnight at 4°C.[3]

    • Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each.[3]

  • Secondary Antibody Incubation:

    • Dilute the Cy5-conjugated secondary antibody to its optimal concentration in blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.[2][3]

    • Wash three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[2][3]

  • Mounting and Imaging:

    • Mount coverslips using an anti-fade mounting medium.

    • Image using appropriate filters for Cy5. Use an unstained sample to set the baseline for background fluorescence and adjust imaging parameters accordingly.[2]

By systematically addressing each potential source of background fluorescence, you can significantly improve the quality of your Cy5 imaging data.

References

Technical Support Center: Photobleaching of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and Its Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on understanding and mitigating the photobleaching of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and other Cy5 derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family.[1] It is functionalized with polyethylene (B3416737) glycol (PEG) chains, which increase its solubility in aqueous solutions and reduce steric hindrance.[1][2] Its key spectral properties are:

  • Excitation Maximum (λex): ~649-650 nm[1][3]

  • Emission Maximum (λem): ~667-691 nm[1][2]

Q2: What is photobleaching and why is it a concern for Cy5 dyes?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[1][4] When a fluorophore like Cy5 is exposed to high-intensity excitation light, it can enter a long-lived, unstable "triplet state."[1] In this state, the fluorophore is highly susceptible to reactions with molecular oxygen, which generates reactive oxygen species (ROS) like singlet oxygen.[1][5] These ROS then chemically and irreversibly damage the fluorophore, rendering it non-fluorescent.[1] This process results in a gradual fading of the fluorescent signal during an experiment, which can compromise image quality and the accuracy of quantitative data.[1][4]

Q3: What is "photoblueing" and does it affect Cy5?

A: Photoblueing is a phenomenon where a fluorescent dye, under illumination, is chemically altered in a way that causes it to emit light at a shorter wavelength (a shift towards the blue end of the spectrum).[1] For instance, the red-emitting Cy5 dye might start to emit in the green spectral range. This effect is also mediated by reactive oxygen species and can introduce artifacts in multi-color imaging experiments.[1] The use of antioxidants like vitamin C has been shown to help prevent the photoblueing of Cy5.[1]

Q4: How does the PEGylation in this compound affect its photostability?

A: The primary purpose of the hydrophilic PEG chains is to improve the dye's solubility in aqueous media and reduce non-specific binding.[1][3][6] While the local microenvironment can influence a dye's photostability, the fundamental susceptibility of the core Cy5 chromophore to photobleaching remains. Therefore, standard photobleaching prevention strategies developed for Cy5 are directly applicable and essential for this derivative.[1]

Troubleshooting Guide

This section addresses common issues encountered during fluorescence imaging experiments with Cy5 and its derivatives.

Issue 1: Rapid loss of fluorescence signal during image acquisition.

  • Possible Cause: Photobleaching due to excessive exposure to excitation light.

  • Solutions:

    • Reduce Exposure Time and Intensity: Minimize the duration and power of the excitation light. Use neutral-density filters to decrease illumination intensity.[4][7]

    • Use Antifade Reagents: Incorporate antifade reagents into the mounting medium or imaging buffer.[8][9] These reagents work by scavenging reactive oxygen species.[10]

    • Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for the imaging buffer, as acidic environments can decrease the photostability of cyanine dyes.[8]

    • Image Quickly: Acquire images as rapidly as possible after starting the fluorescence excitation to minimize the impact of photobleaching on the initial signal intensity.[1]

Issue 2: Low signal-to-noise ratio (SNR).

  • Possible Cause: Weak fluorescence signal, high background fluorescence, or both.

  • Solutions:

    • Increase Dye Labeling Density (with caution): Optimize the dye-to-biomolecule labeling ratio to enhance the signal.

    • Spectral Separation: Cy5's emission in the far-red is advantageous as cellular autofluorescence is typically lower in this region.[1] Ensure you are using the correct filter sets to isolate the Cy5 signal.[1]

    • Proper Controls: Always include a negative control (e.g., unlabeled cells) to assess the level of background autofluorescence.[1]

Issue 3: Presence of image artifacts.

  • Possible Cause: Sample preparation issues or optical misalignments.

  • Solutions:

    • Address Sample Preparation Issues: Ensure the sample is properly mounted and free of contaminants. Avoid air bubbles in the mounting medium, as they can scatter light and create dark spots.[8] Ensure the coverslip is clean and free of dust and smudges.[8]

    • Check Microscope Alignment: Verify that the microscope's optical components are correctly aligned according to the manufacturer's instructions. Misalignment can lead to uneven illumination and other artifacts.[8]

Quantitative Data on Antifade Agents

The photostability of a fluorophore can be significantly enhanced by using antifade reagents. The following tables summarize the performance of common antifade agents with Cy5 and similar dyes.

Table 1: Common Antifade Agents and Their Properties

Antifade AgentChemical ClassKey FeaturesConsiderations
p-Phenylenediamine (B122844) (PPD) Amine-basedHighly effective at reducing fading.[11][12]Can react with cyanine dyes, potentially cleaving the molecule.[11][12] May cause weak and diffused fluorescence after storage.[11][12]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Amine-basedLess toxic than PPD.[11][12] Suitable for live-cell imaging.[11]Less effective than PPD.[11][12] May have anti-apoptotic properties.[11]
n-Propyl gallate (NPG) PhenolicNon-toxic and can be used with live cells.[11][12]Difficult to dissolve.[12][13] Has anti-apoptotic properties that could interfere with biological studies.[11][12]
Trolox Vitamin E analogCell-permeable and acts as a triplet state quencher.[10][14]Effectiveness can be concentration-dependent.

Table 2: Quantitative Comparison of Photostabilizing Systems for Cy5

Photoprotection SystemComponentsAverage Photobleaching Lifetime (relative improvement)
None -Baseline
GGO + TSQ Glucose/glucose oxidase (GGO) + Triplet State Quencher (TSQ)Longest average photobleaching lifetimes observed for Cy3/Cy5 FRET pairs.[14]
β-mercaptoethanol Thiol-containing reducing agentHelps limit photoblinking but is less effective for Cy5 photobleaching.[14]
ROXS Reducing and Oxidizing SystemA more recently developed photostabilizing solution.[14]

Experimental Protocols

Protocol 1: Preparation of a Glycerol-Based Antifade Medium

Safety Note: Handle reagents like PPD and DABCO with care, using appropriate personal protective equipment in a well-ventilated area.

  • Prepare Buffer: Make a 0.1 M solution of sodium bicarbonate (NaHCO₃) in water. Adjust the pH to approximately 9.0 using sodium hydroxide (B78521) (NaOH).

  • Dissolve Antifade Agent:

    • For PPD: Dissolve p-phenylenediamine in the buffer to a final concentration of 0.1%. Stir until fully dissolved.

    • For DABCO: Dissolve 1,4-diazabicyclo[2.2.2]octane in the buffer to a final concentration of 2.5%.

    • For n-Propyl gallate: Dissolve n-propyl gallate in the buffer to a final concentration of 2%. This may require gentle heating.

  • Add Glycerol (B35011): Slowly add glycerol to the solution containing the antifade agent to a final concentration of 90% (v/v). Mix thoroughly.

  • Storage: Store the antifade medium in small aliquots at -20°C, protected from light.

Protocol 2: Quantifying the Photobleaching Rate of Cy5

  • Sample Preparation: Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.

  • Microscope Setup:

    • Use a fluorescence microscope equipped with a laser source appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).[8]

    • Set the laser power to a constant and relevant level for your experiments.

    • Select an appropriate emission filter for Cy5.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire a time-lapse series of images at a constant frame rate.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the Cy5-labeled structures in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).

Visualizations

Photobleaching_Mechanism cluster_0 Fluorophore States cluster_1 Photobleaching Pathway Ground_State Cy5 (Ground State) Singlet_State Cy5* (Excited Singlet State) Ground_State->Singlet_State Excitation Light (hν) Singlet_State->Ground_State Fluorescence Triplet_State Cy5** (Excited Triplet State) Singlet_State->Triplet_State Intersystem Crossing Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Bleached_Cy5 Non-fluorescent Degraded Cy5 Triplet_StateOxygen Triplet_StateOxygen Triplet_StateOxygen->ROS Energy Transfer Triplet_StateROS Triplet_StateROS Triplet_StateROS->Bleached_Cy5 Chemical Reaction

Caption: Mechanism of Cy5 photobleaching.

Antifade_Mechanism cluster_0 Photobleaching Cascade cluster_1 Prevention Triplet_State Excited Triplet State (Cy5**) ROS Reactive Oxygen Species (ROS) Triplet_State->ROS Generates Bleached_Cy5 Bleached Cy5 ROS->Bleached_Cy5 Causes Antifade Antifade Agent (e.g., DABCO, Trolox) Antifade->Triplet_State Quenches Antifade->ROS Scavenges/Quenches

Caption: Action of antifade agents in preventing photobleaching.

Troubleshooting_Workflow Start Problem: Rapid Signal Loss Check_Exposure Reduce Excitation Light/Time? Start->Check_Exposure Use_Antifade Incorporate Antifade Reagent? Check_Exposure->Use_Antifade No Resolved Problem Resolved Check_Exposure->Resolved Yes Optimize_Buffer Adjust Buffer pH to ~7.5? Use_Antifade->Optimize_Buffer No Use_Antifade->Resolved Yes Image_Faster Decrease Time to Image Acquisition? Optimize_Buffer->Image_Faster No Optimize_Buffer->Resolved Yes Image_Faster->Resolved Yes Re-evaluate Re-evaluate Experiment Image_Faster->Re-evaluate No

Caption: Troubleshooting workflow for rapid signal loss.

References

N-(m-PEG4)-N'-(PEG2-acid)-Cy5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the stable storage, handling, and effective use of N-(m-PEG4)-N'-(PEG2-acid)-Cy5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For optimal stability, this compound should be stored under the following conditions:

  • As a solid/powder: Store at -20°C, desiccated, and protected from light.[1] When stored correctly, the solid form is stable for an extended period.

  • In solvent: Prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[2][3] For short-term storage (up to two weeks), aliquots can be stored at -20°C.[2] For longer-term storage, it is recommended to store aliquots at -80°C.[2] Avoid repeated freeze-thaw cycles. Aqueous solutions of cyanine (B1664457) dyes are generally less stable and should be prepared fresh for immediate use.

Q2: What factors can affect the stability of this compound?

A: The stability of this compound is influenced by several factors:

  • pH: Cyanine dyes like Cy5 are generally stable in a pH range of 4 to 10.[4] However, extreme pH conditions, especially highly alkaline environments (pH > 8), can lead to the degradation of the cyanine dye structure.[3]

  • Light Exposure: Cy5 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. It is crucial to protect the dye and its conjugates from light during storage and handling.[5][6]

  • Oxidizing and Reducing Agents: The cyanine dye core can be sensitive to strong oxidizing and reducing agents, which can lead to a loss of fluorescence.[7][8] Commercial PEG reagents can sometimes contain reactive oxygen species (ROS) that can decrease the stability of the conjugated dye.[7][8]

  • Temperature: Elevated temperatures can accelerate the degradation of both the Cy5 dye and the PEG linker.[9] Therefore, adherence to recommended storage temperatures is critical.

Q3: What are the key spectral properties of this compound?

A: The spectral properties are primarily determined by the Cy5 core. The PEG linkers have minimal impact on the excitation and emission maxima.

PropertyValue
Excitation Maximum (λex)~650 nm
Emission Maximum (λem)~670 nm

Note: The exact spectral maxima may vary slightly depending on the solvent and local environment.

Troubleshooting Guides

This section addresses common issues encountered during the conjugation and use of this compound.

Conjugation Issues (EDC/NHS Chemistry)

Problem: Low or no conjugation efficiency when coupling this compound to a primary amine-containing biomolecule (e.g., protein, peptide).

Possible Cause Troubleshooting Steps
Inactive EDC or NHS EDC is moisture-sensitive and hydrolyzes in aqueous solutions. Use freshly opened or properly stored EDC and NHS for each reaction.[10]
Incorrect Reaction pH The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the primary amine is optimal at a slightly basic pH (7.2-8.5).[11][12] Perform a two-step reaction where the activation is done at a lower pH before adjusting to a higher pH for the amine coupling.
Presence of Amine-Containing Buffers Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target biomolecule for reaction with the activated dye, significantly reducing conjugation efficiency.[2] Use amine-free buffers like MES for the activation step and PBS or bicarbonate buffer for the conjugation step.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions. Prepare the activated dye and use it immediately for the conjugation reaction.
Purification and Characterization Issues

Problem: Presence of free (unconjugated) dye after purification.

Possible Cause Troubleshooting Steps
Inefficient Purification Method For proteins and larger biomolecules, size-exclusion chromatography (e.g., spin columns or gel filtration) is effective at separating the larger conjugate from the smaller free dye.[2][13] Dialysis can also be used, but ensure the membrane has an appropriate molecular weight cutoff.[13] For smaller peptides, reverse-phase HPLC may be necessary for efficient separation.
Column Overload Overloading a size-exclusion column can lead to co-elution of the conjugate and free dye. Follow the manufacturer's recommendations for the column's loading capacity.

Problem: Low fluorescence signal of the purified conjugate.

Possible Cause Troubleshooting Steps
Low Degree of Labeling (DOL) The molar ratio of dye to biomolecule in the conjugation reaction was too low. Increase the molar excess of the activated dye in the reaction.
Fluorescence Quenching Over-labeling can lead to self-quenching of the Cy5 molecules.[13] Aim for an optimal DOL, which for many proteins is between 2 and 4. This can be achieved by adjusting the molar ratio of dye to biomolecule in the conjugation reaction.
Photobleaching The conjugate was exposed to excessive light during purification or handling. Protect the conjugate from light at all stages.

Quantitative Data Summary

Condition Parameter Stability Guideline Reference
Storage (Solid) Temperature-20°C (desiccated, protected from light)[1]
Storage (in DMSO) Short-term-20°C for up to 2 weeks[2]
Long-term-80°C[2]
pH Range In solutionStable between pH 4 and 10[4]
Degradation can occur at pH > 8[3]
Photostability In solutionSusceptible to photobleaching; protect from light[5][6]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS-Mediated Conjugation to a Protein

This protocol outlines the general steps for conjugating this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., MES or PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion spin column)

Procedure:

  • Prepare Protein: Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activate Carboxylic Acid:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer at a 100-fold molar excess to the dye.

    • Add the EDC and NHS solutions to the dissolved dye.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugation:

    • Add the activated dye solution to the protein solution. A 10- to 20-fold molar excess of the activated dye to the protein is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess dye and reaction byproducts using a size-exclusion spin column according to the manufacturer's protocol.

Protocol 2: Assessing the Stability of this compound

This protocol provides a method to assess the stability of the fluorescent dye under different conditions by monitoring its fluorescence intensity over time.

Materials:

  • This compound

  • A range of buffers with different pH values (e.g., pH 4, 7, 9)

  • Spectrofluorometer

  • Quartz cuvettes or a microplate reader

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Prepare Test Solutions: Dilute the stock solution into the different pH buffers to a final concentration that gives a strong but not saturating fluorescence signal (typically in the nanomolar range). Prepare triplicate samples for each condition.

  • Initial Measurement (Time 0): Immediately after preparation, measure the fluorescence emission spectrum of each sample. Excite at ~650 nm and record the emission from ~660 nm to 750 nm. Record the peak emission intensity at ~670 nm.

  • Incubation: Store the samples under the desired conditions to be tested (e.g., different temperatures, exposure to ambient light vs. dark).

  • Time-Point Measurements: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), measure the fluorescence emission spectrum of each sample as in step 3.

  • Data Analysis: For each condition, calculate the percentage of remaining fluorescence at each time point relative to the initial fluorescence at time 0. Plot the percentage of remaining fluorescence versus time for each condition to visualize the stability profile.

Visualizations

cluster_storage Storage Conditions cluster_factors Factors Affecting Stability Solid Solid Form (-20°C, Desiccated, Dark) Solvent In Solvent (DMSO/DMF) (Aliquot, Avoid Freeze-Thaw) ShortTerm Short-Term (-20°C) Solvent->ShortTerm < 2 weeks LongTerm Long-Term (-80°C) Solvent->LongTerm > 2 weeks pH pH (Stable: 4-10, Degradation: >8) Light Light Exposure (Causes Photobleaching) Temp Temperature (Elevated Temp Accelerates Degradation) Redox Oxidizing/Reducing Agents (Can Degrade Dye)

Caption: Key factors influencing the stability and storage of this compound.

cluster_workflow EDC/NHS Conjugation Workflow Start Start: This compound + Amine-containing biomolecule Activate 1. Activate Carboxylic Acid (EDC/NHS, pH 4.5-6.0) Start->Activate Conjugate 2. Conjugate to Amine (pH 7.2-7.5) Activate->Conjugate Quench 3. Quench Reaction (e.g., Tris buffer) Conjugate->Quench Purify 4. Purify Conjugate (e.g., Size Exclusion) Quench->Purify End End: Purified Cy5-labeled Biomolecule Purify->End

Caption: Experimental workflow for conjugating this compound to a biomolecule.

cluster_troubleshooting Troubleshooting Low Conjugation Efficiency LowEfficiency Low/No Conjugation InactiveReagents Inactive EDC/NHS? LowEfficiency->InactiveReagents Check WrongpH Incorrect pH? LowEfficiency->WrongpH Check AmineBuffer Amine Buffer Present? LowEfficiency->AmineBuffer Check Hydrolysis NHS-Ester Hydrolysis? LowEfficiency->Hydrolysis Check

Caption: Troubleshooting guide for common issues in conjugation reactions.

References

Technical Support Center: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with N-(m-PEG4)-N'-(PEG2-acid)-Cy5 conjugates. This guide is intended for researchers, scientists, and drug development professionals utilizing this fluorescent dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it PEGylated?

A: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family.[1] It is functionalized with polyethylene (B3416737) glycol (PEG) chains. The PEG linkers are primarily introduced to increase the molecule's hydrophilicity and biocompatibility, which enhances its solubility in aqueous solutions.[1][2][3] This improved water solubility can be a significant advantage in biological buffers by helping to prevent the formation of non-fluorescent aggregates, a common problem with cyanine dyes.[2] The terminal carboxylic acid group allows for covalent conjugation to primary amine groups on biomolecules.[4]

Q2: What is dye aggregation and why is it a concern for Cy5 conjugates?

A: Dye aggregation is a phenomenon where dye molecules associate with each other to form dimers or higher-order aggregates.[5][6] This is often driven by hydrophobic interactions between the dye molecules.[5] For cyanine dyes like Cy5, aggregation can lead to significant changes in their photophysical properties. A common form of aggregation is the formation of "H-aggregates," which are typically non-fluorescent or have significantly quenched fluorescence.[7][8] This quenching can lead to a loss of signal, inaccurate quantification, and high background in imaging applications.[9]

Q3: Can this compound conjugates still aggregate despite the PEG linker?

A: Yes. While the PEG linker significantly improves water solubility and reduces the propensity for aggregation compared to non-PEGylated Cy5, aggregation can still occur under certain conditions.[2] Factors that can promote aggregation include high conjugate concentration, suboptimal buffer conditions (e.g., high ionic strength), the presence of organic solvents used during conjugation, and the inherent hydrophobicity of the molecule to which the dye is conjugated.[6][10]

Q4: What are the visible signs of aggregation in my Cy5 conjugate solution?

A: Visual signs of aggregation can include the appearance of a visible precipitate or cloudiness in the solution. Spectroscopically, aggregation can be identified by a change in the absorption spectrum. H-aggregate formation in Cy5 is often characterized by the appearance of a blue-shifted shoulder on the main absorption peak.[8] A corresponding decrease in fluorescence intensity is also a strong indicator of aggregation-induced quenching.[7]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting aggregation issues with your this compound conjugates.

Problem: Low or no fluorescent signal from my conjugate.

This could be due to the formation of non-fluorescent H-aggregates.

Start Low/No Fluorescent Signal CheckSpectrum Measure Absorbance Spectrum Start->CheckSpectrum BlueShift Blue-shifted shoulder (H-aggregation)? CheckSpectrum->BlueShift Observe spectrum NoBlueShift Normal Spectrum CheckSpectrum->NoBlueShift Observe spectrum TroubleshootAggregation Proceed to Aggregation Mitigation Strategies BlueShift->TroubleshootAggregation Yes OtherIssues Investigate other causes: - Photobleaching - Incorrect filter sets - Low labeling efficiency NoBlueShift->OtherIssues Yes

Caption: Troubleshooting workflow for low fluorescence signal.

Mitigation Strategies for Aggregation

If H-aggregation is suspected, consider the following strategies:

  • Optimize Conjugate Concentration:

    • Issue: High local concentrations of the dye can promote aggregation.

    • Solution: Work with the lowest practical conjugate concentration for your application. If high concentrations are necessary, minimize the time the conjugate is stored in this state.

  • Modify Buffer Conditions:

    • Issue: High ionic strength can promote hydrophobic interactions. The pH of the buffer can also influence the charge and conformation of the conjugate.

    • Solution:

      • Reduce the salt concentration of your buffer.

      • Screen different buffer pH values to find one that minimizes aggregation while maintaining the stability of your biomolecule.

      • Consider the addition of additives.

  • Incorporate Additives/Excipients:

    • Issue: Hydrophobic interactions are a primary driver of aggregation.

    • Solution: The inclusion of certain additives can help to disrupt these interactions.

      • Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to solubilize the conjugate and prevent aggregation.[10]

      • Organic Solvents: In some cases, the addition of a small percentage of an organic solvent like DMSO or DMF can disrupt H-aggregates.[7] However, this must be done with caution to avoid denaturation of the conjugated biomolecule.[11]

Quantitative Analysis of Mitigation Strategies

The following table provides illustrative data on how different conditions might affect the aggregation of a Cy5 conjugate, as measured by the ratio of the H-aggregate shoulder absorbance to the monomer peak absorbance and the relative fluorescence quantum yield (QY).

ConditionBufferAdditiveAbsorbance Ratio (Shoulder/Monomer)Relative QY
Control PBS (150 mM NaCl)None0.850.20
Low Salt PBS (50 mM NaCl)None0.600.55
Surfactant PBS (150 mM NaCl)0.05% Tween-200.300.85
Organic Solvent PBS (150 mM NaCl)5% DMSO0.250.90

Note: This data is illustrative and actual results may vary depending on the specific conjugate and experimental conditions.

Experimental Protocols

Protocol 1: Spectroscopic Assessment of Aggregation

This protocol describes how to use UV-Visible and fluorescence spectroscopy to assess the aggregation state of your this compound conjugate.

Materials:

  • This compound conjugate solution

  • Appropriate buffer (e.g., PBS)

  • UV-Visible spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilution of your conjugate in the desired buffer. The final absorbance at the main peak should be between 0.05 and 0.1 to avoid inner filter effects.

  • UV-Visible Absorbance Measurement:

    • Scan the absorbance of the solution from 500 nm to 750 nm.

    • The monomeric form of Cy5 has an absorbance maximum around 650 nm.[1]

    • Look for a hypsochromic (blue-shifted) shoulder, typically between 600 nm and 630 nm, which is indicative of H-aggregate formation.[8]

  • Fluorescence Emission Measurement:

    • Excite the sample at the monomer absorption maximum (~650 nm).

    • Scan the emission from 660 nm to 800 nm. The emission maximum for the monomer is around 670 nm.[3]

    • A significant decrease in fluorescence intensity compared to a non-aggregated control is indicative of quenching due to aggregation.

Start Prepare Diluted Conjugate Sample MeasureAbsorbance Measure UV-Vis Absorbance (500-750 nm) Start->MeasureAbsorbance MeasureFluorescence Measure Fluorescence Emission (Ex: ~650 nm, Em: 660-800 nm) Start->MeasureFluorescence AnalyzeAbsorbance Analyze Absorbance Spectrum (Look for blue-shifted shoulder) MeasureAbsorbance->AnalyzeAbsorbance AnalyzeFluorescence Analyze Fluorescence Intensity (Compare to control) MeasureFluorescence->AnalyzeFluorescence Conclusion Determine Aggregation State AnalyzeAbsorbance->Conclusion AnalyzeFluorescence->Conclusion

Caption: Workflow for spectroscopic assessment of aggregation.

Protocol 2: Disaggregation of Cy5 Conjugates

This protocol provides a method for attempting to disaggregate a Cy5 conjugate sample that shows signs of aggregation.

Materials:

  • Aggregated this compound conjugate solution

  • Additives: 10% Tween-20 stock solution, Dimethyl sulfoxide (B87167) (DMSO)

  • Buffer for dilution

Procedure:

  • Divide the aggregated sample into several aliquots. Keep one as an untreated control.

  • Treatment with Surfactant: To one aliquot, add Tween-20 to a final concentration of 0.05%. Mix gently by pipetting.

  • Treatment with Organic Solvent: To another aliquot, add DMSO to a final concentration of 5-10%. Mix gently. Caution: Ensure this concentration of DMSO is compatible with the stability of your conjugated biomolecule.

  • Incubation: Incubate the samples at room temperature for 30 minutes.

  • Analysis: Re-measure the absorbance and fluorescence spectra of the treated and control samples as described in Protocol 1. A decrease in the H-aggregate shoulder and an increase in fluorescence intensity indicate successful disaggregation.

By following these troubleshooting guides and protocols, researchers can better identify, mitigate, and manage aggregation issues with this compound conjugates, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Purification of Fluorescently Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unconjugated N-(m-PEG4)-N'-(PEG2-acid)-Cy5 from labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?

A1: The removal of unconjugated "free" dye is critical for the accuracy and reliability of downstream applications. Residual unconjugated dye can lead to high background fluorescence, inaccurate determination of the degree of labeling, and non-specific signals in sensitive assays such as fluorescence microscopy, flow cytometry, and FRET-based assays.

Q2: What are the common methods for removing unconjugated Cy5 dye?

A2: The most common and effective methods for removing unconjugated dyes like Cy5 are based on the size difference between the labeled biomolecule (e.g., an antibody) and the small dye molecule. The primary techniques include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size as they pass through a column packed with a porous resin.

  • Dialysis: A process where the differential diffusion of molecules across a semi-permeable membrane is used to separate the small dye molecules from the larger labeled protein.

  • Spin Columns: A type of size-exclusion chromatography in a microcentrifuge format for rapid, small-scale purification.

  • Tangential Flow Filtration (TFF): A rapid and efficient method for separating and purifying biomolecules, suitable for a wide range of sample volumes.[1] It can be used for concentration and diafiltration (buffer exchange) simultaneously.[1][2][3]

Q3: How do I choose the most suitable purification method?

A3: The choice of purification method depends on several factors, including the size and stability of your biomolecule, the required purity, the sample volume, and the available equipment. The table below provides a comparison to help guide your decision.

Comparison of Purification Methods

ParameterSize-Exclusion Chromatography (SEC)DialysisSpin ColumnsTangential Flow Filtration (TFF)
Dye Removal Efficiency Very High (>99%)High (>95%)High (>95%)Very High (>99%)
Protein Recovery Good to Very Good (85-95%)Very High (>95%)Good (80-90%)Very High (>95%)
Processing Time Moderate (30-60 min)Long (Hours to Days)Fast (5-15 min)Fast (minutes to hours)
Scalability Good (mg to grams)Limited (µg to mg)Limited (µg to mg)Excellent (mg to kg)
Sample Dilution ModerateYesMinimalNo (can concentrate)
Key Advantage High resolution and purityGentle, high recoverySpeed and convenienceFast, scalable, and can concentrate the sample
Key Disadvantage Moderate sample dilutionVery slowLimited to small volumesRequires specialized equipment

Experimental Workflows and Protocols

Below is a generalized workflow for removing unconjugated dye, followed by detailed protocols for the most common methods.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage start Labeling Reaction Mixture method Select Purification Method start->method start->method sec Size-Exclusion Chromatography method->sec High Purity method->sec dialysis Dialysis method->dialysis Gentle, High Recovery method->dialysis spin Spin Column method->spin Speed, Small Scale method->spin tff Tangential Flow Filtration method->tff Scalability, Concentration method->tff analysis Characterize Purified Conjugate (e.g., DOL calculation) sec->analysis sec->analysis dialysis->analysis dialysis->analysis spin->analysis spin->analysis tff->analysis tff->analysis storage Store Labeled Biomolecule analysis->storage analysis->storage

References

Technical Support Center: Optimizing N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG2-acid)-Cy5 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your signal-to-noise ratio and ensure high-quality experimental outcomes.

FAQs & Troubleshooting Guides

This section addresses common issues encountered during imaging experiments with PEGylated Cy5 probes.

High Background or Non-Specific Staining

A high background can obscure your specific signal, leading to a poor signal-to-noise ratio (SNR).

Question: Why is my background signal so high?

Answer: High background fluorescence can stem from several factors. The concentration of your Cy5-conjugated probe may be too high, leading to non-specific binding.[1][2][3] Insufficient washing after the staining step can also leave unbound conjugates in the sample.[1][2][3] Another major contributor, especially in tissue sections, is endogenous autofluorescence.[1][2] Using far-red dyes like Cy5 helps minimize autofluorescence compared to shorter wavelength dyes, as cellular autofluorescence is typically lower in this spectral region.[1][4] The purity of the conjugate is also critical; unconjugated, free dye can bind non-specifically to cellular components.[1]

Question: How can I reduce high background?

Answer: To reduce background fluorescence, consider the following strategies:

  • Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of your Cy5-conjugated probe that still provides a strong specific signal.[1][5]

  • Enhance Wash Steps: Increase the duration or number of wash steps with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20) to thoroughly remove unbound probes.[1][2][3]

  • Use a Blocking Buffer: Ensure you are using an effective blocking buffer, such as Bovine Serum Albumin (BSA) or serum from the secondary antibody's host species, to prevent non-specific binding.[6]

  • Verify Conjugate Purity: If you are performing the conjugation in-house, ensure that all free, unconjugated Cy5 dye has been removed through a purification method like column chromatography.[1]

  • Control for Autofluorescence: Always include an unstained control sample to assess the level of natural autofluorescence in your cells or tissue.[1][2]

Weak or No Specific Signal

A weak signal can be difficult to distinguish from background noise, leading to a low SNR.

Question: Why is my specific signal weak or absent?

Answer: A weak or absent signal can be due to several factors. The target molecule may have low expression levels in your sample. The probe concentration might be too low, or the probe may have degraded due to improper storage. Photobleaching, the irreversible destruction of the fluorophore by light, can also significantly reduce the signal.[7] Additionally, your imaging setup, including laser power and filter sets, may not be correctly configured for Cy5.[1]

Question: How can I enhance my specific Cy5 signal?

Answer: To improve your specific signal, you can try the following:

  • Confirm Target Expression: Use a validated method, such as western blotting or qPCR, to confirm that your target is expressed in the sample. Include a positive control cell line or tissue if possible.[1]

  • Use Antifade Mounting Media: When preparing slides for microscopy, use a mounting medium containing an antifade reagent to protect Cy5 from photobleaching.[1][7][8]

  • Optimize Imaging Settings: Ensure you are using the correct laser line (e.g., 633 nm or 647 nm) for excitation and an appropriate emission filter (e.g., 660/20 bandpass filter) to collect the Cy5 fluorescence.[1] Note that far-red fluorescence is not visible to the human eye and requires a suitable camera for detection.[1]

  • Increase Probe Concentration: If the signal is weak and the background is low, consider increasing the probe concentration.

Photobleaching

Photobleaching is the light-induced, irreversible degradation of a fluorophore, leading to a decrease in fluorescence signal over time.

Question: My Cy5 signal is fading quickly during imaging. What can I do?

Answer: Cy5, like many organic dyes, is susceptible to photobleaching, which is often mediated by reactive oxygen species generated during excitation.[7] To mitigate photobleaching:

  • Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal.

  • Minimize Exposure Time: Keep the exposure time as short as possible for image acquisition.

  • Use Antifade Reagents: Incorporate antifade reagents in your mounting or imaging media.[7][8]

  • Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for your imaging buffer, as acidic environments can decrease the photostability of cyanine (B1664457) dyes.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related imaging parameters.

Table 1: Spectroscopic Properties of this compound

PropertyValue
Excitation Maximum (λex)~649 nm[4][9][10]
Emission Maximum (λem)~667 nm[4][9][10]
Extinction Coefficient (ε)~170,000 cm⁻¹M⁻¹[4][10]
Quantum Yield (Φ)~0.2[4]

Table 2: Recommended Microscope Filter Sets for Cy5 Imaging

Filter TypeWavelength (nm)
Excitation620/60
Dichroic Mirror660
Emission700/75

Table 3: Troubleshooting Signal-to-Noise Ratio (SNR) Issues

IssuePotential CauseRecommended Action
High BackgroundProbe concentration too highPerform probe titration
Insufficient washingIncrease number and duration of washes
Non-specific bindingUse a blocking agent (e.g., BSA)
AutofluorescenceImage an unstained control sample
Weak SignalLow target expressionConfirm expression with another method
PhotobleachingUse antifade reagent, reduce laser power
Incorrect filter setUse appropriate filters for Cy5
Probe degradationStore probe correctly, use fresh dilutions

Experimental Protocols

Protocol: In Vitro Cell Staining with this compound Conjugate

This protocol outlines a general procedure for staining adherent cells with a Cy5-conjugated probe.

Materials:

  • This compound conjugated to a targeting moiety (e.g., antibody, peptide).

  • Cells cultured on glass-bottom dishes or coverslips.

  • Phosphate-Buffered Saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets.

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Antifade mounting medium.

Procedure:

  • Cell Culture and Preparation:

    • Plate cells on a suitable imaging substrate and culture until they reach the desired confluency.

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2]

    • Wash the cells three times with PBS for 5 minutes each.[2]

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific binding.[2]

  • Probe Incubation:

    • Dilute the this compound conjugate to the predetermined optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted probe for 1-2 hours at room temperature, protected from light.[2]

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[2]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope equipped with appropriate filters for Cy5.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization (optional) fixation->permeabilization blocking Blocking permeabilization->blocking probe_incubation Probe Incubation blocking->probe_incubation washing Washing probe_incubation->washing mounting Mounting washing->mounting image_acquisition Image Acquisition mounting->image_acquisition

Caption: General experimental workflow for immunofluorescence staining.

Troubleshooting_SNR start Low SNR? high_bg High Background? start->high_bg Yes weak_signal Weak Signal? start->weak_signal No high_bg->weak_signal No bg_probe_conc Optimize Probe Concentration high_bg->bg_probe_conc Yes ws_target Confirm Target Expression weak_signal->ws_target Yes bg_washing Increase Wash Steps bg_probe_conc->bg_washing bg_blocking Improve Blocking bg_washing->bg_blocking ws_photobleach Use Antifade Reagents ws_target->ws_photobleach ws_settings Check Imaging Settings ws_photobleach->ws_settings

Caption: Decision tree for troubleshooting low signal-to-noise ratio.

PEGylation_Concept cluster_probe This compound cluster_benefits Benefits of PEGylation Cy5 Cy5 PEG4 m-PEG4 Cy5->PEG4 PEG2_acid PEG2-acid Cy5->PEG2_acid solubility Increased Solubility PEG4->solubility improves biocompatibility Improved Biocompatibility PEG4->biocompatibility enhances nonspecific_binding Reduced Non-specific Binding PEG2_acid->nonspecific_binding reduces

Caption: Conceptual diagram of PEGylated Cy5 probe and its advantages.

References

Technical Support Center: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the conjugation of N-(m-PEG4)-N'-(PEG2-acid)-Cy5. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The conjugation of this compound to a primary amine is a two-step process, with each step having a distinct optimal pH range. The terminal carboxylic acid of the PEG linker is first activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to create a more stable, amine-reactive NHS ester. This intermediate then reacts with a primary amine on the target molecule to form a stable amide bond.

For optimal conjugation efficiency, it is recommended to perform a two-step reaction with distinct pH conditions for each step:

  • Activation Step (Carboxyl Activation): The activation of the carboxyl group on the PEG-acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine is most efficient at a pH of 7.2 to 8.5 .[1] A commonly recommended range is pH 8.2 to 8.5 .[2][3]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different. Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate.

Q3: What are the consequences of using a pH outside the optimal range for the coupling step?

Using a suboptimal pH for the coupling step can lead to several issues:

  • Low pH (below 7.0): At a lower pH, primary amines are more likely to be protonated (-NH3+), which renders them non-nucleophilic and unreactive towards the NHS ester, resulting in a low conjugation yield.[4]

  • High pH (above 8.5): At a higher pH, the hydrolysis of the NHS ester intermediate significantly increases.[2][5] This competing hydrolysis reaction reduces the amount of activated PEG available to react with the amine, thus lowering the conjugation efficiency.[6] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1]

Q4: Which buffers are recommended for the conjugation reaction?

For the amine coupling step, it is crucial to use a buffer that does not contain primary amines. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer[7]

  • Sodium borate (B1201080) buffer

  • HEPES buffer

Q5: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of undesired byproducts.

Q6: How does temperature affect the conjugation reaction?

The conjugation reaction is typically carried out at room temperature. Lowering the temperature can slow down both the desired amine coupling reaction and the competing hydrolysis of the NHS ester.

Quantitative Data

The efficiency of the conjugation reaction is highly dependent on the pH of the coupling step. The following table summarizes the recommended pH ranges for the two key steps in the conjugation of this compound and the effect of pH on the stability of the NHS ester intermediate.

StepRecommended pH RangeKey Considerations
Carboxyl Activation4.5 - 6.0Maximizes the efficiency of EDC/NHS activation of the carboxylic acid.
Amine Coupling7.2 - 8.5Ensures the primary amine is deprotonated and nucleophilic for reaction with the NHS ester. A pH of 8.2-8.5 is often cited as optimal for Cy5 NHS ester labeling.[2][3]
NHS Ester Stability pH Half-life of Hydrolysis
7.0 (at 0°C)4 to 5 hours[1]
8.6 (at 4°C)10 minutes[1]

Note: The half-life data is for general NHS-ester compounds and serves as a close approximation for the activated this compound.

Experimental Protocols

Protocol: Two-Step Conjugation of this compound to an Amine-Containing Molecule

This protocol provides a general guideline. Optimization may be required for specific applications.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing target molecule

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Add a 5 to 10-fold molar excess of EDC and NHS to the solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately proceed to the coupling step as the NHS ester is susceptible to hydrolysis.

  • Dissolve the amine-containing target molecule in the Coupling Buffer.

  • Add the activated this compound solution to the target molecule solution. The molar ratio of the activated dye to the target molecule should be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

  • Incubate for 15-30 minutes at room temperature.

Step 4: Purification of the Conjugate

  • Remove the excess, unreacted dye and byproducts by passing the reaction mixture through a suitable purification column (e.g., size-exclusion chromatography).

  • Collect the fractions containing the purified conjugate.

  • Analyze the purified conjugate using appropriate methods (e.g., UV-Vis spectroscopy, SDS-PAGE).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Incorrect pH of Coupling Buffer Verify the pH of the coupling buffer is within the optimal range of 7.2-8.5.[1] A pH of 8.2-8.5 is often optimal for Cy5 NHS ester reactions.[2][3]
Presence of Primary Amines in the Buffer Ensure the buffer used for conjugation does not contain primary amines (e.g., Tris, glycine). Use buffers like PBS, sodium bicarbonate, or borate.
Hydrolysis of NHS Ester Prepare the activated this compound immediately before the coupling step. Avoid high pH (above 8.5) in the coupling buffer.
Protonated Amine on Target Molecule Ensure the pH of the coupling buffer is high enough to deprotonate the primary amines on the target molecule, making them nucleophilic.
Low Concentration of Reactants Increase the concentration of the target molecule and/or the activated dye. Labeling efficiency is strongly concentration-dependent.[2]
Inactive Reagents Use fresh EDC, NHS, and this compound. Store reagents as recommended by the supplier, protected from moisture.
High Background Fluorescence Incomplete Removal of Unconjugated Dye Optimize the purification step. Use a size-exclusion column with the appropriate molecular weight cutoff. Consider a second purification step if necessary.[2]
Non-specific Binding of the Dye The PEG chains on the dye are designed to reduce non-specific binding, but this can still occur. Ensure adequate washing during purification.
Precipitation of the Target Molecule Change in Buffer Conditions Ensure the target molecule is soluble in the final reaction mixture. The addition of the dye dissolved in an organic solvent (DMSO or DMF) should be done slowly with gentle mixing.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification A This compound C Activated NHS Ester A->C 15-30 min @ RT B EDC, NHS in Activation Buffer (pH 4.5-6.0) B->C E Conjugate C->E 1-2 hours @ RT, dark D Amine-Target Molecule in Coupling Buffer (pH 7.2-8.5) D->E F Quench Reaction (e.g., Tris buffer) E->F G Purification (e.g., SEC) F->G H Purified Conjugate G->H

Caption: Experimental workflow for the two-step conjugation of this compound.

troubleshooting_ph start Low Conjugation Yield? ph_check Is coupling pH in 7.2-8.5 range? start->ph_check low_ph pH < 7.2: Amine is protonated (non-nucleophilic) ph_check->low_ph No high_ph pH > 8.5: NHS ester hydrolysis is significant ph_check->high_ph No other_issues Investigate other factors: - Reagent concentration - Buffer components - Reagent stability ph_check->other_issues Yes adjust_ph Adjust pH to 8.2-8.5 using a suitable buffer low_ph->adjust_ph high_ph->adjust_ph

Caption: Troubleshooting logic for low conjugation yield related to pH.

References

Technical Support Center: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 Conjugate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this specific PEGylated cyanine (B1664457) dye conjugate.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the experimental workflow.

Q1: After my conjugation reaction, I see multiple colored bands on my TLC plate. What do they represent and how do I differentiate my desired product?

A1: Multiple colored bands on a Thin-Layer Chromatography (TLC) plate indicate a mixture of a desired product and impurities. Typically, you will observe:

  • Unreacted (Free) Cy5 Dye: This will likely be a prominent spot. Due to the PEGylation of your specific conjugate, the free dye might have a different mobility.

  • Desired this compound Conjugate: Your target molecule, now conjugated to a peptide, protein, or other molecule of interest. Its retention factor (Rf) will be significantly different from the free dye.

  • Hydrolyzed Cy5: The reactive group of the Cy5 dye can hydrolyze during the reaction, creating a non-reactive species that will appear as a separate spot.

  • Aggregates: Cyanine dyes are known to aggregate, which can lead to streaking or additional spots on the TLC plate. The PEG linker in your molecule is designed to reduce this, but it can still occur.[1]

To differentiate these, you should run control spots of your starting materials (the molecule you are labeling and the free this compound) alongside your reaction mixture. The new spot that appears in the reaction mixture lane, which is not present in the control lanes, is likely your desired conjugate. For more complex mixtures, further analysis with techniques like HPLC or mass spectrometry is recommended.

Q2: My purified conjugate shows a lower-than-expected fluorescence quantum yield. What could be the cause?

A2: A lower than expected quantum yield in the purified this compound conjugate can stem from several factors:

  • Aggregation: Even with the hydrophilic PEG linkers, Cy5 conjugates can form non-fluorescent H-aggregates.[2] This is a common issue with cyanine dyes.[2] Purification methods aimed at separating by size, such as size-exclusion chromatography (SEC) or gel filtration, can help remove aggregates.

  • Residual Impurities: Quenchers present in your sample, even in small amounts, can significantly reduce fluorescence. Ensure your purification method effectively removes all unreacted starting materials and byproducts.

  • Photobleaching: Cy5 dyes are susceptible to photobleaching, especially when exposed to intense light for prolonged periods.[1] Always protect your samples from light during purification and storage.

  • High Degree of Labeling (DOL): If you are labeling a protein or antibody, a high DOL can lead to self-quenching, where proximal dye molecules interact and reduce the overall fluorescence.[3] An optimal DOL is typically between 3 and 7.[3] You may need to adjust the molar ratio of dye to your molecule in the conjugation reaction.

Q3: I'm observing peak tailing or broad peaks during HPLC purification of my conjugate. How can I improve the peak shape?

A3: Peak tailing or broadening in High-Performance Liquid Chromatography (HPLC) can be caused by a variety of factors related to the column, mobile phase, or the analyte itself. Here are some troubleshooting steps:

  • Check for Column Contamination or Degradation: Impurities from previous runs or degradation of the stationary phase can lead to poor peak shape.[4] Flush the column with a strong solvent or, if necessary, replace it.

  • Optimize the Mobile Phase:

    • pH: Ensure the pH of your mobile phase is appropriate for both your conjugate and the column chemistry. For amine-containing molecules, a slightly acidic pH can improve peak shape by ensuring protonation.

    • Ionic Strength: For ion-exchange chromatography, adjusting the salt concentration in your gradient can improve peak resolution.

    • Solvent Composition: Ensure your mobile phase is well-mixed and degassed to prevent bubble formation, which can affect pump performance and lead to baseline instability.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening.[4] Try injecting a smaller volume or a more dilute sample.

  • Secondary Interactions: The PEG chains and the Cy5 dye can have secondary interactions with the stationary phase. Adding a small amount of an ion-pairing agent (like trifluoroacetic acid for reverse-phase HPLC) can sometimes improve peak symmetry.

Q4: After purification by gel filtration (FPLC), my conjugate still seems to contain free dye. Why is this happening and what can I do?

A4: While Fast Protein Liquid Chromatography (FPLC) using size-exclusion columns is excellent for removing unreacted dye from large protein conjugates, you might still see some free dye for a few reasons:

  • Similar Hydrodynamic Radii: If you are labeling a small peptide or molecule, its size may not be sufficiently different from the PEGylated Cy5 dye for complete separation by gel filtration alone.

  • Non-specific Interactions: The Cy5 dye or your molecule might be interacting with the column matrix, leading to co-elution.

  • Column Overloading: Overloading the column can lead to poor separation and carry-over of free dye into the conjugate fractions.

To address this, consider the following:

  • Alternative Purification Methods: For smaller molecules, reverse-phase HPLC is often more effective at separating the conjugate from the free dye based on hydrophobicity.

  • Tandem Purification: Use a multi-step purification approach. For example, you could perform an initial gel filtration step to remove the bulk of the free dye, followed by a polishing step with ion-exchange or reverse-phase chromatography.

  • Optimize Gel Filtration Parameters: Ensure you are using a column with the appropriate fractionation range for your conjugate's molecular weight. Adjusting the flow rate can also sometimes improve resolution.

Quantitative Data Summary

The following table summarizes key spectroscopic properties of PEGylated Cy5 and the parent Cy5 dye. Note that values can vary depending on the specific experimental conditions and the molecule to which the dye is conjugated.

PropertyN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (similar to target)Standard Cy5
Excitation Maximum (λex) 649 - 650 nm[1][5]~649 - 651 nm[5]
Emission Maximum (λem) 667 - 691 nm[1][5]~666 - 671 nm[5]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹[1][5]~250,000 M⁻¹cm⁻¹[1][5][6]
Quantum Yield (Φ) Not explicitly reported, but a similar PEGylated Cy5 was 0.07[1]~0.2[1][7][5]
Solubility Water, DMSO, DMF, DCM[5][8]Soluble in DMSO and DMF[5]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with the this compound. The acid group will need to be activated to an NHS ester for reaction with primary amines on the protein.

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Add a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS) and a 1.2-fold molar excess of a carbodiimide (B86325) coupling agent (e.g., EDC).

    • Allow the activation reaction to proceed for 1 hour at room temperature, protected from light.

  • Preparation of the Protein:

    • Dissolve your protein in a suitable amine-free buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer).[9] The optimal protein concentration is typically 1-10 mg/mL.[9]

    • If your protein buffer contains primary amines (e.g., Tris), it must be exchanged into an appropriate labeling buffer via dialysis or a desalting column.

  • Conjugation Reaction:

    • Add the activated Cy5 dye solution to the protein solution. A starting point for the molar ratio of dye to protein is a 10-fold molar excess of the dye.[7] This may need to be optimized to achieve the desired degree of labeling.[3]

    • Gently mix and incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification:

    • Separate the labeled protein from the unreacted dye and reaction byproducts using an appropriate purification method as described below (e.g., HPLC, FPLC).

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

  • System Preparation:

    • Equilibrate the HPLC system with your chosen mobile phases. A common mobile phase system for peptide and protein purification is:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Use a C18 column suitable for biomolecule separation.

  • Sample Preparation:

    • After the conjugation reaction, if necessary, acidify the sample slightly with TFA to ensure compatibility with the mobile phase.

    • Centrifuge the sample to remove any precipitated material.

  • Chromatography:

    • Inject the sample onto the equilibrated column.

    • Elute the conjugate using a linear gradient of increasing Mobile Phase B. For example, a gradient of 5% to 95% B over 30 minutes.

    • Monitor the elution profile at both 280 nm (for protein) and ~650 nm (for Cy5).

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the peak that absorbs at both wavelengths. This is your desired conjugate.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

    • Lyophilize the pure fractions to remove the solvent.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization activation Activation of This compound (EDC/NHS) conjugation Conjugation (Dye + Protein) activation->conjugation protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) protein_prep->conjugation hplc RP-HPLC conjugation->hplc Primary Method fplc FPLC (Gel Filtration) conjugation->fplc For large proteins tlc_analysis TLC Analysis conjugation->tlc_analysis Quick Check uv_vis UV-Vis Spectroscopy (Determine DOL) hplc->uv_vis mass_spec Mass Spectrometry (Confirm Conjugate Mass) hplc->mass_spec fluorescence Fluorescence Spectroscopy (Quantum Yield) hplc->fluorescence fplc->uv_vis fplc->mass_spec fplc->fluorescence

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound conjugates.

troubleshooting_tree cluster_hplc HPLC Issues cluster_fplc FPLC/SEC Issues cluster_general General Issues start Low Purity or Yield After Purification peak_shape Poor Peak Shape (Tailing/Broad) start->peak_shape coelution Co-elution of Impurity and Product start->coelution free_dye Free Dye in Product Fraction start->free_dye low_fluorescence Low Fluorescence Intensity start->low_fluorescence solution1 solution1 peak_shape->solution1 Optimize Mobile Phase Check Column Health Reduce Sample Load solution2 solution2 coelution->solution2 Change Gradient Use Different Column Try Orthogonal Method (e.g., IEX) solution3 solution3 free_dye->solution3 Use Higher Resolution Column Switch to RP-HPLC Perform Secondary Purification solution4 solution4 low_fluorescence->solution4 Check for Aggregation Ensure Complete Removal of Quenchers Optimize Degree of Labeling

Caption: Troubleshooting decision tree for common issues encountered during the purification of Cy5 conjugates.

References

Technical Support Center: PEGylated Cy5 Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-specific binding of PEGylated Cy5 probes. It is intended for researchers, scientists, and drug development professionals encountering challenges in their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to identify and resolve the root cause.

Issue 1: High Background Fluorescence

High background fluorescence can obscure specific signals, leading to poor signal-to-noise ratios and difficulty in interpreting results.

Q: My images have high, uniform background fluorescence. What are the likely causes and how can I fix it?

A: High background is often caused by several factors related to your staining protocol and reagents. Here’s how to troubleshoot it:

  • Inadequate Blocking: Non-specific sites on your sample may not be sufficiently blocked, allowing the probe to bind indiscriminately.[1][2]

    • Solution: Increase the blocking incubation time (e.g., 1 hour at room temperature or overnight at 4°C).[1] Ensure your blocking solution is freshly prepared, as bacterial growth can contribute to background.[1] Consider switching to a different blocking agent.[3] For applications sensitive to protein-based blockers, synthetic or protein-free options are available.[4][5]

  • Excessive Probe/Antibody Concentration: Using too much fluorescent probe or antibody is a common cause of high background.[6][7][8]

    • Solution: Perform a titration experiment to determine the optimal concentration that maximizes the specific signal while minimizing background.[6][9] Start with the manufacturer's recommended dilution and test a range of lower concentrations.[6]

  • Insufficient Washing: Failure to adequately wash away unbound probes will result in high background.[6][7]

    • Solution: Increase the number and duration of wash steps.[10] Use a mild detergent, such as 0.1% Tween 20, in your wash buffer to help remove non-specifically bound probes.[6]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background signal.[6][9] Aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.[6]

    • Solution: Image an unstained control sample to determine the level of autofluorescence.[9] If autofluorescence is high, consider using a different fixative (e.g., cold methanol) or a commercial quenching agent.[6][9]

  • Dye-Specific Interactions: Cyanine dyes, including Cy5, can exhibit non-specific binding to certain cell types, such as monocytes and macrophages, potentially through interactions with Fc receptors.[6][11] Highly charged fluorescent dyes can also contribute to non-specific binding.[9]

    • Solution: Use specialized blocking buffers designed to reduce background from charged dyes or dye-mediated binding.[9][11]

Troubleshooting Workflow: High Background Fluorescence Problem High Background Fluorescence Cause1 Inadequate Blocking? Problem->Cause1 Cause2 Probe Concentration Too High? Problem->Cause2 Cause3 Insufficient Washing? Problem->Cause3 Cause4 Autofluorescence? Problem->Cause4 Cause5 Probe Aggregation? Problem->Cause5 Solution1 Increase Blocking Time Use Fresh/Different Blocker Cause1->Solution1 Yes Solution2 Titrate Probe Concentration Cause2->Solution2 Yes Solution3 Increase Wash Steps Add Detergent (Tween 20) Cause3->Solution3 Yes Solution4 Image Unstained Control Use Quenching Agent Cause4->Solution4 Yes Solution5 Filter Probe Solution Optimize Buffer (pH, Salt) Cause5->Solution5 Yes Mechanism of PEGylation in Reducing Non-Specific Binding cluster_0 Un-PEGylated Probe cluster_1 PEGylated Probe Probe1 Cy5 Probe Site1 Non-Specific Binding Site Probe1->Site1 Hydrophobic/ Ionic Interaction Probe2 Cy5 Probe PEG_Shield PEG Hydration Shield Site2 Non-Specific Binding Site Binding Blocked How Blocking Agents Prevent Non-Specific Binding cluster_0 1. Unblocked Surface cluster_1 2. Blocked Surface Surface1 Sample Surface Target1 Target NSSite1 Non-Specific Site Probe1 Cy5 Probe Probe1->Target1 Specific Binding Probe1->NSSite1 Non-Specific Binding Surface2 Sample Surface Target2 Target NSSite2 Non-Specific Site Blocker Blocking Agent Blocker->NSSite2 Blocks Site Probe2 Cy5 Probe Probe2->Target2 Specific Binding Only

References

Validation & Comparative

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 vs. Cy5-NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical step in experimental design. The ideal dye should offer bright, stable fluorescence without interfering with the biological function of the protein of interest. This guide provides a detailed comparison of two cyanine (B1664457) 5 (Cy5) derivatives for protein labeling: the hydrophilic, PEGylated N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and the conventional, hydrophobic Cy5-NHS ester. This comparison is based on their chemical properties, labeling mechanisms, and the implications for experimental outcomes, supported by available spectroscopic data and established labeling protocols.

Key Differences at a Glance

The fundamental distinction between these two dyes lies in the presence of a polyethylene (B3416737) glycol (PEG) linker in the this compound. This structural modification significantly influences the dye's physical and chemical properties, impacting its performance in protein labeling applications.

FeatureThis compoundCy5-NHS Ester
Solubility High water solubility.[1][2]Poorly soluble in water; requires organic co-solvents (DMSO, DMF).[3][4][5]
Hydrophobicity Hydrophilic due to PEG chains.[1][2]Strongly hydrophobic.[4][5]
Non-specific Binding Reduced non-specific binding and aggregation.[2]Prone to non-specific binding and aggregation in aqueous solutions.[4]
Reactivity The terminal carboxylic acid requires activation (e.g., with EDC/NHS) to react with primary amines.The N-hydroxysuccinimide (NHS) ester is a ready-to-use amine-reactive group.[3][6]
Potential for Self-Quenching PEG spacer may reduce self-quenching at higher labeling densities.Prone to self-quenching at high degrees of labeling.[6]

Spectroscopic Properties

Spectroscopic PropertyN-(m-PEG4)-N'-(PEG-acid)-Cy5 (or similar)Cy5-NHS Ester
Excitation Maximum (λex) ~649-650 nm[1]~646–649 nm[4]
Emission Maximum (λem) ~667 nm[1]~662–671 nm[4][6]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[1]~250,000 cm⁻¹M⁻¹[4][6]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 derivative was reported to be ~0.07.[2]~0.2[2]

The data suggests that the PEGylated Cy5 may have a lower molar extinction coefficient and quantum yield, which could result in a slightly lower intrinsic brightness compared to the non-PEGylated Cy5-NHS ester.[2]

Protein Labeling Workflow

The labeling procedures for these two dyes differ in the initial activation step for the PEGylated version.

This compound Labeling Workflow

The carboxylic acid on this dye must first be activated to an amine-reactive NHS ester using a carbodiimide, such as EDC, in the presence of N-hydroxysuccinimide (NHS).

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step PEG_Cy5_Acid This compound Activated_Dye Amine-Reactive PEG-Cy5-NHS Ester PEG_Cy5_Acid->Activated_Dye pH 4.5-7.2 EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Labeled_Protein Labeled Protein Activated_Dye->Labeled_Protein pH 7.0-8.5 Protein Protein with Primary Amines (-NH2) Protein->Labeled_Protein Purification Purification (e.g., Gel Filtration) Labeled_Protein->Purification

Workflow for labeling proteins with this compound.
Cy5-NHS Ester Labeling Workflow

This dye is supplied with a pre-activated NHS ester, making the labeling process more direct.

G cluster_conjugation Conjugation Step cluster_purification Purification Step Cy5_NHS Cy5-NHS Ester Labeled_Protein Labeled Protein Cy5_NHS->Labeled_Protein pH 8.3-8.5 Protein Protein with Primary Amines (-NH2) Protein->Labeled_Protein Purification Purification (e.g., Gel Filtration) Labeled_Protein->Purification

Workflow for labeling proteins with Cy5-NHS ester.

Experimental Protocols

Protocol 1: Activation of this compound and Protein Labeling

This protocol is a two-stage process involving the activation of the carboxylic acid followed by conjugation to the protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., MES or HEPES)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Dye Activation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 0.1 M each.

    • Add a 10-fold molar excess of the EDC/NHS solution to the dissolved dye.

    • Incubate for 15-30 minutes at room temperature.

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Conjugation:

    • Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Protein Labeling with Cy5-NHS Ester

This is a more direct labeling protocol as the dye is already activated.[3][7]

Materials:

  • Cy5-NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Reaction Buffer to a concentration of 2-10 mg/mL.[8] The optimal pH for the reaction is 8.3-8.5.[3][7]

  • Dye Preparation:

    • Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation:

    • Add the dissolved dye to the protein solution. A common starting molar ratio of dye to protein is 8:1 to 10:1.[3][7]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a gel filtration column to remove unreacted dye.[3]

Conclusion and Recommendations

The choice between this compound and Cy5-NHS ester depends on the specific requirements of the experiment.

Choose this compound when:

  • The application is sensitive to non-specific binding and protein aggregation.

  • Working in purely aqueous environments is critical.

  • The labeled protein will be used in in-vivo studies where biocompatibility is a concern.

  • A slightly lower fluorescence signal can be tolerated in exchange for improved solubility and reduced background.

Choose Cy5-NHS ester when:

  • Maximizing the fluorescence signal is the primary concern, due to its higher molar extinction coefficient and quantum yield.[2]

  • The protein is known to be stable in the presence of organic co-solvents.

  • A simpler, more direct labeling protocol is desired.

  • The experimental system is less prone to issues with non-specific binding.

For most biological applications, particularly those involving sensitive proteins or complex biological matrices, the benefits of PEGylation offered by This compound —namely increased hydrophilicity, reduced aggregation, and lower non-specific binding—will likely outweigh the potential for a slightly lower intrinsic brightness. The additional step of activating the carboxylic acid provides more control over the reaction but requires careful handling of the reagents. In contrast, Cy5-NHS ester remains a robust choice for applications where the highest possible fluorescence signal is paramount and potential issues with solubility and non-specific binding can be mitigated.

References

A Comparative Guide to the Quantum Yield of Cy5 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research and diagnostics, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. Cyanine 5 (Cy5) and its derivatives are popular choices in the far-red region of the spectrum, offering benefits such as reduced autofluorescence from biological samples and deeper tissue penetration. However, not all Cy5 derivatives are created equal. A critical parameter influencing their performance is the fluorescence quantum yield (QY), which quantifies the efficiency of converting absorbed photons into emitted fluorescence. This guide provides a comparative analysis of the quantum yields of various Cy5 derivatives, supported by experimental data and methodologies, to aid researchers in making informed decisions for their specific applications.

Quantum Yield Comparison of Cy5 Derivatives

The quantum yield of a fluorophore is a measure of its brightness. A higher quantum yield indicates a more efficient conversion of excitation light into a fluorescent signal. Below is a summary of the reported quantum yields for several common Cy5 derivatives and a popular alternative, Alexa Fluor 647. It is important to note that quantum yields can be influenced by environmental factors such as the solvent, pH, and conjugation to biomolecules. The data presented here are primarily for the free dye in aqueous buffer unless otherwise specified.

DerivativeReactive GroupQuantum Yield (Φ)Key Features
Cy5NHS Ester0.2[1]Standard derivative for labeling primary amines.
Sulfo-Cy5NHS Ester0.27 - 0.28[2][3]Sulfonated version with increased water solubility, reducing aggregation.[4][]
Cy5Maleimide (B117702)0.2 - 0.27[6][7]For labeling sulfhydryl groups (e.g., cysteines in proteins).
Cy5.5NHS Ester0.2[8]Longer wavelength emission than Cy5, suitable for in vivo imaging.
Cy5.5Maleimide0.2[9]Thiol-reactive version of Cy5.5.
Alexa Fluor 647Succinimidyl Ester0.33[10][11][12]A common, high-performance alternative to Cy5 with excellent photostability.[12]

Note: The quantum yield of Cy5 can be influenced by its local environment. For instance, when immobilized in a DNA duplex, the quantum yield of Cy5 has been observed to increase to as high as 0.58, a significant enhancement from the free dye in solution which has a quantum yield of approximately 0.27.[13][14] Conversely, conjugation to proteins can sometimes lead to quenching and a decrease in quantum yield, with studies showing that Alexa Fluor 647 conjugates tend to be brighter and less prone to quenching at high degrees of labeling compared to Cy5 conjugates.[15]

Experimental Protocol for Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[16][17]

Objective: To determine the relative fluorescence quantum yield of a Cy5 derivative using a reference standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline (PBS), pH 7.2)

  • Quantum yield standard (e.g., Alexa Fluor 647 in PBS, with a known QY of 0.33)[10]

  • Cy5 derivative sample

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the reference standard and the Cy5 derivative sample in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 633 nm for Cy5 and Alexa Fluor 647).

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for each plot.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Experimental Workflow

The following diagram illustrates the workflow for determining the relative quantum yield of a fluorescent dye.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Final Calculation prep_std Prepare Standard Solutions (Known QY) abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_smp Prepare Sample Solutions (Unknown QY) prep_smp->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot slope Calculate Slopes plot->slope calc_qy Calculate Quantum Yield slope->calc_qy

References

A Head-to-Head Comparison for Advanced Microscopy: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-resolution microscopy, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison between two widely used far-red fluorophores: N-(m-PEG4)-N'-(PEG2-acid)-Cy5 and Alexa Fluor 647. We will delve into their performance characteristics, supported by experimental data, to facilitate an informed decision for your specific imaging needs.

Executive Summary

Both this compound and Alexa Fluor 647 are excellent choices for fluorescence microscopy, particularly in the far-red spectrum, which minimizes autofluorescence from biological specimens[1][2]. Alexa Fluor 647 is renowned for its exceptional brightness and photostability, often outperforming its counterpart, the core Cy5 dye[1][3][4][5][6][7]. The this compound, a derivative of Cy5, incorporates polyethylene (B3416737) glycol (PEG) linkers. This modification enhances its water solubility and reduces non-specific binding, which can be advantageous in certain biological applications[2][8][9]. However, this PEGylation may come at the cost of a slightly lower quantum yield compared to the parent Cy5 dye[9]. Ultimately, the choice between these two fluorophores will depend on the specific requirements of the experiment, balancing the need for supreme brightness and photostability with the benefits of enhanced hydrophilicity and reduced background.

Quantitative Performance Comparison

The photophysical properties of a fluorophore are paramount to its performance in microscopy. The following table summarizes the key quantitative data for this compound and Alexa Fluor 647.

PropertyThis compoundAlexa Fluor 647
Excitation Maximum (λex) ~649 nm[2][10][11]~650 nm[12]
Emission Maximum (λem) ~667 nm[2][10][11]~665 nm[12]
Molar Extinction Coefficient (ε) ~170,000 cm⁻¹M⁻¹[10] (for a structurally similar compound)~239,000 - 270,000 M⁻¹cm⁻¹[12]
Quantum Yield (Φ) ~0.2 (for parent Cy5)[2][12]; a similar PEGylated Cy5 was reported at 0.07[9]~0.33[1][12]
Photostability Moderate (parent Cy5)[12]High (significantly more resistant to photobleaching than Cy5)[4][7][12]
Solubility High in aqueous media due to PEG linkers[2][8][9]Good water solubility due to sulfonation[13]

Key Performance Attributes

Brightness: Brightness is a function of both the molar extinction coefficient and the quantum yield. Alexa Fluor 647 demonstrates a significantly higher molar extinction coefficient and a higher quantum yield compared to Cy5 and its derivatives, making it the brighter fluorophore[1][4][6][12]. This superior brightness allows for the detection of low-abundance targets with greater sensitivity[14].

Photostability: Alexa Fluor 647 is notably more photostable than Cy5[4][7][12]. This increased resistance to photobleaching allows for longer exposure times and more robust time-lapse imaging, which is critical for demanding applications like super-resolution microscopy[3][13].

Hydrophilicity and Non-Specific Binding: The PEG linkers in this compound significantly increase its water solubility[2][8][9]. This can be a major advantage in biological applications as it helps to prevent the formation of non-fluorescent aggregates, a common issue with cyanine (B1664457) dyes, and can reduce non-specific binding to cells and tissues[8][9].

Chemistry: Both dyes are commonly available with an N-hydroxysuccinimidyl (NHS) ester reactive group for covalent labeling of primary amines on proteins and other biomolecules[12][15][16][17]. The "acid" in this compound refers to a terminal carboxylic acid which is typically activated to an NHS ester for conjugation[10][11].

Experimental Protocols

Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for labeling proteins, such as antibodies, with amine-reactive NHS ester derivatives of both this compound and Alexa Fluor 647.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[16][18]

  • N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 or Alexa Fluor 647 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[15][16]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[16]

  • Purification column (e.g., gel filtration column like Sephadex G-25)[16]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL[16][19]. Ensure the buffer is free of primary amines, such as Tris or glycine[16].

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL[16]. NHS esters are moisture-sensitive[16].

  • Perform the Labeling Reaction:

    • While gently stirring, add the calculated molar excess of the dye stock solution to the protein solution. A molar excess of 10-20 fold is common for antibody labeling[16].

    • Incubate the reaction for 1 hour at room temperature, protected from light[15][16].

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching buffer to the reaction mixture to stop the labeling reaction by consuming any unreacted NHS ester.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column[15][16]. Elute with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage[15].

Visualizing the Workflow

Experimental Workflow for Antibody Labeling

AntibodyLabeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Antibody Solution (Amine-free buffer, pH 8.3-8.5) Reaction Incubate Antibody and Dye (1 hr, Room Temp, Dark) Protein_Prep->Reaction Dye_Prep Prepare Dye Stock Solution (Anhydrous DMSO/DMF) Dye_Prep->Reaction Purification Purify Conjugate (Gel Filtration) Reaction->Purification Analysis Determine Degree of Labeling (Spectrophotometry) Purification->Analysis Storage Store Labeled Antibody (4°C or -20°C) Analysis->Storage

Caption: A generalized workflow for the covalent labeling of antibodies with NHS ester fluorescent dyes.

Logical Relationship: Fluorophore Selection Criteriadot

FluorophoreSelection cluster_peg_cy5 This compound cluster_af647 Alexa Fluor 647 PEG_Adv Advantages: - High water solubility - Reduced aggregation - Lower non-specific binding PEG_Disadv Disadvantages: - Potentially lower quantum yield - Moderate photostability AF_Adv Advantages: - High brightness - Excellent photostability - High quantum yield AF_Disadv Disadvantages: - Standard hydrophilicity Application Microscopy Application Application->PEG_Adv Requires low background Application->AF_Adv Requires high signal/long imaging

References

Evaluating N-(m-PEG4)-N'-(PEG2-acid)-Cy5 for Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in the design of robust and reproducible assays. This guide provides a comprehensive evaluation of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a PEGylated cyanine (B1664457) dye, by comparing its properties and labeling chemistry to the widely used Cy5-NHS ester. This analysis is supported by detailed experimental protocols and visualizations to aid in making an informed decision for your specific application.

Performance at a Glance: Spectroscopic and Chemical Properties

This compound is a derivative of the popular Cy5 dye, featuring polyethylene (B3416737) glycol (PEG) linkers. This modification is designed to enhance hydrophilicity, which can be advantageous in biological applications by reducing non-specific binding and aggregation. The terminal carboxylic acid group allows for covalent attachment to primary amines on biomolecules through a carbodiimide-mediated reaction.

In the absence of direct, side-by-side experimental comparisons of labeling efficiency for this specific compound, we can infer its performance characteristics by comparing its features with the well-established Cy5-NHS ester.

Table 1: Comparison of Spectroscopic Properties

PropertyThis compound (and similar PEGylated Cy5)Standard Cy5-NHS Ester
Excitation Maximum (λex)~649-650 nm~646-649 nm
Emission Maximum (λem)~667-691 nm~662-671 nm
Molar Extinction Coefficient (ε)~170,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5)[1]~250,000 M⁻¹cm⁻¹[2][3]
Quantum Yield (Φ)~0.2 (typical for Cy5 dyes)[1]~0.2[2]
SolubilityEnhanced in aqueous buffers[2]Soluble in organic solvents (e.g., DMSO, DMF)[3]

Table 2: Comparison of Labeling Chemistry and Performance Characteristics

FeatureThis compoundCy5-NHS Ester
Reactive Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide Ester (-NHS)
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Coupling Chemistry Two-step EDC/NHS activationDirect reaction
Reaction pH Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5[4]pH 7.0-9.0
Reaction Speed Slower due to activation stepFaster, direct reaction
Stability of Reactive Intermediate NHS-ester intermediate is relatively stableNHS ester is moisture-sensitive
PEGylation Benefits Reduced non-specific binding, improved solubility in aqueous buffers, potentially longer circulation times in vivo.[5][6]None
Potential Drawbacks More complex labeling protocol, potential for lower brightness due to lower extinction coefficient compared to non-PEGylated versions.[2]Can be prone to aggregation in aqueous buffers, potential for non-specific binding.[2]

Experimental Protocols

Labeling of Proteins with this compound using EDC/NHS Chemistry

This protocol describes the covalent conjugation of the carboxylic acid group of this compound to primary amines on a protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Prepare Protein Solution: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activate the Dye:

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.

    • Immediately add the desired molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction for 15-60 minutes at room temperature, protected from light.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.5 by adding the Coupling Buffer.

    • Continue to incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted dye. Incubate for 30 minutes.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

Visualizing the Process

Experimental Workflow for Protein Labeling

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_dye Dissolve Dye in DMSO activate Activate Dye with EDC/NHS prep_dye->activate prep_protein Dissolve Protein in Activation Buffer (pH 6.0) prep_protein->activate conjugate Incubate with Protein (pH 7.5) activate->conjugate quench Quench Reaction with Tris Buffer conjugate->quench purify Purify via Gel Filtration quench->purify analyze Determine Degree of Labeling (DOL) purify->analyze

Caption: Workflow for labeling proteins with a carboxylic acid-functionalized dye.

Signaling Pathway: EDC/NHS Coupling Chemistry

G EDC/NHS Coupling Reaction Dye_COOH Dye-COOH (Carboxylic Acid) Intermediate1 O-acylisourea intermediate (unstable) Dye_COOH->Intermediate1 + EDC EDC EDC Intermediate2 NHS-ester intermediate (more stable) Intermediate1->Intermediate2 + NHS NHS NHS Conjugate Dye-Protein Conjugate (Stable Amide Bond) Intermediate2->Conjugate + Protein-NH₂ Protein_NH2 Protein-NH₂ (Primary Amine)

Caption: Two-step activation and coupling of a carboxylic acid dye to a primary amine.

References

Photostability of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 compared to other far-red dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of a robust and reliable fluorescent probe is paramount to generating high-quality, reproducible data. In the far-red spectrum, a variety of dyes are available, each with distinct photophysical properties. This guide provides an objective comparison of the photostability of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 against two other commonly used far-red dyes: Alexa Fluor 647 and DyLight 650. The information presented herein is supported by available experimental data to aid in the selection of the most appropriate dye for your specific research needs.

Quantitative Comparison of Photostability

The photostability of a fluorophore is a critical attribute, particularly for applications requiring long or repeated exposures to excitation light, such as time-lapse microscopy and high-content screening. The following table summarizes the available quantitative data on the photostability and key spectral properties of this compound and its alternatives. Data for this compound is based on the properties of its core fluorophore, Cy5, as specific photostability metrics for this particular derivative are not extensively published. The PEGylation is primarily aimed at improving aqueous solubility and reducing non-specific binding, which can indirectly enhance performance in biological assays but does not fundamentally alter the photobleaching susceptibility of the cyanine (B1664457) core.

PropertyThis compound (based on Cy5)Alexa Fluor 647DyLight 650
Excitation Maximum (λex) ~649 nm~650 nm~652 nm
Emission Maximum (λem) ~667 nm~665 nm~672 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~239,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.20~0.33Not specified
Relative Photostability GoodExcellentVery Good
Photobleaching Rate HigherSignificantly Lower than Cy5Generally lower than Cy5

Note: The photostability of fluorescent dyes can be influenced by the experimental conditions, including the intensity of the excitation light, the duration of exposure, and the chemical environment (e.g., presence of antifade reagents).

Alexa Fluor 647 is consistently reported to be significantly more photostable than Cy5.[1][2] DyLight dyes are also generally marketed as having superior photostability compared to traditional cyanine dyes like Cy5.[3][4]

Experimental Protocol for Photostability Measurement

To empirically determine and compare the photostability of fluorescent dyes in a laboratory setting, the following protocol can be employed. This method involves immobilizing the dyes and measuring the decay of their fluorescence intensity over time under continuous illumination.

1. Materials and Reagents:

  • Fluorescent dyes to be tested (e.g., this compound, Alexa Fluor 647 NHS ester, DyLight 650 NHS ester)

  • Poly-L-lysine coated glass-bottom dishes or slides

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Epifluorescence microscope equipped with:

    • A suitable laser line for excitation (e.g., 633 nm or 647 nm)

    • A high numerical aperture (NA) oil immersion objective (e.g., 60x or 100x)

    • A sensitive camera (e.g., sCMOS or EMCCD)

    • Neutral density filters

    • Image acquisition software capable of time-lapse imaging

2. Preparation of Dye Solutions:

  • Prepare stock solutions of each dye in anhydrous DMSO at a concentration of 1 mg/mL.

  • From the stock solutions, prepare fresh working solutions in PBS at a final concentration of 1 µg/mL immediately before use.

3. Immobilization of Dyes:

  • Add the 1 µg/mL dye solutions to separate poly-L-lysine coated glass-bottom dishes.

  • Incubate for 15-30 minutes at room temperature to allow for non-covalent adsorption of the dyes to the coated surface.

  • Gently wash the dishes three times with PBS to remove any unbound dye.

  • Add fresh PBS to the dishes for imaging.

4. Image Acquisition:

  • Place the dish on the microscope stage and bring the immobilized dye layer into focus.

  • Set the excitation laser power to a constant, moderate level. Use a neutral density filter to avoid rapid bleaching. Ensure the same laser power is used for all dyes being compared.

  • Configure the image acquisition software for a time-lapse experiment. Acquire images continuously at a fixed frame rate (e.g., 1 frame every 5 seconds) for a total duration that allows for significant photobleaching of the least stable dye (e.g., 5-10 minutes).

5. Data Analysis:

  • For each time-lapse series, define a region of interest (ROI) and measure the mean fluorescence intensity within the ROI for each frame.

  • Correct for background fluorescence by measuring the intensity of a region with no immobilized dye and subtracting this value from the ROI measurements.

  • Normalize the background-corrected intensity values for each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time for each dye.

  • The rate of fluorescence decay is indicative of the photostability. A slower decay rate signifies higher photostability. The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing Experimental Workflows and Underlying Processes

To better understand the experimental procedure and the phenomenon of photobleaching, the following diagrams are provided.

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis Prepare Dye Solutions Prepare Dye Solutions Immobilize Dyes Immobilize Dyes Prepare Dye Solutions->Immobilize Dyes Wash Unbound Dyes Wash Unbound Dyes Immobilize Dyes->Wash Unbound Dyes Continuous Illumination Continuous Illumination Wash Unbound Dyes->Continuous Illumination Time-lapse Acquisition Time-lapse Acquisition Continuous Illumination->Time-lapse Acquisition Measure Intensity Decay Measure Intensity Decay Time-lapse Acquisition->Measure Intensity Decay Normalize Data Normalize Data Measure Intensity Decay->Normalize Data Plot Photobleaching Curve Plot Photobleaching Curve Normalize Data->Plot Photobleaching Curve Determine Half-life Determine Half-life Plot Photobleaching Curve->Determine Half-life

Caption: Experimental workflow for comparing the photostability of fluorescent dyes.

Photobleaching_Process S0 S₀ S1 S₁ S0->S1 Excitation (hν) S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing NonFluorescent Non-Fluorescent Product T1->NonFluorescent Reaction with O₂

References

PEGylated Fluorescent Dyes: A Researcher's Guide to Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probes is a critical decision that can significantly impact experimental outcomes. The conjugation of polyethylene (B3416737) glycol (PEG) to fluorescent dyes, a process known as PEGylation, has emerged as a key strategy to enhance their performance in various applications, from in vitro cell imaging to in vivo tumor targeting. This guide provides a comprehensive cost-benefit analysis of using PEGylated fluorescent dyes compared to their non-PEGylated counterparts, supported by experimental data and detailed methodologies.

Performance Comparison: PEGylated vs. Non-PEGylated Dyes

The primary motivation for PEGylating fluorescent dyes is to improve their physicochemical and biological properties. The addition of PEG chains can lead to significant advantages in terms of solubility, stability, and in vivo behavior.

Key Advantages of PEGylated Fluorescent Dyes:
  • Enhanced Solubility and Stability: PEGylation increases the hydrophilicity of fluorescent dyes, improving their solubility in aqueous buffers and reducing aggregation.[1][2][3] This leads to more stable and reliable reagents for various biological assays.

  • Reduced Nonspecific Interactions: The neutral and hydrophilic nature of PEG creates a "shield" around the fluorescent dye, which can block troublesome interactions with biomolecules.[1][4] This "stealth" property minimizes nonspecific binding to cells and tissues, resulting in lower background signals and improved signal-to-noise ratios in imaging experiments.[1][4]

  • Improved Pharmacokinetics and Biodistribution: In in vivo applications, PEGylation significantly extends the circulation half-life of fluorescent probes.[1][5][6] By reducing opsonization and clearance by the mononuclear phagocyte system, PEGylated dyes exhibit prolonged retention in the bloodstream, allowing for more effective targeting of specific tissues or tumors.[5][6] Furthermore, PEGylation can favorably alter the biodistribution of dyes, leading to decreased accumulation in organs like the liver and enabling high-contrast imaging of target tissues.[7][8]

  • Increased Quantum Yield: By preventing self-quenching and interactions with the surrounding environment that can lead to fluorescence quenching, PEGylation can enhance the quantum yield of fluorescent dyes, resulting in brighter signals.[1][4]

Potential Disadvantages and "Costs" of PEGylation:
  • Synthesis and Purification Complexity: The process of PEGylating a fluorescent dye adds extra steps to the synthesis and purification process, which can increase the overall cost and complexity of producing the final probe.[9][10]

  • Potential for Reduced Bioactivity: While PEGylation can improve many properties, it can also sometimes lead to a decrease in the bioactivity of the labeled molecule.[2] The steric hindrance from the PEG chain might interfere with the binding of the fluorescent probe to its target.

  • Challenges in Large-Scale Production: The chemical synthesis of PEGylated compounds can present challenges for large-scale production, potentially limiting their availability and increasing costs.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies comparing the performance of PEGylated and non-PEGylated fluorescent dyes.

ParameterNon-PEGylated DyePEGylated DyeFold ImprovementReference
Tumor-to-Background Ratio (TBR) in vivo Varies (lower)Varies (higher)Up to 9.77 (median)[8]
Blood Circulation Half-life ShorterLongerSignificantly Increased[5][6]
Hepatic Accumulation HigherLowerSignificantly Decreased[7]
Nonspecific Cell Binding (in vitro) HigherLowerReduced[1][4]
Quantum Yield LowerHigherEnhanced[1][4]

Table 1: Performance Metrics of PEGylated vs. Non-PEGylated Fluorescent Dyes

PEG Molecular Weight (kDa)Effect on Circulation TimeReference
0.75Comparable to non-PEGylated[6]
2 - 20Increased circulation time with increasing MW[6]
5Prolonged blood circulation and reduced MPS uptake[6]

Table 2: Impact of PEG Molecular Weight on In Vivo Performance

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving PEGylated fluorescent dyes.

In Vitro Cell Staining and Analysis

Objective: To assess the reduction in nonspecific binding of a PEGylated fluorescent dye to cells compared to its non-PEGylated counterpart.

Methodology:

  • Cell Culture: Culture the target cells (e.g., cancer cell line) in appropriate media until they reach 70-80% confluency in a multi-well plate.

  • Probe Preparation: Prepare stock solutions of both the PEGylated and non-PEGylated fluorescent dyes in a suitable solvent (e.g., DMSO). Dilute the stock solutions to the desired final concentration in cell culture media.

  • Incubation: Remove the culture media from the cells and add the media containing the fluorescent probes. Incubate the cells for a specific period (e.g., 1-2 hours) at 37°C.

  • Washing: After incubation, remove the probe-containing media and wash the cells multiple times with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging: Acquire fluorescence images of the cells using a fluorescence microscope with appropriate filter sets for the specific dye.

  • Quantification: Analyze the fluorescence intensity of the images using image analysis software to quantify the amount of cell-associated fluorescence for both the PEGylated and non-PEGylated probes.

In Vivo Tumor Imaging

Objective: To evaluate the tumor-targeting efficacy and biodistribution of a PEGylated fluorescent dye in a tumor-bearing mouse model.

Methodology:

  • Animal Model: Induce tumors in immunocompromised mice by subcutaneously or orthotopically injecting cancer cells. Allow the tumors to grow to a suitable size.

  • Probe Administration: Administer the PEGylated fluorescent dye to the tumor-bearing mice via intravenous injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS).

  • Biodistribution Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Ex Vivo Imaging: Image the excised tumor and organs using the IVIS to quantify the fluorescence intensity in each tissue.

  • Data Analysis: Calculate the tumor-to-background ratio (TBR) by dividing the fluorescence intensity of the tumor by the intensity of a non-target tissue (e.g., muscle). Analyze the biodistribution data to determine the accumulation of the dye in different organs.

Visualizing the Concepts

Diagrams can provide a clear and concise understanding of complex processes and relationships. The following diagrams were created using the DOT language to illustrate key concepts related to PEGylated fluorescent dyes.

PEGylation_Benefits cluster_non_peg Non-PEGylated Dye cluster_peg PEGylated Dye NonPEG Fluorescent Dye Interactions Nonspecific Binding Aggregation Rapid Clearance NonPEG->Interactions leads to PEG_Dye PEGylated Fluorescent Dye PEG PEG Chain Benefits Improved Solubility Reduced Nonspecific Binding Longer Circulation PEG_Dye->Benefits results in

Caption: Benefits of PEGylation on Fluorescent Dyes.

Experimental_Workflow_In_Vivo start Start: Tumor Model injection IV Injection of PEGylated Dye start->injection imaging In Vivo Fluorescence Imaging (Time Points) injection->imaging biodistribution Ex Vivo Organ Imaging & Analysis imaging->biodistribution tbr Calculate Tumor-to- Background Ratio biodistribution->tbr end End: Efficacy Assessment tbr->end

Caption: In Vivo Experimental Workflow.

Signaling_Pathway_Targeting ligand PEGylated Fluorescent Ligand receptor Cell Surface Receptor ligand->receptor binds internalization Internalization receptor->internalization signaling Downstream Signaling Cascade internalization->signaling imaging Fluorescence Imaging of Pathway Activity internalization->imaging response Cellular Response (e.g., Apoptosis) signaling->response

Caption: Targeted Imaging of a Signaling Pathway.

References

A Head-to-Head Battle of Near-Infrared Dyes: Cy5 vs. Cy7 for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) imaging, the choice of a fluorescent probe is paramount to achieving high-quality, deep-tissue visualization with minimal background interference. Among the most prominent players in this field are the cyanine (B1664457) dyes, Cy5 and Cy7. This guide provides a comprehensive, data-driven comparison of these two fluorophores to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific research applications.

At a Glance: Key Performance Indicators

Both Cy5 and Cy7 are valued for their emission in the NIR window (700-900 nm), a spectral region where biological tissues exhibit reduced light absorption and scattering, leading to deeper tissue penetration and improved signal-to-background ratios compared to visible light fluorophores.[1] However, they possess distinct spectral and photophysical properties that make them suitable for different applications.

PropertyCy5Cy7References
Excitation Maximum (λex) ~649 - 651 nm~750 - 770 nm[2][3][4]
Emission Maximum (λem) ~666 - 670 nm~775 - 800 nm[2][3][4][5]
Molar Extinction Coeff. (ε) ~250,000 M⁻¹cm⁻¹>200,000 M⁻¹cm⁻¹[3][6]
Quantum Yield (Φ) ~0.2 - 0.27~0.12 - 0.3[3][6][7]
Photostability GoodRelatively lower than Cy5[2][8][9]
Tissue Penetration GoodExcellent, deeper than Cy5[1][4][5]
Primary Applications Superficial imaging, multiplexingDeep-tissue, whole-body imaging[1]

Delving Deeper: A Comparative Analysis

Spectral Properties and Performance:

Cy5, a far-red fluorescent dye, has its excitation and emission peaks at the shorter wavelength end of the NIR spectrum.[2][3] This makes it an excellent choice for applications requiring high quantum yield and brightness.[3] In contrast, Cy7's spectral profile is shifted further into the NIR region, with excitation and emission maxima typically around 750-770 nm and 775-800 nm, respectively.[4][5] This longer wavelength provides a significant advantage for in vivo imaging, as it results in even less tissue attenuation and autofluorescence, allowing for deeper tissue penetration.[1][5] For whole-body imaging of small animals, Cy7 is often the preferred dye due to these properties.[1]

However, this advantage in tissue penetration for Cy7 comes at a cost. Generally, Cy7 dyes are considered to be less photostable than Cy5.[8][9] This means they are more susceptible to photobleaching, or the loss of fluorescence upon exposure to light. Therefore, for experiments requiring prolonged or intense light exposure, Cy5 may be the more robust option.[2] When multiplexing experiments with other far-red dyes are not planned, Cy5 is often considered superior due to its higher photostability and quantum yield.[8]

Applications in Research:

The distinct characteristics of Cy5 and Cy7 dictate their primary applications. Cy5 is a workhorse for a variety of biological imaging techniques, including:

  • Superficial in vivo imaging: Where deep tissue penetration is not the primary concern.[1]

  • Multiplexing: Its spectral properties allow for combination with other NIR dyes with minimal overlap.[1]

  • Flow cytometry and microscopy: Widely used in far-red channels of most instruments.[8]

Cy7 excels in applications demanding the deepest tissue penetration and lowest background fluorescence:

  • Whole-body in vivo imaging: Ideal for tracking cells, drugs, and nanoparticles in living organisms.[1][8]

  • Tumor imaging and cancer research: Enables non-invasive visualization of deep-seated tumors.[1][10]

  • Sentinel lymph node mapping: Used to identify the primary lymph nodes draining from a tumor.[1]

Visualizing the Workflow and Spectral Differences

To better understand the practical application and spectral distinction of these dyes, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Probe Preparation cluster_Imaging In Vivo Imaging cluster_Analysis Data Analysis Dye Cy5 or Cy7 NHS Ester Conjugation Conjugation Reaction Dye->Conjugation Biomolecule Antibody / Peptide Biomolecule->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Injection Probe Administration Purification->Injection Animal_Model Animal Model Animal_Model->Injection Imaging_System NIR Imaging System Injection->Imaging_System Data_Acquisition Image Acquisition Imaging_System->Data_Acquisition Image_Analysis Image Analysis Software Data_Acquisition->Image_Analysis Quantification Signal Quantification Image_Analysis->Quantification

A typical experimental workflow for in vivo near-infrared imaging.

Spectral_Comparison Spectral Properties of Cy5 and Cy7 Cy5_Ex Excitation ~650 nm Cy5_Em Emission ~670 nm Cy5_Ex->Cy5_Em Stokes Shift Cy7_Ex Excitation ~750 nm Cy7_Em Emission ~780 nm Cy7_Ex->Cy7_Em Stokes Shift

A simplified comparison of the excitation and emission spectra for Cy5 and Cy7.

Experimental Protocols: A Practical Guide

The following are generalized protocols for the conjugation of Cy dyes to antibodies and for in vivo imaging. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental setup.

Protocol 1: Antibody Conjugation with Cy5/Cy7 NHS Ester

This protocol outlines the labeling of primary amines on an antibody with an N-hydroxysuccinimide (NHS) ester of Cy5 or Cy7.[1][6]

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • Cy5 or Cy7 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[11]

  • Prepare the Dye Solution: Allow the vial of Cy dye NHS ester to warm to room temperature before opening. Dissolve the dye in DMSO or DMF to a stock concentration of 10 mg/mL immediately before use.[6]

  • Conjugation Reaction: While gently vortexing, slowly add a 10- to 20-fold molar excess of the dissolved Cy dye to the antibody solution.[6] Incubate the reaction for 1-2 hours at room temperature in the dark with continuous gentle mixing.[6]

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer.[6]

  • Characterization (Optional): Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the excitation maximum of the respective Cy dye.[6]

  • Storage: Store the purified conjugate at 4°C in the dark. For long-term storage, consider adding glycerol (B35011) to 50% and storing at -20°C.[6]

Protocol 2: In Vivo Imaging in a Murine Model

This protocol provides a general workflow for performing in vivo NIR imaging in mice.[6][12]

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • Cy5 or Cy7 conjugated probe

  • Anesthesia

  • In vivo imaging system equipped with appropriate lasers and filters

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the imaging chamber. Maintain the animal's body temperature using a warming pad.[6]

  • Probe Administration: Administer the Cy-labeled probe via the desired route (e.g., intravenous injection). The optimal dose should be determined empirically for each probe.[6][12]

  • Image Acquisition: Acquire fluorescence images at various time points post-injection to determine the optimal window for target accumulation and clearance of non-specific signal.[6][12] Use appropriate excitation and emission filters for the specific Cy dye being used.

  • Data Analysis: Analyze the acquired images using software to quantify the fluorescence signal in regions of interest.[12]

  • Ex Vivo Analysis (Optional): After the final imaging time point, organs can be harvested for ex vivo imaging to confirm the in vivo signal distribution.[12]

Conclusion: Making the Right Choice

The selection between Cy5 and Cy7 for near-infrared imaging is not a one-size-fits-all decision. It requires a careful consideration of the specific experimental goals.

  • Choose Cy5 for applications where high photostability and quantum yield are critical, such as in superficial imaging and for multiplexing with other fluorophores.[1][8]

  • Choose Cy7 when deep-tissue penetration and minimal autofluorescence are paramount, particularly for whole-body in vivo imaging in small animals.[1][5]

By understanding the distinct advantages and limitations of each dye and by following robust experimental protocols, researchers can harness the power of NIR fluorescence to gain unprecedented insights into complex biological processes.

References

A Comparative Guide to the Performance of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe and buffering system is critical for the success of fluorescence-based assays. This guide provides a comprehensive comparison of the PEGylated cyanine (B1664457) dye, N-(m-PEG4)-N'-(PEG2-acid)-Cy5, and its performance characteristics in various biological buffers. We will also compare it to its non-PEGylated counterpart and other common alternatives, supported by experimental protocols.

This compound: An Overview

This compound is a derivative of the popular Cy5 dye, featuring polyethylene (B3416737) glycol (PEG) linkers. This modification is designed to enhance its utility in biological applications. The PEG chains increase the hydrophilicity of the molecule, which can improve its solubility in aqueous solutions and reduce non-specific binding to biomolecules.[1][2] The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules like proteins and antibodies through the use of activators such as EDC or HATU.

Core Spectroscopic Properties: PEGylated Cy5 vs. Standard Cy5

The introduction of PEG chains can influence the spectroscopic properties of the Cy5 core. While direct, side-by-side experimental data for this compound is not extensively published, we can infer its properties from a structurally similar compound, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, and compare them to the conventional Cy5-NHS ester.

It is important to note that the following data is a compilation from various sources and may vary depending on experimental conditions.[1]

Spectroscopic PropertyN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (similar to the target compound)Cy5-NHS Ester (Standard)
Excitation Maximum (λex)~649 - 650 nm~646 - 649 nm
Emission Maximum (λem)~667 - 691 nm~662 - 671 nm
Molar Extinction Coeff. (ε)~107,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ)Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07.[1]~0.2 - 0.27
SolubilityEnhanced aqueous solubility.[1][2]Soluble in organic solvents (DMSO, DMF); limited water solubility.[1]

The data suggests that while PEGylation enhances water solubility and biocompatibility, it may lead to a lower molar extinction coefficient and quantum yield, potentially resulting in lower brightness compared to the standard Cy5-NHS ester.[1] For applications where high brightness is paramount and solubility in organic solvents is not a concern, the standard Cy5-NHS ester might be preferable.[1] However, for most biological applications in aqueous environments, the benefits of increased solubility and reduced aggregation of the PEGylated version often outweigh the potential decrease in brightness.[1]

Performance in Common Biological Buffers

The choice of biological buffer can impact the performance of fluorescent dyes. Here, we provide a qualitative comparison of the expected performance of this compound in commonly used buffers. Cyanine dyes like Cy5 are generally stable across a wide pH range, from pH 3 to 11.

Biological BufferKey Characteristics & Potential Impact on this compound
Phosphate-Buffered Saline (PBS) pH ~7.4. Widely used and generally compatible with Cy5 dyes. The PEGylation of the dye is expected to ensure good solubility and minimize aggregation in PBS.
Tris Buffer Buffering range pH 7.0-9.0. The pKa of Tris is temperature-dependent, which can lead to pH shifts with temperature changes.[3] This could potentially affect fluorescence stability in experiments with temperature fluctuations. However, for many standard applications at constant temperature, it is a suitable buffer.
HEPES Buffer Buffering range pH 6.8-8.2. HEPES has a pKa that is less sensitive to temperature changes compared to Tris, providing more stable pH control over a range of temperatures.[3][4][5] It is a good choice for experiments requiring stable pH, such as live-cell imaging or enzymatic assays.[3]
MOPS Buffer Buffering range pH 6.5-7.9. MOPS can sometimes act as an electron donor or shuttle in photochemical reactions, which could potentially influence the photostability of the dye under certain conditions.[6]

Comparison with Alternative Dyes

Several alternative fluorescent dyes with similar spectral properties to Cy5 are available. The choice of dye will depend on the specific requirements of the experiment, such as the need for higher photostability or brightness.

FeatureThis compound (inferred)Alexa Fluor 647Atto 647NDyLight 650iFluor 647
Excitation Max (nm)~649~650~647~652~650
Emission Max (nm)~670~668~669~672~670
Molar Extinction Coeff. (ε) (cm⁻¹M⁻¹)~170,000 (for a similar acid derivative)~270,000~150,000~250,000~250,000
Quantum Yield (Φ)~0.2 (typical for Cy5)~0.33~0.65~0.12Not readily available
PhotostabilityModerateHighVery HighHighHigh
Key AdvantageEnhanced water solubility and biocompatibility.High brightness and photostability.Excellent photostability.Good brightness.Strong fluorescence and high photostability.[7]

Experimental Protocols

To aid researchers in their own comparative studies, we provide the following detailed experimental protocols.

Protocol 1: Determination of Fluorescence Spectra in Different Buffers

Objective: To measure the excitation and emission spectra of this compound in various biological buffers.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., DMSO for stock solution)

  • Biological buffers of interest (e.g., PBS, Tris, HEPES, MOPS)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in each of the desired biological buffers to a final concentration in the nanomolar range. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to the known maximum (~649 nm).

    • Scan a range of emission wavelengths from 660 nm to 800 nm.

    • Record the fluorescence intensity at each emission wavelength.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to the known maximum (~667 nm).

    • Scan a range of excitation wavelengths from 550 nm to 660 nm.

    • Record the fluorescence intensity at each excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra for each buffer.

    • The peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).

G cluster_prep Sample Preparation cluster_measure Spectrofluorometer Measurement cluster_analysis Data Analysis Stock Solution Stock Solution Dilution in Buffer Dilution in Buffer Stock Solution->Dilution in Buffer Dilute Set λex Set λex Dilution in Buffer->Set λex Set λem Set λem Dilution in Buffer->Set λem Scan Emission Scan Emission Set λex->Scan Emission Plot Spectra Plot Spectra Scan Emission->Plot Spectra Scan Excitation Scan Excitation Set λem->Scan Excitation Scan Excitation->Plot Spectra Determine λmax Determine λmax Plot Spectra->Determine λmax

Caption: Workflow for determining fluorescence spectra.

Protocol 2: Assessment of Photostability

Objective: To compare the photostability of this compound in different biological buffers.

Materials:

  • This compound solutions in different buffers (prepared as in Protocol 1)

  • Fluorescence microscope with a suitable filter set for Cy5

  • Camera for image acquisition

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Place a drop of the dye solution on a microscope slide and cover with a coverslip.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (t=0) using a constant, high-intensity light source.

    • Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of illumination time for each buffer. The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable.[1]

G Prepare Sample Prepare Sample Initial Image (t=0) Initial Image (t=0) Prepare Sample->Initial Image (t=0) Continuous Illumination Continuous Illumination Initial Image (t=0)->Continuous Illumination Time-lapse Imaging Time-lapse Imaging Continuous Illumination->Time-lapse Imaging Measure Intensity Measure Intensity Time-lapse Imaging->Measure Intensity Normalize Intensity Normalize Intensity Measure Intensity->Normalize Intensity Plot Decay Curve Plot Decay Curve Normalize Intensity->Plot Decay Curve

Caption: Experimental workflow for photostability assessment.

Conclusion

This compound offers significant advantages for biological applications due to its enhanced water solubility and reduced non-specific binding, which are direct benefits of its PEGylation. While this may come at the cost of a slight reduction in brightness compared to the standard Cy5-NHS ester, its performance in aqueous buffers is expected to be more robust and reliable. The choice of biological buffer can subtly influence the dye's performance, with HEPES being a strong candidate for experiments requiring stringent pH control over temperature changes. For researchers seeking higher photostability or brightness, alternatives such as Alexa Fluor 647 and Atto 647N present compelling options. It is strongly recommended that researchers perform their own side-by-side characterization of these dyes under their specific experimental conditions to make the most informed decision for their research.[1]

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Researchers and drug development professionals utilizing N-(m-PEG4)-N'-(PEG2-acid)-Cy5 must adhere to strict disposal protocols to ensure personal safety, protect the environment, and maintain regulatory compliance. This fluorescent dye, a cyanine-labeled PEG linker, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment, particularly through waterways, is of paramount importance. All disposal procedures must comply with local, state, and federal regulations.

Chemical and Safety Data

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue/InformationSource
Chemical Name This compoundDC Chemicals
Molecular Formula C41H57ClN2O8DC Chemicals[1]
Molecular Weight 741.36 g/mol DC Chemicals[1]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.DC Chemicals[1]
Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant.DC Chemicals[1]

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol outlines the approved method for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene recommended) when handling the compound or its waste.

2. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound, as well as grossly contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed chemical-resistant container.

  • Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not discharge this product into drains or sewers.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.

3. Decontamination of Laboratory Ware:

  • Reusable labware (e.g., glassware) should be decontaminated immediately after use.

  • Rinse the labware with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to remove all traces of the fluorescent dye.

  • Collect this initial rinse solvent as hazardous liquid waste.

  • Following the solvent rinse, wash the labware with soap and water.

4. Final Disposal of Waste Containers:

  • Once waste containers are full, ensure they are securely sealed.

  • Properly label the containers with the full chemical name, "this compound," and all relevant hazard symbols (e.g., "Harmful," "Environmentally Hazardous").

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_waste_type Identify Waste Type cluster_collection Segregate and Collect start Waste Generation (Solid, Liquid, Sharps, Labware) solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste sharps Contaminated Sharps start->sharps labware Reusable Labware start->labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Place in Sharps Container sharps->collect_sharps decontaminate Decontaminate Labware labware->decontaminate final_disposal Arrange for Pickup by EHS/Licensed Contractor collect_solid->final_disposal collect_liquid->final_disposal collect_sharps->final_disposal rinse_collection Collect Rinse Solvent as Hazardous Liquid Waste decontaminate->rinse_collection rinse_collection->collect_liquid

Caption: Disposal workflow for this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.